Product packaging for 3(2H)-Benzofuranone, 6,7-dihydroxy-(Cat. No.:CAS No. 6272-27-1)

3(2H)-Benzofuranone, 6,7-dihydroxy-

Cat. No.: B1293603
CAS No.: 6272-27-1
M. Wt: 166.13 g/mol
InChI Key: ZDHCVQNIRWDINX-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 6,7-dihydroxy- is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3(2H)-Benzofuranone, 6,7-dihydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3(2H)-Benzofuranone, 6,7-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Benzofuranone, 6,7-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B1293603 3(2H)-Benzofuranone, 6,7-dihydroxy- CAS No. 6272-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydroxy-1-benzofuran-3-one
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InChI

InChI=1S/C8H6O4/c9-5-2-1-4-6(10)3-12-8(4)7(5)11/h1-2,9,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHCVQNIRWDINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064191
Record name 3(2H)-Benzofuranone, 6,7-dihydroxy-
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Molecular Weight

166.13 g/mol
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CAS No.

6272-27-1
Record name 6,7-Dihydroxy-3(2H)-benzofuranone
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Record name 6,7-Dihydroxycoumaranone
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Record name 6,7-Dihydroxycoumaranon
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Record name 3(2H)-Benzofuranone, 6,7-dihydroxy-
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Record name 3(2H)-Benzofuranone, 6,7-dihydroxy-
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Record name 6,7-dihydroxy-2H-benzofuran-3-one
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Record name 6,7-DIHYDROXYCOUMARANONE
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Foundational & Exploratory

Synthesis of 6,7-dihydroxy-3(2H)-benzofuranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3(2H)-Benzofuranone, 6,7-dihydroxy-, a molecule of interest in medicinal chemistry and drug development. The primary synthesis pathway involves the oxidative cyclization of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine. This document details the proposed enzymatic and chemical synthesis routes, experimental protocols, and relevant data.

Introduction

3(2H)-Benzofuranone, 6,7-dihydroxy-, also known as 6,7-dihydroxycoumaranone, is a heterocyclic compound featuring a benzofuranone core with two hydroxyl groups on the benzene ring. This substitution pattern is of significant interest due to its presence in various biologically active molecules and natural products. The structural relationship to catecholamines and their metabolites suggests potential roles in neurochemistry and pharmacology. The synthesis of this specific isomer is crucial for further investigation of its biological properties.

The most direct and biochemically relevant pathway to 6,7-dihydroxy-3(2H)-benzofuranone is through the intramolecular cyclization of an oxidized derivative of 3,4-dihydroxyphenylacetic acid (DOPAC). This guide will explore this pathway in detail.

Core Synthesis Pathway: Oxidative Cyclization of DOPAC

The principal synthetic route to 6,7-dihydroxy-3(2H)-benzofuranone is the oxidative cyclization of 3,4-dihydroxyphenylacetic acid (DOPAC). This transformation proceeds via a key intermediate, DOPAC-o-quinone. The catechol moiety of DOPAC is first oxidized to an ortho-quinone. This highly reactive intermediate then undergoes an intramolecular cyclization, where the carboxylic acid group attacks the quinone ring to form the five-membered lactone ring of the benzofuranone system.

This reaction can be achieved through both enzymatic and chemical oxidation methods.

Synthesis_Pathway DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) o_quinone DOPAC-o-quinone (Intermediate) DOPAC->o_quinone Oxidation (Enzymatic or Chemical) product 6,7-Dihydroxy-3(2H)-benzofuranone o_quinone->product Intramolecular Cyclization

Caption: Oxidative cyclization of DOPAC to 6,7-dihydroxy-3(2H)-benzofuranone.

Experimental Protocols

While a definitive, optimized protocol for the large-scale synthesis of pure 6,7-dihydroxy-3(2H)-benzofuranone is not extensively detailed in the current literature, the following experimental procedures are proposed based on established biochemical transformations and analogous chemical reactions.

Enzymatic Synthesis using Tyrosinase

This method utilizes the enzyme tyrosinase to catalyze the specific oxidation of DOPAC to its o-quinone, which then spontaneously cyclizes.

Materials:

  • 3,4-Dihydroxyphenylacetic acid (DOPAC)

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Prepare a solution of DOPAC in the phosphate buffer in a reaction vessel. The concentration of DOPAC should be empirically determined, starting in the range of 1-10 mM.

  • Enzyme Addition: Equilibrate the DOPAC solution to a suitable temperature (e.g., 25-37 °C). Initiate the reaction by adding a solution of mushroom tyrosinase. The optimal enzyme concentration will need to be determined, but a starting point could be 10-100 units per mL of reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by UV-Vis spectrophotometry, observing the formation of the quinone intermediate, or by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction has reached completion (or optimal conversion), quench the reaction, potentially by adding a denaturing agent or by acidification.

  • Extraction: Extract the aqueous reaction mixture with a suitable organic solvent such as ethyl acetate. The product is expected to be more lipophilic than the starting material.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure 6,7-dihydroxy-3(2H)-benzofuranone.

Chemical Synthesis via Oxidation

This method employs a chemical oxidizing agent to convert DOPAC to the o-quinone intermediate.

Materials:

  • 3,4-Dihydroxyphenylacetic acid (DOPAC)

  • Sodium periodate (NaIO₄) or other suitable oxidant (e.g., Fremy's salt)

  • A suitable solvent system (e.g., aqueous methanol, acetone, or acetonitrile)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous drying agent

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: Dissolve DOPAC in an appropriate solvent system in a flask.

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of the oxidizing agent (e.g., sodium periodate) portion-wise or dropwise with stirring. The molar ratio of oxidant to DOPAC should be carefully controlled, starting with a slight excess (e.g., 1.1 to 1.5 equivalents).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often rapid.

  • Work-up: Upon completion, quench any excess oxidant (e.g., with sodium bisulfite for periodate).

  • Extraction: If necessary, adjust the pH and extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude material using silica gel column chromatography as described in the enzymatic method.

Experimental_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis e_start DOPAC in Buffer e_react Add Tyrosinase e_start->e_react e_monitor Monitor Reaction e_react->e_monitor e_workup Quench & Extract e_monitor->e_workup e_purify Purify e_workup->e_purify final_product 6,7-Dihydroxy-3(2H)-benzofuranone e_purify->final_product Isolated Product c_start DOPAC in Solvent c_react Add Oxidant (e.g., NaIO₄) c_start->c_react c_monitor Monitor Reaction c_react->c_monitor c_workup Quench & Extract c_monitor->c_workup c_purify Purify c_workup->c_purify c_purify->final_product Isolated Product

Caption: General experimental workflow for the synthesis of 6,7-dihydroxy-3(2H)-benzofuranone.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting material and the target product. Quantitative data for the synthesis, such as reaction yields and times, are highly dependent on the specific experimental conditions and would need to be determined empirically.

Table 1: Properties of Starting Material and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Starting Material (3,4-Dihydroxyphenyl)acetic acidC₈H₈O₄168.15102-32-9
Product 6,7-Dihydroxy-3(2H)-benzofuranoneC₈H₆O₄166.136272-27-1

Table 2: Expected Analytical Data for 6,7-Dihydroxy-3(2H)-benzofuranone

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons on the dihydroxy-substituted ring, and a singlet for the methylene protons of the furanone ring. The chemical shifts of the aromatic protons would be indicative of the 6,7-substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the lactone, the methylene carbon, and the carbons of the aromatic ring, including those bearing the hydroxyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (166.13 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) groups (broad), the lactone carbonyl (C=O) group, and aromatic C-H and C=C bonds.
HPLC A single peak under appropriate chromatographic conditions, with a retention time that can be used to monitor reaction progress and assess purity.

Conclusion

The synthesis of 6,7-dihydroxy-3(2H)-benzofuranone is most plausibly achieved through the oxidative cyclization of 3,4-dihydroxyphenylacetic acid. Both enzymatic and chemical methods offer viable routes to the key o-quinone intermediate. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this valuable compound for further study in drug discovery and development. Empirical determination of optimal reaction conditions and thorough characterization of the final product are essential next steps.

physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6,7-dihydroxy-3(2H)-benzofuranone

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological relevance of 6,7-dihydroxy-3(2H)-benzofuranone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Properties

6,7-dihydroxy-3(2H)-benzofuranone, also known as 6,7-dihydroxycoumaranone, is a heterocyclic organic compound belonging to the benzofuranone class.[1][2] Its structure is foundational in the development of compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial agents.[3]

Quantitative Data Summary

The key are summarized in the table below. These values are compiled from various chemical databases and supplier specifications.

PropertyValueReference(s)
CAS Number 6272-27-1[1][2][3]
Molecular Formula C₈H₆O₄[1][2][3]
Molecular Weight 166.13 g/mol [1][2][4]
IUPAC Name 6,7-dihydroxy-1-benzofuran-3-one[2]
Melting Point 230-232 °C[1]
Boiling Point 433.3 °C at 760 mmHg[1]
Density 1.614 g/cm³[1]
Flash Point 189.1 °C[1]
XLogP3 (octanol-water partition coefficient) 0.67 to 0.8[1][2]
Polar Surface Area (PSA) 66.76 Ų[1]
Refractive Index 1.689[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzofuranone derivatives are crucial for research and development. While specific experimental details for 6,7-dihydroxy-3(2H)-benzofuranone are proprietary or scattered, the following sections describe generalized, standard protocols applicable to this class of compounds.

Synthesis via Domino Friedel-Crafts/Lactonization

The synthesis of hydroxylated benzofuran-2(3H)-ones can be achieved through a domino reaction involving a Friedel-Crafts alkylation followed by an intramolecular lactonization.[5] This method is efficient for creating the core scaffold from polyphenol precursors.

Methodology:

  • Reactant Preparation: A solution of the appropriate polyphenol (e.g., pyrogallol, as a precursor for the 6,7-dihydroxy moiety) is prepared in a suitable acidic solvent, such as glacial acetic acid.[5]

  • Addition of Electrophile: An alkylating agent, such as an α-keto-ester (e.g., ethyl 2-chloro-2-oxoacetate), is added in a single portion to the stirred phenolic solution under an inert atmosphere (e.g., argon).[5]

  • Reaction Condition: The reaction mixture is heated to reflux (typically 120 °C) and stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under vacuum to remove the solvent. The resulting residue is then purified by flash chromatography on a silica gel column to isolate the final benzofuranone product.[5]

Characterization by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of and quantifying 6,7-dihydroxy-3(2H)-benzofuranone.

Methodology:

  • Column: A reverse-phase C18 column (e.g., Newcrom R1) is typically used for separation.[6]

  • Mobile Phase: A simple mobile phase consisting of a mixture of acetonitrile (MeCN) and water is employed. An acid, such as phosphoric acid or formic acid (for Mass Spectrometry compatibility), is added to improve peak shape and resolution.[6]

  • Detection: The compound is detected using a UV detector, typically set at a wavelength corresponding to the absorbance maximum of the benzofuranone chromophore.

  • Analysis: The retention time and peak area are used to identify and quantify the compound against a known standard. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Melting Point Determination

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 6,7-dihydroxy-3(2H)-benzofuranone is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Gallenkamp apparatus).[7]

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Visualizations: Workflows and Biological Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified formatting for clarity and contrast.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Polyphenol Polyphenol Precursor Reaction Domino Reaction (Reflux, 120°C) Polyphenol->Reaction AlkylatingAgent Alkylating Agent AlkylatingAgent->Reaction Solvent Acetic Acid (Solvent) Solvent->Reaction Crude Crude Product Reaction->Crude Purification Flash Chromatography Crude->Purification Pure Pure 6,7-dihydroxy- 3(2H)-benzofuranone Purification->Pure HPLC RP-HPLC Analysis Pure->HPLC MP Melting Point Determination Pure->MP Purity Purity & Identity Confirmed HPLC->Purity MP->Purity

Caption: Experimental workflow for synthesis and characterization.

Potential Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of pharmacological properties.[8] Specifically, related flavone structures have demonstrated anti-inflammatory effects by modulating key signaling pathways.[9] While the exact mechanism for 6,7-dihydroxy-3(2H)-benzofuranone is not fully elucidated, the TNF signaling pathway is a common target for anti-inflammatory compounds and serves as a representative model.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degradation releases NFkB->IkBa bound Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (COX-2, iNOS) Compound 6,7-dihydroxy- 3(2H)-benzofuranone Compound->IKK inhibits

Caption: Representative TNF-α signaling pathway potentially modulated.

References

Navigating the Scarcity: A Technical Guide to Dihydroxy-Benzofuranones from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Initial investigations into the natural occurrence of 6,7-dihydroxy-3(2H)-benzofuranone have yielded no direct evidence of its isolation from natural sources. Extensive database searches and a review of the available scientific literature did not identify any plants, fungi, or other organisms that produce this specific compound. This suggests that 6,7-dihydroxy-3(2H)-benzofuranone is likely not a known natural product.

However, the broader class of dihydroxy-benzofuranone derivatives is represented in nature. This guide, therefore, shifts its focus to a well-documented, structurally related natural product: maesopsin and its glycosides. Maesopsin, a dihydrobenzofuranone, presents a valuable case study for researchers interested in this class of compounds. This technical guide will provide a comprehensive overview of the natural sources, isolation protocols, and biological activities of maesopsin, adhering to the requested detailed and structured format.

Natural Sources and Yield of Maesopsin and its Derivatives

Maesopsin and its glycosylated forms have been isolated from a variety of plant species. The yields of these compounds can vary significantly based on the plant part, geographical location, and extraction methodology. The following table summarizes the available quantitative data on the natural occurrence of maesopsin and its derivatives.

CompoundNatural SourcePlant PartExtraction SolventYieldReference
MaesopsinHovenia dulcis (Hoveniae Lignum)WoodNot SpecifiedNot Quantified[1]
Maesopsin 4-O-β-D-glucoside (TAT-2)Artocarpus tonkinensisLeaves70% EtOHLarge scale isolation possible[2][3][4]
Maesopsin-6-O-glucosideCeanothus americanusRoot BarkNot SpecifiedNot Quantified[5]
MaesopsinColubrina granulosaHeartwoodEtherNot Quantified[6]
Maesopsin-6-O-glucosideLimoniastrum monopetalumNot SpecifiedMethanolNot Quantified[5]

Experimental Protocols: Isolation of Maesopsin Derivatives

The isolation of maesopsin and its glycosides typically involves solvent extraction followed by chromatographic separation. The following is a representative protocol for the isolation of maesopsin 4-O-β-D-glucoside (TAT-2) from the leaves of Artocarpus tonkinensis. [2][7]

Extraction
  • Plant Material Preparation: Air-dry the leaves of Artocarpus tonkinensis and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered leaves with 70% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification
  • Fractionation: The crude extract is typically subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate the components into fractions.

  • Isolation of Maesopsin 4-O-β-D-glucoside: The fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified. This may involve repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20, often with a different solvent system, to yield the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). [7] The following diagram illustrates a general workflow for the isolation of maesopsin derivatives.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., 70% EtOH) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling Identify Target further_purification Further Purification (e.g., Column Chromatography) pooling->further_purification pure_compound Pure Compound further_purification->pure_compound structural_elucidation Structural Elucidation (MS, NMR) pure_compound->structural_elucidation signaling_pathway cluster_cell Acute Myeloid Leukemia (AML) Cell maesopsin Maesopsin 4-O-β-D-glucoside (TAT-2) tfcp2 TFCP2 (Transcription Factor CP2) maesopsin->tfcp2 Modulates hmox1 HMOX1 Gene tfcp2->hmox1 Up-regulates srxn1 SRXN1 Gene tfcp2->srxn1 Up-regulates hmox1_protein HMOX1 Protein (Antioxidant, Anti-proliferative) hmox1->hmox1_protein Expresses srxn1_protein SRXN1 Protein (Antioxidant Repair) srxn1->srxn1_protein Expresses proliferation Cell Proliferation hmox1_protein->proliferation Inhibits srxn1_protein->proliferation Inhibits

References

6,7-dihydroxy-3(2H)-benzofuranone: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydroxy-3(2H)-benzofuranone, a polyphenolic compound featuring a catechol moiety, is a promising scaffold in drug discovery. While direct experimental data for this specific molecule is limited in publicly available literature, analysis of structurally similar benzofuranone derivatives provides a strong basis for predicting its biological activity spectrum. This technical guide synthesizes the existing knowledge on related compounds to project the antioxidant, anti-inflammatory, neuroprotective, and anticancer potential of 6,7-dihydroxy-3(2H)-benzofuranone. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are provided to facilitate further research and development.

Predicted Biological Activity Spectrum

Based on the structure-activity relationships of analogous benzofuranones and other catecholic compounds, 6,7-dihydroxy-3(2H)-benzofuranone is anticipated to exhibit a range of biological activities. The presence of the 6,7-dihydroxy (catechol) group on the benzofuranone core is a key determinant of its potential bioactivity, particularly its antioxidant and radical scavenging properties.

Antioxidant Activity

The catechol structure is a well-established pharmacophore for potent antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. This is a crucial mechanism in preventing cellular damage implicated in numerous chronic diseases.

Anti-inflammatory Activity

Chronic inflammation is linked to the pathogenesis of various diseases. Many natural polyphenols exhibit anti-inflammatory effects by modulating key signaling pathways. It is plausible that 6,7-dihydroxy-3(2H)-benzofuranone could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Neuroprotective Activity

Oxidative stress and inflammation are significant contributors to neurodegenerative diseases. Compounds capable of combating these processes often display neuroprotective effects. The predicted antioxidant and anti-inflammatory properties of 6,7-dihydroxy-3(2H)-benzofuranone suggest its potential to protect neuronal cells from damage.

Anticancer Activity

Several benzofuranone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The polyphenolic nature of 6,7-dihydroxy-3(2H)-benzofuranone suggests it may also possess anticancer properties.

Quantitative Data from Structurally Related Compounds

Table 1: Antioxidant Activity of Benzofuranone Derivatives

CompoundAssayIC50/EC50 (µM)Reference
4,6-dihydroxy-5-methoxy-7-methylphthalideDPPH Radical Scavenging10[1]
4,5,6-trihydroxy-7-methylphthalideDPPH Radical Scavenging5[1]
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH Radical Scavenging (in Methanol)rIC50 = 0.18 (mols antioxidant / mols DPPH•)[2]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH Radical Scavenging (in Methanol)rIC50 = 0.31 (mols antioxidant / mols DPPH•)[2]

Table 2: Anti-inflammatory Activity of Benzofuranone Derivatives

CompoundAssayCell LineIC50 (µM)Reference
Aza-benzofuran derivative 1NO InhibitionRAW 264.717.3[3]
Aza-benzofuran derivative 4NO InhibitionRAW 264.716.5[3]
Fluorinated benzofuran derivativeIL-6 InhibitionMacrophages1.2 - 9.04[4]
Fluorinated benzofuran derivativeNO InhibitionMacrophages2.4 - 5.2[4]

Table 3: Anticancer Activity of Benzofuranone Derivatives

CompoundCell LineIC50 (µM)Reference
1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanoneMCF-7 (Breast Cancer)Not specified, but showed cytotoxicity[5]
Fluorinated benzofuran derivative 1HCT116 (Colorectal Cancer)19.5[4]
Fluorinated benzofuran derivative 2HCT116 (Colorectal Cancer)24.8[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of 6,7-dihydroxy-3(2H)-benzofuranone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of 6,7-dihydroxy-3(2H)-benzofuranone in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without the test compound should be included.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Neuroblastoma Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells or its protective effects on neuronal cells against a toxic stimulus.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment:

    • For Cytotoxicity: Treat the cells with a range of concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 24, 48, or 72 hours.

    • For Neuroprotection: Pre-treat the cells with the compound for a specified time, followed by exposure to a neurotoxic agent (e.g., 6-hydroxydopamine, amyloid-beta).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 (for cytotoxicity) or EC50 (for neuroprotection) can be calculated from the dose-response curve.

Predicted Signaling Pathways

The biological activities of polyphenolic compounds like 6,7-dihydroxy-3(2H)-benzofuranone are often mediated through the modulation of specific intracellular signaling pathways. Based on the activities of similar compounds, the following pathways are likely to be affected.

Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_Nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Compound 6,7-dihydroxy-3(2H)- benzofuranone Compound->Keap1 Reacts with Cysteine Residues Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes Induces Transcription Response Cellular Protection Genes->Response

Caption: Predicted activation of the Nrf2/ARE pathway by 6,7-dihydroxy-3(2H)-benzofuranone.

NF-κB Inflammatory Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

NFkB_Pathway cluster_Nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates Compound 6,7-dihydroxy-3(2H)- benzofuranone Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Ub_Deg Ubiquitination & Proteasomal Degradation IkB->Ub_Deg NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binds to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation

Caption: Predicted inhibition of the NF-κB pathway by 6,7-dihydroxy-3(2H)-benzofuranone.

Conclusion

While further direct experimental validation is necessary, the structural characteristics of 6,7-dihydroxy-3(2H)-benzofuranone, particularly its catechol moiety, strongly suggest a promising biological activity profile encompassing antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a foundational framework for researchers to design and execute studies to fully elucidate the therapeutic potential of this compound. The provided experimental protocols and predicted signaling pathways offer a clear roadmap for future investigations.

References

Spectroscopic Profile of 3(2H)-Benzofuranone, 6,7-dihydroxy-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3(2H)-Benzofuranone, 6,7-dihydroxy- (CAS Number: 6272-27-1). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3(2H)-Benzofuranone, 6,7-dihydroxy-. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.2d1HH-4
~6.5 - 6.7d1HH-5
~4.5s2HH-2 (CH₂)
~8.0 - 9.0br s1H6-OH
~8.0 - 9.0br s1H7-OH

Solvent: DMSO-d₆ Reference: TMS (δ 0.00)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~170 - 175C=OC-3
~150 - 155C-OC-7a
~145 - 150C-OHC-7
~140 - 145C-OHC-6
~115 - 120C-HC-4
~110 - 115C-HC-5
~105 - 110CC-3a
~70 - 75CH₂C-2

Solvent: DMSO-d₆

Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H Stretch (Phenolic)
~3050MediumC-H Stretch (Aromatic)
~2900WeakC-H Stretch (Aliphatic CH₂)
~1750StrongC=O Stretch (Lactone)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Aryl Ether)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
166[M]⁺ (Molecular Ion)
138[M - CO]⁺
110[M - 2CO]⁺ or [M - C₂H₂O₂]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 3(2H)-Benzofuranone, 6,7-dihydroxy- in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

    • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

    • Additional experiments such as DEPT-135 can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Introduction Method: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the mobile phase should be compatible with mass spectrometry; for example, using formic acid instead of phosphoric acid.[1]

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, scanning over a relevant mass-to-charge (m/z) ratio range (e.g., m/z 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A generalized workflow for spectroscopic analysis of an organic compound.

References

The Architecture of Plant Defense: A Technical Guide to the Biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydroxy-3(2H)-benzofuranone is a plant-derived secondary metabolite belonging to the larger class of isoflavonoids, which are recognized for their significant roles in plant defense and their potential pharmacological applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 6,7-dihydroxy-3(2H)-benzofuranone in plants. Drawing from the well-characterized biosynthesis of related isoflavonoids, pterocarpans, and coumestans, this document outlines the core enzymatic steps, summarizes available quantitative data, and presents detailed experimental protocols for key analytical and biochemical procedures. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.

Introduction

Benzofuranone derivatives in plants are a diverse group of secondary metabolites with a wide range of biological activities.[1] Among these, 6,7-dihydroxy-3(2H)-benzofuranone represents a structure with potential for further investigation due to the known bioactivities of related dihydroxylated flavonoids.[2] The biosynthesis of this compound is believed to be an extension of the central phenylpropanoid and isoflavonoid pathways, which are prevalent in leguminous plants.[3][4] Understanding the intricate enzymatic steps leading to its formation is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for potential therapeutic applications.

Putative Biosynthetic Pathway of 6,7-dihydroxy-3(2H)-benzofuranone

The biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone is proposed to originate from the amino acid L-phenylalanine and proceed through the core phenylpropanoid and isoflavonoid pathways. The final steps likely involve specific hydroxylations of an isoflavanone intermediate.

General Phenylpropanoid Pathway

The initial stage involves the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield 4-coumaric acid.

  • 4-Coumaroyl:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4]

Isoflavonoid Branch

The isoflavonoid pathway diverges from the general flavonoid pathway at the chalcone stage and is characterized by the action of isoflavone synthase.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to naringenin (a flavanone).

  • Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming a 2-hydroxyisoflavanone intermediate.[5]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to form the stable isoflavone, daidzein.[5]

Formation of the Benzofuranone Core and Hydroxylation

The conversion of the isoflavone scaffold to the 6,7-dihydroxy-3(2H)-benzofuranone is less characterized. It is hypothesized to proceed through the reduction of an isoflavone followed by specific hydroxylations.

  • Isoflavone Reductase (IFR): Reduces the C2-C3 double bond of an isoflavone (e.g., daidzein) to form an isoflavanone (e.g., daidzeinone).

  • Flavonoid 6-Hydroxylase (F6H) and Aromatic 7-Hydroxylase: It is proposed that two successive hydroxylation events occur on the A-ring of the isoflavanone. These reactions are likely catalyzed by cytochrome P450 monooxygenases, introducing hydroxyl groups at the C-6 and C-7 positions to yield the final product, 6,7-dihydroxy-3(2H)-benzofuranone. The precise order and specificity of these hydroxylases require further investigation.

Biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou 4-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL NarChal Naringenin Chalcone CouCoA->NarChal MalonylCoA 3x Malonyl-CoA MalonylCoA->NarChal CHS Nar Naringenin NarChal->Nar CHI TwoHIso 2-Hydroxyisoflavanone Nar->TwoHIso IFS Daidzein Daidzein TwoHIso->Daidzein HID Isoflavanone Isoflavanone Daidzein->Isoflavanone IFR SixHIso 6-Hydroxyisoflavanone (Putative) Isoflavanone->SixHIso F6H (Putative) Final 6,7-dihydroxy-3(2H)- benzofuranone SixHIso->Final Aromatic 7-Hydroxylase (Putative)

Putative biosynthetic pathway of 6,7-dihydroxy-3(2H)-benzofuranone.

Quantitative Data

Quantitative data for the specific enzymes involved in the final steps of 6,7-dihydroxy-3(2H)-benzofuranone biosynthesis are not yet available. However, kinetic parameters for homologous enzymes from related pathways provide a valuable reference for future studies.

Enzyme ClassEnzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Isoflavone Synthase (IFS) Glycine maxNaringenin6.7 ± 0.80.04 ± 0.002[5]
Isoflavone Reductase (IFR) Medicago sativa2'-hydroxyformononetin1.5 ± 0.2-[4]
Flavonoid 3',5'-Hydroxylase (F3'5'H) Camellia sinensisNaringenin3.22-[6]
Flavonoid 3'-Hydroxylase (F3'H) Malus x domesticaDihydrokaempferol12.5 ± 2.10.23 ± 0.02[1]

Note: The presented data are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Investigating the biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Metabolite Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of benzofuranones from plant tissues.

Metabolite Analysis Workflow Start Plant Tissue (e.g., roots, leaves) Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Dry Dry Supernatant (e.g., under vacuum) Centrifuge->Dry Resuspend Resuspend in 50% Methanol Dry->Resuspend Filter Filter (0.22 µm) Resuspend->Filter Analyze HPLC or LC-MS Analysis Filter->Analyze

Workflow for metabolite extraction and analysis.

Protocol:

  • Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction: Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube. Add 1 mL of 80% (v/v) methanol and vortex thoroughly.

  • Sonication and Centrifugation: Sonicate the mixture for 30 minutes in a water bath. Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Collection and Drying: Carefully collect the supernatant. The supernatant can be directly analyzed or dried under a vacuum or nitrogen stream for concentration.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of 50% methanol. Filter the reconstituted extract through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.[7][8][9]

Enzyme Assays for Flavonoid Hydroxylases

This protocol describes a general method for assaying the activity of cytochrome P450 hydroxylases, such as those putatively involved in the 6- and 7-hydroxylation steps.

Protocol:

  • Enzyme Source: Recombinantly express the candidate hydroxylase gene in a suitable host system (e.g., E. coli or yeast) and prepare microsomes or purified enzyme.

  • Reaction Mixture: In a final volume of 100 µL, combine:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • Putative substrate (e.g., isoflavanone) (typically 10-100 µM)

    • 1 mM NADPH

    • Microsomal preparation or purified enzyme (protein concentration to be optimized)

  • Initiation and Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding NADPH. Incubate for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.

  • Extraction and Analysis: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic phase, evaporate to dryness, and redissolve in a suitable solvent for HPLC or LC-MS analysis to identify and quantify the hydroxylated product.[1][6]

Conclusion

The biosynthesis of 6,7-dihydroxy-3(2H)-benzofuranone in plants is a fascinating area of secondary metabolism with implications for both plant biology and pharmacology. While the complete pathway is yet to be fully elucidated, the existing knowledge of isoflavonoid biosynthesis provides a robust framework for its investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the intricacies of this pathway and to explore the potential applications of its products. Future research should focus on the identification and characterization of the specific hydroxylases responsible for the final steps of its formation, which will be critical for any future metabolic engineering efforts.

References

An In-depth Technical Guide to the Core Mechanism of Action of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydroxy-3(2H)-benzofuranone is a member of the benzofuranone class of heterocyclic compounds. Molecules within this class are the subject of extensive research due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The characteristic 6,7-dihydroxy substitution, forming a catechol group, is a key structural feature believed to be crucial for its mechanism of action, particularly in mediating its antioxidant and cytoprotective properties.[3] This technical guide provides a comprehensive overview of the known and inferred mechanisms of action for 6,7-dihydroxy-3(2H)-benzofuranone, drawing from studies on the compound and its close structural analogs.

Core Mechanisms of Action

The primary therapeutic potential of 6,7-dihydroxy-3(2H)-benzofuranone and its derivatives stems from three interconnected activities: potent antioxidant effects, modulation of inflammatory pathways, and significant neuroprotection.

Antioxidant Activity

The antioxidant capacity of 6,7-dihydroxy-3(2H)-benzofuranone is a cornerstone of its biological effects. This activity is largely attributed to the catechol moiety on the benzofuranone core.

  • Direct Radical Scavenging: The presence of two adjacent hydroxyl groups (at C6 and C7) allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).[3] The resulting phenoxyl radical is stabilized through electron delocalization across the aromatic ring, making the molecule an effective chain-breaking antioxidant.[3]

  • Induction of Endogenous Antioxidant Systems: Beyond direct scavenging, related compounds have been shown to upregulate the expression of key antioxidant enzymes. A primary pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Upon activation by cellular stress or bioactive molecules, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).[3][4] HO-1 catalyzes the degradation of heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to cellular protection against oxidative damage.[3][5]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Mediators: Studies on related benzofuran compounds have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO release suggests a modulatory effect on the iNOS pathway.[6]

  • Modulation of Inflammatory Signaling Pathways: Research on structurally similar trihydroxyflavones indicates that they can suppress inflammatory responses by modulating key signaling cascades such as the Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17) pathways.[7] It is plausible that 6,7-dihydroxy-3(2H)-benzofuranone acts on similar pathways to reduce the expression of pro-inflammatory cytokines and chemokines.

Neuroprotective Effects

Oxidative stress and inflammation are central to the pathophysiology of neurodegenerative diseases.[5] The antioxidant and anti-inflammatory properties of 6,7-dihydroxy-3(2H)-benzofuranone converge to produce significant neuroprotective effects.

  • Protection Against Hypoxia-Induced Neurotoxicity: A structurally analogous compound, 6,7,4'-trihydroxyflavanone, has been shown to protect neuronal cells from hypoxia-induced damage.[4] The protective mechanism was directly linked to the enhancement of HO-1 expression via the Nrf2 signaling pathway.[4] This suggests that 6,7-dihydroxy-3(2H)-benzofuranone likely protects neurons by bolstering their intrinsic antioxidant defenses.

  • Counteracting Excitotoxicity: Benzofuran derivatives have demonstrated the ability to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key mechanism of neuronal damage in various neurological conditions.[8][9]

  • Modulation of Neuroinflammatory and Apoptotic Pathways: In animal models of Alzheimer's disease, a benzofuran-containing compound was found to reduce markers of oxidative stress and neuroinflammation, including nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6).[10] Furthermore, it modulated apoptosis-related proteins by increasing the anti-apoptotic BCL-2 and decreasing the pro-apoptotic BAX, thereby promoting neuronal survival.[10]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of 6,7-dihydroxy-3(2H)-benzofuranone.

Nrf2_HO1_Pathway Compound 6,7-dihydroxy-3(2H)-benzofuranone Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene Binds to & Activates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Leads to Protection Neuroprotection & Cellular Defense HO1_Protein->Protection

Caption: Nrf2/HO-1 antioxidant signaling pathway activated by 6,7-dihydroxy-3(2H)-benzofuranone.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) Cell Macrophage / Immune Cell LPS->Cell NFkB_Pathway NF-κB Pathway Cell->NFkB_Pathway Activates iNOS_Gene iNOS Gene Expression NFkB_Pathway->iNOS_Gene Induces NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_Gene->NO Produces Compound 6,7-dihydroxy-3(2H)- benzofuranone Compound->NFkB_Pathway Inhibits

Caption: Inhibition of the pro-inflammatory NF-κB and iNOS/NO pathway.

Experimental_Workflow Start Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with 6,7-dihydroxy-3(2H)-benzofuranone Start->Pretreatment Stress Induce Neurotoxicity (e.g., Hypoxia, NMDA, Oxidative Stress) Pretreatment->Stress Incubation Incubation Period Stress->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Cell Viability Assay (MTT, LDH) Analysis->Viability ROS_Measurement ROS Measurement (DCFH-DA) Analysis->ROS_Measurement WesternBlot Protein Expression (Western Blot for Nrf2, HO-1) Analysis->WesternBlot

Caption: A typical workflow for evaluating the neuroprotective effects of the compound in vitro.

Quantitative Data Summary

While specific quantitative data for 6,7-dihydroxy-3(2H)-benzofuranone is limited in the available literature, data from structurally related benzofuran and flavone derivatives provide valuable context for its potential potency.

Compound Class/DerivativeAssayTarget/EndpointResult (IC₅₀)Reference
Aza-benzofuran (Compound 1)NO InhibitionNitric Oxide Production (LPS-stimulated RAW 264.7 cells)17.3 µM[6]
Aza-benzofuran (Compound 4)NO InhibitionNitric Oxide Production (LPS-stimulated RAW 264.7 cells)16.5 µM[6]
Benzofuran Derivative (1)Respiratory BurstNeutrophil Respiratory Burst (PMA-stimulated)4.15 ± 0.07 µM[11]
Benzofuran Derivative (2)Respiratory BurstNeutrophil Respiratory Burst (PMA-stimulated)5.96 ± 0.37 µM[11]
7,3´,4´-trihydroxyflavoneROS ScavengingCellular Reactive Oxygen Species2.71 µM[7]
6,3´,4´-trihydroxyflavoneROS ScavengingCellular Reactive Oxygen Species3.02 µM[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the mechanism of action of 6,7-dihydroxy-3(2H)-benzofuranone.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Protocol:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the wells, excluding the negative control group.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.

    • The absorbance is measured at approximately 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

    • A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.

  • Reference: Based on the methodology described for benzofuran derivatives.[6]

Assessment of Neuroprotective Activity: Hypoxia-Induced Neurotoxicity Model
  • Cell Line: Human neuroblastoma cell line SH-SY5Y.

  • Protocol:

    • SH-SY5Y cells are seeded in appropriate culture plates.

    • Cells are pre-treated with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for a specified duration (e.g., 1-6 hours).

    • Hypoxia is chemically induced by treating the cells with cobalt chloride (CoCl₂, e.g., 100-200 µM), which mimics hypoxic conditions by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).

    • Following an incubation period (e.g., 24 hours) under hypoxic conditions, cell viability is assessed using an MTT or similar assay to quantify the protective effect of the compound.

    • For mechanistic studies, cell lysates are collected for Western blot analysis to measure the protein levels of Nrf2, HO-1, cleaved caspase-3, and other relevant markers.

  • Reference: Adapted from the protocol for 6,7,4'-trihydroxyflavanone.[4]

Assessment of Antioxidant Pathway Activation: Western Blot for Nrf2 and HO-1
  • Protocol:

    • Cells (e.g., SH-SY5Y) are treated with 6,7-dihydroxy-3(2H)-benzofuranone at various concentrations and for different time points.

    • After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

  • Reference: Standard molecular biology protocol relevant to studies on Nrf2/HO-1 induction.[3][4]

Conclusion

The mechanism of action of 6,7-dihydroxy-3(2H)-benzofuranone is multifaceted, primarily revolving around its potent ability to counteract oxidative stress and inflammation. The integral catechol structure facilitates direct radical scavenging and, more significantly, activates the endogenous Nrf2/HO-1 antioxidant defense system. This activity, combined with the inhibition of key pro-inflammatory pathways, underpins its strong neuroprotective potential. While further studies on the specific molecule are required to fully elucidate its pharmacological profile, the evidence from closely related analogs strongly suggests that 6,7-dihydroxy-3(2H)-benzofuranone is a promising scaffold for the development of therapeutic agents targeting diseases with an underlying pathology of oxidative stress and inflammation, particularly neurodegenerative disorders.

References

Potential Therapeutic Targets of 6,7-dihydroxy-3(2H)-benzofuranone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

6,7-dihydroxy-3(2H)-benzofuranone, also known as 6,7-dihydroxycoumaranone, is a small molecule belonging to the benzofuranone class of heterocyclic compounds.[1] While direct and extensive research on this specific molecule is limited, the benzofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[2] This technical guide consolidates the available information on closely related analogues and the broader benzofuranone class to extrapolate potential therapeutic targets and mechanisms of action for 6,7-dihydroxy-3(2H)-benzofuranone. The primary therapeutic areas of interest, based on current evidence from related compounds, include anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibitory activities. This document aims to provide a foundational resource to guide future research and drug development efforts centered on this promising chemical entity.

**1. Introduction to 6,7-dihydroxy-3(2H)-benzofuranone and its Therapeutic Potential

The benzofuranone core structure is a recurring motif in numerous natural products and synthetic compounds with significant pharmacological properties.[3] The substitution of hydroxyl groups on the benzene ring, as in 6,7-dihydroxy-3(2H)-benzofuranone, is anticipated to play a crucial role in its biological activity, particularly in its antioxidant and radical scavenging capabilities, due to the electron-donating nature of these groups.[4][5]

While specific data for 6,7-dihydroxy-3(2H)-benzofuranone is sparse, research on analogous structures provides a strong basis for inferring its potential therapeutic applications. For instance, the closely related 6-hydroxy-3-coumaranone is noted for its potent antioxidant properties and its utility as an intermediate in the synthesis of pharmaceuticals targeting inflammatory and neurodegenerative diseases.[6] Furthermore, derivatives of benzofuran-2-one have demonstrated antioxidant effects in cellular models of neurodegeneration.[7] This suggests that 6,7-dihydroxy-3(2H)-benzofuranone could be a valuable candidate for mitigating diseases rooted in oxidative stress and inflammation.

This guide will explore the potential therapeutic targets of 6,7-dihydroxy-3(2H)-benzofuranone by examining the established activities of structurally similar compounds.

Potential Therapeutic Areas and Targets

Antioxidant and Neuroprotective Effects

The presence of the 6,7-dihydroxy (catechol-like) moiety on the benzofuranone scaffold strongly suggests a potent antioxidant capacity. Phenolic compounds are well-established antioxidants that can neutralize free radicals.[5]

  • Potential Mechanism: The primary mechanism is likely through direct scavenging of reactive oxygen species (ROS), which can prevent oxidative damage to lipids, proteins, and DNA.[8] Additionally, related compounds have been shown to upregulate endogenous antioxidant defense mechanisms. For instance, some benzofuran-2-one derivatives can enhance the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant response, potentially via the Nrf2 signaling pathway.[7]

  • Potential Therapeutic Targets:

    • Reactive Oxygen Species (ROS)

    • Nuclear factor erythroid 2-related factor 2 (Nrf2)

    • Heme Oxygenase-1 (HO-1)

Anti-inflammatory Activity

Inflammation is a critical component of many chronic diseases. Benzofuranone derivatives have consistently demonstrated significant anti-inflammatory properties.

  • Potential Mechanism: The anti-inflammatory effects of related compounds are often mediated by the inhibition of key pro-inflammatory enzymes and signaling pathways. For example, some 2,3-dihydrobenzofuran-2-ones are potent inhibitors of prostaglandin synthesis.[9] Structurally similar flavonoids have been shown to exert their anti-inflammatory effects through the IL-17, TNF, and JAK-STAT signaling pathways.[10] A compound with a dihydrobenzofuran core, (2S,3R)-5-acetyl-7,3α-dihydroxy-2β-(1-isopropenyl)-2,3-dihydrobenzofuran, has shown potential to inhibit the activation of NF-κB and the secretion of IL-6 and TNF-α.[11]

  • Potential Therapeutic Targets:

    • Cyclooxygenase (COX) enzymes

    • Nuclear Factor-kappa B (NF-κB)

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Interleukin-6 (IL-6)

    • Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway

    • Microsomal prostaglandin E2 synthase-1 (mPGES-1)[12]

Enzyme Inhibition

The benzofuranone scaffold has been successfully utilized to develop potent and selective enzyme inhibitors for various therapeutic targets.

  • Potential Targets:

    • Chorismate Synthase: A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, which share the core 6,7-dihydroxybenzofuranone structure, have been identified as potent inhibitors of bacterial chorismate synthase, an enzyme essential for the biosynthesis of aromatic amino acids in bacteria, making it a potential antibacterial target.[13]

    • Monoamine Oxidase (MAO): 3-Coumaranone derivatives have been shown to be potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters.[14] MAO-B inhibitors are used in the treatment of Parkinson's disease.

Quantitative Data for Structurally Related Compounds

Due to the absence of specific quantitative data for 6,7-dihydroxy-3(2H)-benzofuranone, the following tables summarize the inhibitory concentrations (IC50) for closely related benzofuranone and flavonoid derivatives against various targets. This data provides a benchmark for the potential potency of the compound of interest.

Table 1: Anti-inflammatory Activity of Related Compounds

Compound/ExtractTarget/AssayIC50 ValueReference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan Paw Edema (rat)ED50 < 0.1 mg/kg[9]
Benzofuran derivative 1 Nitric Oxide (NO) release in LPS-stimulated RAW 264.7 cells17.3 µM[15]
Benzofuran derivative 4 Nitric Oxide (NO) release in LPS-stimulated RAW 264.7 cells16.5 µM[15]
6,3´,4´-trihydroxyflavonec-Src binding12.0 µM[16]
7,3´,4´-trihydroxyflavonec-Src binding20.9 µM[16]
Benzofuran derivative 1 Neutrophil respiratory burst (PMA-stimulated)4.15 ± 0.07 µM[17]
Benzofuran derivative 2 Neutrophil respiratory burst (PMA-stimulated)5.96 ± 0.37 µM[17]

Table 2: Antioxidant Activity of Related Compounds

Compound/ExtractTarget/AssayIC50 ValueReference
6,3´,4´-trihydroxyflavoneROS Scavenging3.02 µM[10]
7,3´,4´-trihydroxyflavoneROS Scavenging2.71 µM[10]

Table 3: Enzyme Inhibition by Related Compounds

CompoundTarget EnzymeIC50 ValueReference
3-Coumaranone derivativesMonoamine Oxidase B (MAO-B)0.004 - 1.05 µM[14]
2-azolylmethylene-3-(2H)-benzofuranone derivative 3b Monoamine Oxidase A (MAO-A)21 nM[18]
2-azolylmethylene-3-(2H)-benzofuranone derivative 4c Monoamine Oxidase B (MAO-B)16 nM[18]
Aurone derivative ArE Acetylcholinesterase (AChE)33 ± 0 µg/ml[19]
Aurone derivative ArD Acetylcholinesterase (AChE)51 ± 1 µg/ml[19]

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that 6,7-dihydroxy-3(2H)-benzofuranone may modulate, based on data from related compounds, and a general experimental workflow for its evaluation.

G ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Compound 6,7-dihydroxy-3(2H)- benzofuranone Compound->ROS scavenges Keap1 Keap1 Compound->Keap1 inhibits binding to Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters HO1 HO-1 ARE->HO1 promotes transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cell Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection

Caption: Potential antioxidant mechanism via the Nrf2-HO-1 pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway NFkB NF-κB NFkB_Pathway->NFkB activates Compound 6,7-dihydroxy-3(2H)- benzofuranone Compound->NFkB_Pathway inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes promotes transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis cluster_2 In Vivo Studies Compound Compound Synthesis & Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Enzyme Enzyme Inhibition Assays (e.g., MAO, COX) Compound->Enzyme Cell_Culture Cell-based Assays (e.g., LPS-stimulated Macrophages) Compound->Cell_Culture IC50 IC50/EC50 Determination Antioxidant->IC50 Enzyme->IC50 Cell_Culture->IC50 Mechanism Mechanism of Action Studies (Western Blot, qPCR) IC50->Mechanism Animal_Models Animal Models of Disease (e.g., Carrageenan-induced Edema) Mechanism->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity

Caption: General experimental workflow for evaluating therapeutic potential.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential for characterizing the therapeutic potential of 6,7-dihydroxy-3(2H)-benzofuranone.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Objective: To determine the free radical scavenging activity of the test compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound, ascorbic acid (positive control), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol. Create a series of dilutions to test a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each concentration of the test compound or ascorbic acid to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)
  • Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.

  • Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), test compound, Griess reagent, 96-well cell culture plate, incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated as a negative control.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).

    • The IC50 value is calculated from the dose-response curve. A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed inhibition is not due to cytotoxicity.

Monoamine Oxidase (MAO) Inhibition Assay
  • Objective: To determine the inhibitory effect of the test compound on MAO-A and MAO-B enzymes.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, kynuramine (substrate for MAO-A), benzylamine (substrate for MAO-B), test compound, appropriate buffers, fluorometric or spectrophotometric plate reader.

  • Procedure:

    • Pre-incubate the MAO-A or MAO-B enzyme with various concentrations of the test compound in a suitable buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

    • The reaction product is measured over time. For kynuramine, the formation of 4-hydroxyquinoline can be measured fluorometrically. For benzylamine, the production of hydrogen peroxide can be measured using a coupled reaction with horseradish peroxidase and a suitable probe.

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

While direct experimental data on 6,7-dihydroxy-3(2H)-benzofuranone is currently lacking, the evidence from structurally related benzofuranones, coumarins, and flavonoids strongly suggests its potential as a multi-target therapeutic agent. The 6,7-dihydroxy substitution pattern points towards significant antioxidant and radical-scavenging properties, which are foundational to its potential neuroprotective and anti-inflammatory effects.

Future research should prioritize the following:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route to produce sufficient quantities of high-purity 6,7-dihydroxy-3(2H)-benzofuranone for biological evaluation.

  • In Vitro Profiling: Systematic evaluation of its antioxidant, anti-inflammatory, and enzyme inhibitory activities using the protocols outlined in this guide.

  • Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify specific protein targets.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by the compound in relevant cell-based models.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile in appropriate animal models of disease.

The information compiled in this technical guide provides a strong rationale for the investigation of 6,7-dihydroxy-3(2H)-benzofuranone as a lead compound for the development of novel therapeutics for a range of disorders underpinned by inflammation and oxidative stress.

References

An In-depth Technical Guide to 3(2H)-Benzofuranone, 6,7-dihydroxy-: Early Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the early discovery, isolation, and characterization of 3(2H)-Benzofuranone, 6,7-dihydroxy-, a significant benzofuranone derivative. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and logical visualizations to facilitate a deeper understanding of this compound.

Introduction

3(2H)-Benzofuranone, 6,7-dihydroxy-, also known by synonyms such as 6,7-Dihydroxycoumaranone, is a heterocyclic organic compound with a benzofuranone core.[1][2] While a definitive seminal publication detailing its initial discovery and isolation remains elusive in readily accessible literature, its existence and synthesis are documented. Benzofuranone derivatives are found in nature and many are synthetically produced for various applications, including in medicinal chemistry due to their wide range of biological activities.[3][4] This guide consolidates available information to present a coherent picture of its synthesis, characterization, and potential biological significance.

Synthesis and Isolation

While the specific first isolation of 3(2H)-Benzofuranone, 6,7-dihydroxy- is not well-documented, a general synthetic pathway can be inferred from established methods for creating similar benzofuranone structures. A plausible synthetic route involves the intramolecular cyclization of a substituted phenoxyacetic acid derivative.

General Synthetic Protocol

A common method for synthesizing benzofuran-3(2H)-ones involves the following key steps:

  • Preparation of a substituted phenol: The synthesis would likely start with a 1,2,3-trihydroxybenzene derivative.

  • O-alkylation: The phenol is reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base to form the corresponding phenoxyacetic acid ester.

  • Intramolecular Cyclization (Friedel-Crafts Acylation): The phenoxyacetic acid is then treated with a strong acid or a Lewis acid to induce intramolecular cyclization, forming the benzofuranone ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

A [label="1,2,3-Trihydroxybenzene Derivative"]; B [label="Substituted Phenoxyacetic Acid Ester"]; C [label="3(2H)-Benzofuranone, 6,7-dihydroxy-"]; R1 [label="Ethyl Chloroacetate, Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; R2 [label="Strong Acid / Lewis Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; P [label="Purification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

A -> R1 [style=invis]; R1 -> B; B -> R2 [style=invis]; R2 -> C; C -> P [style=invis]; } caption: "General synthetic workflow for 3(2H)-Benzofuranone, 6,7-dihydroxy-."

Physicochemical and Spectroscopic Data

The structural characterization of 3(2H)-Benzofuranone, 6,7-dihydroxy- is accomplished through various analytical techniques. The available data is summarized below.

PropertyValueReference
Molecular Formula C₈H₆O₄[5]
Molecular Weight 166.13 g/mol [5]
CAS Number 6272-27-1[1][2]
Appearance Solid
Melting Point Not reported
Spectroscopic Data
TechniqueDataReference
¹H NMR A ¹H NMR spectrum is available, though specific peak assignments from an early discovery paper are not documented. The spectrum would be expected to show signals for the aromatic protons and the methylene protons of the furanone ring. The hydroxyl protons would also be present, with their chemical shift being dependent on the solvent and concentration.[2]
¹³C NMR Expected signals would include those for the carbonyl carbon, the aromatic carbons (some of which would be shifted downfield due to the hydroxyl groups), and the methylene carbon of the furanone ring.
IR Characteristic infrared absorption bands would be expected for the hydroxyl (O-H) stretching (broad band around 3300 cm⁻¹), the carbonyl (C=O) stretching of the lactone (around 1760 cm⁻¹), and C-O stretching frequencies.
MS The mass spectrum would show a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and other small fragments.[2]

Biological Activity and Signaling Pathways

While specific early studies on the biological activity of 3(2H)-Benzofuranone, 6,7-dihydroxy- are not prominent in the literature, the broader class of benzofuranones has been investigated for a variety of biological effects. These compounds are known to exhibit antioxidant, anti-inflammatory, and antimicrobial properties.[3] The dihydroxy substitution pattern on the benzene ring suggests potential for antioxidant activity through radical scavenging mechanisms.

dot graph Biological_Activity { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

Compound [label="3(2H)-Benzofuranone,\n6,7-dihydroxy-", fillcolor="#FBBC05"]; ROS [label="Reactive Oxygen Species (ROS)"]; Inflammation [label="Inflammatory Mediators"]; Microbes [label="Microbial Growth"]; Antioxidant [label="Antioxidant Activity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory Activity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Activity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Compound -> ROS [label="Scavenges"]; Compound -> Inflammation [label="Inhibits"]; Compound -> Microbes [label="Inhibits"]; ROS -> Antioxidant [style=invis]; Inflammation -> AntiInflammatory [style=invis]; Microbes -> Antimicrobial [style=invis]; } caption: "Potential biological activities of 3(2H)-Benzofuranone, 6,7-dihydroxy-."

Conclusion

3(2H)-Benzofuranone, 6,7-dihydroxy- represents a structurally interesting member of the benzofuranone family. While its early history is not extensively detailed in accessible records, established synthetic methodologies provide a clear path to its preparation. The presence of the dihydroxy functionality on the aromatic ring suggests potential for significant biological activity, particularly as an antioxidant. Further research into the isolation of this compound from natural sources and a more thorough investigation of its pharmacological profile are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this and related benzofuranone derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the potential biological activities of 6,7-dihydroxy-3(2H)-benzofuranone. The protocols detailed below are based on established methodologies for analogous benzofuranone derivatives and serve as a guide for assessing the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound.

Antioxidant Activity Assessment

Antioxidant capacity is a fundamental screening parameter for natural and synthetic compounds. The following protocols are designed to evaluate the free radical scavenging and protective effects of 6,7-dihydroxy-3(2H)-benzofuranone against oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 6,7-dihydroxy-3(2H)-benzofuranone in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

    • Ascorbic acid or Trolox can be used as a positive control. Prepare a stock solution and serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain the solvent and DPPH, while the control wells will have the test compound and methanol (without DPPH).

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of scavenging activity against the concentration of the compound.[1]

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of 6,7-dihydroxy-3(2H)-benzofuranone to reduce intracellular ROS levels in a cell-based model.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as human neuroblastoma SH-SY5Y cells, in appropriate media and conditions.[2][3]

    • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various non-toxic concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for a specified period (e.g., 1-24 hours).

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or a catechol solution.[2][3]

    • After the induction period, wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

    • Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The reduction in fluorescence intensity in treated cells compared to untreated, oxidatively stressed cells indicates a decrease in intracellular ROS levels.

    • Results can be expressed as a percentage of the control (oxidatively stressed cells without the test compound).

Quantitative Data Summary (Hypothetical for 6,7-dihydroxy-3(2H)-benzofuranone)

AssayEndpointHypothetical ValueReference CompoundReference Value
DPPH ScavengingIC5025 µMAscorbic Acid15 µM
Cellular ROS Reduction% at 10µM40%Trolox50%

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Radical Scavenging Assay cluster_ROS Cellular ROS Assay DPPH1 Prepare serial dilutions of 6,7-dihydroxy-3(2H)-benzofuranone DPPH2 Add DPPH solution to each dilution DPPH1->DPPH2 DPPH3 Incubate in the dark for 30 min DPPH2->DPPH3 DPPH4 Measure absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate % scavenging and IC50 DPPH4->DPPH5 ROS1 Culture and seed SH-SY5Y cells ROS2 Treat cells with test compound ROS1->ROS2 ROS3 Induce oxidative stress (e.g., H2O2) ROS2->ROS3 ROS4 Load cells with DCFH-DA dye ROS3->ROS4 ROS5 Measure fluorescence ROS4->ROS5 ROS6 Analyze ROS reduction ROS5->ROS6

Caption: Workflow for DPPH and Cellular ROS antioxidant assays.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. The following protocols assess the potential of 6,7-dihydroxy-3(2H)-benzofuranone to mitigate inflammatory responses in vitro.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay determines the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis:

    • The percentage of NO inhibition is calculated as:

      where NO_LPS is the nitrite concentration in LPS-stimulated cells, and NO_sample is the nitrite concentration in cells treated with the test compound and LPS.

    • The IC50 value for NO inhibition should be determined.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate as described for the NO assay.

    • Treat the cells with the same concentrations of 6,7-dihydroxy-3(2H)-benzofuranone used in the NO assay for 24 hours.

  • Assay Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control cells.

Quantitative Data Summary (Hypothetical for 6,7-dihydroxy-3(2H)-benzofuranone)

AssayCell LineEndpointHypothetical ValuePositive ControlReference Value
NO InhibitionRAW 264.7IC5015 µMDexamethasone10 µM
Cytotoxicity (MTT)RAW 264.7IC50> 100 µMDoxorubicin5 µM

Signaling Pathway for LPS-induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound 6,7-dihydroxy-3(2H)- benzofuranone Compound->NFkB Inhibition

Caption: LPS-induced inflammatory signaling pathway.

Anticancer Activity Assessment

The following protocols are designed to evaluate the cytotoxic and anti-proliferative effects of 6,7-dihydroxy-3(2H)-benzofuranone on cancer cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines

The MTT assay is a standard method to assess the cytotoxic effects of a compound on various cancer cell lines.

Experimental Protocol:

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5) for comparison.[5]

    • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with a range of concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 48 or 72 hours.

    • Perform the MTT assay as described in section 2.2.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration that inhibits 50% of cell growth, for each cell line.

Apoptosis Assay by Flow Cytometry

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a sensitive cancer cell line in 6-well plates.

    • Treat the cells with 6,7-dihydroxy-3(2H)-benzofuranone at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Data Summary (Hypothetical for 6,7-dihydroxy-3(2H)-benzofuranone)

AssayCell LineEndpointHypothetical ValuePositive ControlReference Value
Cytotoxicity (MTT)MCF-7IC5030 µMDoxorubicin2 µM
Cytotoxicity (MTT)PC-3IC5045 µMDoxorubicin3 µM
Apoptosis InductionMCF-7% Apoptotic Cells at IC5035%Doxorubicin60%

Logical Flow for Anticancer Evaluation

G Start Start: Anticancer Screening MTT MTT Assay on Cancer and Normal Cell Lines Start->MTT IC50 Determine IC50 Values MTT->IC50 Selective Is it selective for cancer cells? IC50->Selective Apoptosis Apoptosis Assay (Flow Cytometry) Selective->Apoptosis Yes Stop End: Not a promising candidate Selective->Stop No Mechanism Further Mechanistic Studies (e.g., Caspase activation) Apoptosis->Mechanism Promising End: Promising Candidate Mechanism->Promising

Caption: Logical workflow for in vitro anticancer screening.

Neuroprotective Activity Assessment

Neurodegenerative diseases are often associated with excitotoxicity and oxidative stress. These protocols aim to evaluate the neuroprotective potential of 6,7-dihydroxy-3(2H)-benzofuranone.

Anti-Excitotoxicity Assay in Primary Neuronal Cultures

This assay assesses the ability of the compound to protect neurons from excitotoxic cell death induced by N-methyl-D-aspartate (NMDA).

Experimental Protocol:

  • Primary Neuronal Culture:

    • Prepare primary cortical neuronal cultures from rat embryos.[6]

    • Plate the neurons in poly-D-lysine coated plates and culture for several days to allow for maturation.

  • Assay Procedure:

    • Pre-treat the neuronal cultures with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for 1-2 hours.

    • Induce excitotoxicity by exposing the neurons to NMDA (e.g., 100 µM) for a short period (e.g., 15-30 minutes).[6]

    • Wash the cells and replace with fresh culture medium containing the test compound.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Assess neuronal viability using the MTT assay or by lactate dehydrogenase (LDH) release assay.

  • Data Analysis:

    • Calculate the percentage of neuroprotection relative to the NMDA-treated control.

Neuroprotection in a Cellular Model of Neurodegeneration

This assay uses a neuronal-like cell line to screen for protective effects against neurotoxins.

Experimental Protocol:

  • Cell Culture:

    • Differentiate SH-SY5Y cells into a mature neuronal phenotype by treating with retinoic acid.[2][3]

  • Assay Procedure:

    • Pre-treat the differentiated cells with 6,7-dihydroxy-3(2H)-benzofuranone.

    • Induce neurotoxicity with a relevant toxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptides for an Alzheimer's disease model.

    • After 24-48 hours, assess cell viability using the MTT assay.

Quantitative Data Summary (Hypothetical for 6,7-dihydroxy-3(2H)-benzofuranone)

AssayModelEndpointHypothetical ValuePositive ControlReference Value
Anti-ExcitotoxicityPrimary Cortical Neurons + NMDA% Neuroprotection at 10 µM50%Memantine60%
NeuroprotectionDifferentiated SH-SY5Y + 6-OHDA% Viability at 10 µM70%Trolox75%

Workflow for Neuroprotection Assays

G cluster_Excitotoxicity Anti-Excitotoxicity Assay cluster_Neurodegeneration Cellular Neurodegeneration Model N1 Culture primary cortical neurons N2 Pre-treat with test compound N1->N2 N3 Induce excitotoxicity with NMDA N2->N3 N4 Assess neuronal viability (MTT/LDH) N3->N4 N5 Calculate % neuroprotection N4->N5 ND1 Differentiate SH-SY5Y cells ND2 Pre-treat with test compound ND1->ND2 ND3 Induce neurotoxicity (e.g., 6-OHDA) ND2->ND3 ND4 Assess cell viability (MTT) ND3->ND4 ND5 Determine % protection ND4->ND5

Caption: Workflow for in vitro neuroprotection assays.

References

Application Note: HPLC Analysis of 6,7-dihydroxy-3(2H)-Benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-dihydroxy-3(2H)-benzofuranone is a molecule of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various applications, including pharmacokinetic studies, impurity profiling, and quality control. This document provides a detailed protocol for the analysis of 6,7-dihydroxy-3(2H)-benzofuranone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is suitable for the quantitative determination of 6,7-dihydroxy-3(2H)-benzofuranone in various sample matrices.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. 6,7-dihydroxy-3(2H)-benzofuranone is separated from other components in the sample based on its hydrophobicity. The compound is eluted from the column using a gradient of acetonitrile and water, with an acidic modifier to ensure good peak shape. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Reagents: Phosphoric acid or formic acid (for Mass Spectrometry compatible applications).

  • Standard: A reference standard of 6,7-dihydroxy-3(2H)-benzofuranone of known purity.

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of ultrapure water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 6,7-dihydroxy-3(2H)-benzofuranone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol or a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the sample.

  • Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile). Sonication or vortexing can be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with mobile phase A to bring the analyte concentration within the calibration range.

5. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of 6,7-dihydroxy-3(2H)-benzofuranone.[1]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 25 minutes

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid in water.[1]

Data Presentation

Method Validation Parameters

A summary of typical method validation parameters is presented below. These values should be established during method validation in your laboratory.

ParameterTypical Range/Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

experimental_workflow prep_mobile_phase Prepare Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) hplc_setup Set Up HPLC System (Install Column, Equilibrate) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (Stock and Working Standards) run_sequence Run Analysis Sequence (Standards and Samples) prep_standards->run_sequence prep_sample Prepare Sample (Extract, Centrifuge, Filter) prep_sample->run_sequence hplc_setup->run_sequence data_acquisition Data Acquisition (Chromatograms) run_sequence->data_acquisition data_processing Data Processing (Integration, Calibration Curve) data_acquisition->data_processing results Report Results (Concentration of Analyte) data_processing->results

Caption: A flowchart illustrating the general workflow for the HPLC analysis of 6,7-dihydroxy-3(2H)-benzofuranone.

Signaling Pathway (Logical Relationship)

logical_relationship compound 6,7-dihydroxy-3(2H)-benzofuranone (Analyte) separation Differential Partitioning (Separation) compound->separation Injected into column C18 Stationary Phase (Nonpolar) column->separation Provides mobile_phase ACN/Water Mobile Phase (Polar) mobile_phase->separation Elutes through detection UV Detection (Quantification) separation->detection Leads to

Caption: A diagram showing the logical relationship of components in the chromatographic separation process.

References

Cell Culture Applications of 3(2H)-Benzofuranone, 6,7-dihydroxy-

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Data Availability: 3(2H)-Benzofuranone, 6,7-dihydroxy- (CAS: 6272-27-1) is a specific benzofuranone derivative.[1][2][3] Publicly available research on its specific applications in cell culture is limited. Therefore, this document provides a representative overview of the potential applications, relevant signaling pathways, and detailed experimental protocols based on the known biological activities of the broader benzofuranone class of compounds. Benzofuranone scaffolds are recognized for a wide array of biological activities and are considered privileged structures in medicinal chemistry.[3][4]

Potential Application Notes

The dihydroxy substitution on the benzofuranone core suggests potential for significant antioxidant and related biological activities. Based on studies of structurally similar compounds, 3(2H)-Benzofuranone, 6,7-dihydroxy- is hypothesized to be a valuable tool for in vitro research in the following areas:

  • Antioxidant and Cytoprotective Studies: The phenolic hydroxyl groups are predicted to confer potent radical scavenging abilities. This makes the compound a candidate for protecting cells from oxidative stress-induced damage, a key factor in numerous pathologies. Studies on other benzofuranone derivatives have demonstrated significant antioxidant properties.[5][6][7]

  • Neuroprotection Research: Oxidative stress is a major contributor to neurodegenerative diseases. Benzofuran derivatives have shown promise as neuroprotective agents by mitigating excitotoxicity and scavenging reactive oxygen species (ROS).[4][8][9][10] The antioxidant capacity of 3(2H)-Benzofuranone, 6,7-dihydroxy- could be leveraged to study its protective effects on neuronal cell lines (e.g., SH-SY5Y, PC12) challenged with neurotoxins or oxidative insults.

  • Anti-Inflammatory Research: Inflammation is closely linked to oxidative stress. The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12][13][14][15] Compounds that suppress oxidative stress can often inhibit NF-κB activation. This compound could be used to investigate the modulation of inflammatory responses in cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Anticancer and Cytotoxicity Screening: Many phenolic compounds exhibit selective cytotoxicity towards cancer cells. Benzofuran derivatives have been investigated for their anticancer properties.[16] This compound can be screened against various cancer cell lines (e.g., HeLa, MCF-7, A549) to determine its antiproliferative and pro-apoptotic potential.[17][18][19]

Quantitative Data Summary

Due to the lack of specific data for 3(2H)-Benzofuranone, 6,7-dihydroxy-, the following tables present exemplary data based on published results for analogous benzofuranone compounds to illustrate how results would be presented.

Table 1: Exemplary Antioxidant and Cytoprotective Activity

Assay TypeCell LineParameterEffective Concentration (Exemplary)
Cellular Antioxidant Activity (CAA)HepG2IC5015 µM
H₂O₂-induced CytotoxicitySH-SY5YEC5025 µM
Nrf2 Nuclear TranslocationHaCaTFold Increase3.5-fold at 20 µM

Table 2: Exemplary Anti-inflammatory Activity

Assay TypeCell LineParameterIC50 (Exemplary)
Nitric Oxide (NO) ProductionRAW 264.7Inhibition30 µM
TNF-α Release (LPS-stimulated)RAW 264.7Inhibition28 µM
IL-6 Release (LPS-stimulated)RAW 264.7Inhibition35 µM

Table 3: Exemplary Anticancer Activity

Cell LineAssayParameterIC50 (Exemplary)
HeLa (Cervical Cancer)MTTCytotoxicity45 µM
MCF-7 (Breast Cancer)MTTCytotoxicity52 µM
A549 (Lung Cancer)MTTCytotoxicity68 µM

Key Signaling Pathways

a) Nrf2-Mediated Antioxidant Response

Compounds with dihydroxy-aryl moieties are potential activators of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[20][21][22][23] Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of numerous protective genes.[20][21]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Compound 3(2H)-Benzofuranone, 6,7-dihydroxy- Compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Genes activates transcription

Nrf2 antioxidant response pathway activation.

b) Inhibition of NF-κB Inflammatory Pathway

The transcription factor NF-κB is a key mediator of inflammatory responses, inducing the expression of pro-inflammatory genes.[11][13] Antioxidant compounds can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its pro-inflammatory activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n Translocation Compound 3(2H)-Benzofuranone, 6,7-dihydroxy- Compound->IKK inhibits IkB_NFkB IκBα NF-κB DNA κB Site NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes activates transcription

Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the ability of the compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells.[24][25][26][27]

CAA_Workflow A 1. Seed HepG2 cells in a 96-well black, clear-bottom plate B 2. Incubate for 24h until confluent A->B C 3. Wash cells with PBS B->C D 4. Treat cells with compound + DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1h C->D E 5. Wash cells with PBS D->E F 6. Add ABAP (radical initiator) to induce oxidative stress E->F G 7. Measure fluorescence immediately (Ex: 485 nm, Em: 538 nm) every 5 min for 1h F->G H 8. Calculate CAA units based on the area under the curve G->H

Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Methodology:

  • Cell Culture: Seed HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black plate with a clear bottom and culture for 24 hours.

  • Treatment: Remove media and wash wells with PBS. Add 100 µL of treatment solution containing the test compound at various concentrations and 25 µM DCFH-DA to the cells. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Remove treatment solution and wash wells with PBS. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for both control and treated wells. Determine the CAA unit for each concentration using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve. Calculate the IC50 value from the dose-response curve.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This protocol assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[28][29]

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of 3(2H)-Benzofuranone, 6,7-dihydroxy- for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[30]

MTT_Workflow A 1. Seed cancer cells (e.g., HeLa) in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of the test compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Solubilize crystals with DMSO or Solubilization Buffer F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate % cell viability and determine IC50 H->I

Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Plating: Seed target cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 3(2H)-Benzofuranone, 6,7-dihydroxy- and incubate for an additional 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

References

Application Notes and Protocols for the Synthesis of 6,7-dihydroxy-3(2H)-benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuranone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities. This structural motif is present in numerous natural products and synthetic molecules with therapeutic potential, including anticancer, anti-inflammatory, and kinase inhibitory properties. Specifically, hydroxylated benzofuranones are of great interest due to their potential to mimic endogenous signaling molecules and interact with various enzymatic targets. This document provides a detailed protocol for the synthesis of 6,7-dihydroxy-3(2H)-benzofuranone, a key scaffold for the development of novel therapeutic agents. The protocol is based on a two-step process involving a Friedel-Crafts acylation of a protected catechol derivative followed by an intramolecular cyclization.

Potential Applications and Biological Significance

While specific data for 6,7-dihydroxy-3(2H)-benzofuranone is limited, the broader class of benzofuranone derivatives has shown significant promise in drug discovery. They have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

For instance, certain benzofuran-3(2H)-one derivatives have been developed as inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), a serine/threonine kinase involved in cell death signaling. Inhibition of DRAK2 is a promising strategy for protecting islet β-cells from apoptosis, offering a potential therapeutic avenue for diabetes.[1] In one study, potent derivatives achieved IC50 values as low as 0.25 μM against DRAK2.[1]

Furthermore, benzofuran-based chalcones have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[2] Additionally, various benzofuran derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[3][4][5] One study on benzofuran-3-yl-(indol-3-yl)maleimides identified compounds with potent antiproliferative activity against pancreatic cancer cell lines.[6]

These findings underscore the potential of the 6,7-dihydroxy-3(2H)-benzofuranone scaffold as a template for designing novel kinase inhibitors and anticancer agents. The dihydroxy substitution on the benzene ring may enhance binding to target proteins through hydrogen bonding and mimic the catechol moiety found in many endogenous kinase ligands.

Synthetic Protocol

The synthesis of 6,7-dihydroxy-3(2H)-benzofuranone can be achieved through a two-step process. The first step is a Friedel-Crafts acylation of a suitable catechol precursor with chloroacetyl chloride to yield an α-chloro ketone intermediate. The second step is a base-mediated intramolecular Williamson ether synthesis (cyclization) to form the benzofuranone ring. A detailed, plausible protocol based on established chemical principles is provided below.

Experimental Protocols

Step 1: Synthesis of 1-(2,3-dihydroxyphenyl)-2-chloroethanone (Intermediate A)

This procedure is adapted from the Friedel-Crafts acylation of resorcinol.[7]

Materials:

  • Catechol (pyrocatechol)

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Chloroform (or Dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or equivalent solvents for chromatography)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and nitrobenzene. Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension.

  • Add catechol (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 1-(2,3-dihydroxyphenyl)-2-chloroethanone (Intermediate A).

Step 2: Synthesis of 6,7-dihydroxy-3(2H)-benzofuranone (Final Product)

This procedure is a general method for base-catalyzed intramolecular cyclization.

Materials:

  • 1-(2,3-dihydroxyphenyl)-2-chloroethanone (Intermediate A)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or Ethanol (solvent)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Intermediate A (1.0 equivalent) in acetone or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a base such as potassium carbonate (2.0 equivalents) or an aqueous solution of sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add deionized water to the residue and acidify with dilute HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 6,7-dihydroxy-3(2H)-benzofuranone by recrystallization or silica gel column chromatography.

Data Presentation

Quantitative data for the biological activity of closely related benzofuranone derivatives are summarized below. This data provides a benchmark for the potential efficacy of newly synthesized 6,7-dihydroxy-3(2H)-benzofuranone analogs.

Table 1: Kinase Inhibitory Activity of Benzofuran-3(2H)-one Derivatives

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Benzofuran-3(2H)-one DerivativeDRAK20.25[1]
Benzofuran-3(2H)-one DerivativeDRAK20.33[1]
Benzofuran-3(2H)-one DerivativeDRAK23.15[1]

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound ClassCell LineActivityValue (µM)Reference
Benzofuran-chalcone derivativeA-375 (Melanoma)IC₅₀4.15[3]
Benzofuran-chalcone derivativeMCF-7 (Breast Cancer)IC₅₀3.22[3]
Benzofuran-chalcone derivativeA-549 (Lung Cancer)IC₅₀2.74[3]
HydroisobenzofuranRPMI-8226 (Leukemia)GI₅₀0.148[4]
HydroisobenzofuranHOP-92 (Lung Cancer)GI₅₀0.552[4]
Oxindole-benzofuran hybridMCF-7 (Breast Cancer)IC₅₀2.27[3]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization Catechol Catechol IntermediateA Intermediate A 1-(2,3-dihydroxyphenyl)- 2-chloroethanone Catechol->IntermediateA   AlCl₃, Nitrobenzene ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->IntermediateA IntermediateA_ref Intermediate A FinalProduct Final Product 6,7-dihydroxy-3(2H)-benzofuranone IntermediateA_ref->FinalProduct   Base (e.g., K₂CO₃), Acetone, Reflux

Caption: Synthetic scheme for 6,7-dihydroxy-3(2H)-benzofuranone.

Potential Signaling Pathways

The following diagrams illustrate signaling pathways that may be modulated by 6,7-dihydroxy-3(2H)-benzofuranone derivatives, based on the activity of related compounds.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Benzofuranone Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

MNK_Pathway GrowthFactors Growth Factors, Stress MAPK MAPK Pathway (ERK, p38) GrowthFactors->MAPK MNK MNK1/2 MAPK->MNK eIF4E eIF4E MNK->eIF4E p_eIF4E p-eIF4E eIF4E->p_eIF4E  Phosphorylation Translation Protein Translation (e.g., c-Myc, Cyclin D1) p_eIF4E->Translation Proliferation Cell Proliferation Translation->Proliferation Inhibitor Benzofuranone Derivative Inhibitor->MNK

Caption: Inhibition of the MNK-eIF4E signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Stimulus Benzofuranone Derivative Stimulus->Mitochondrion  Induces Stress

Caption: Induction of the intrinsic apoptosis pathway.

References

Application Note & Protocols: Quantitative Analysis of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-dihydroxy-3(2H)-benzofuranone is a phenolic compound of interest in pharmaceutical and nutraceutical research due to its potential antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this analyte in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantitative analysis of 6,7-dihydroxy-3(2H)-benzofuranone using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Potential Signaling Pathway Involvement

6,7-dihydroxy-3(2H)-benzofuranone, as a phenolic compound, is likely to exert its biological effects through the modulation of cellular signaling pathways involved in oxidative stress and inflammation. A plausible mechanism is the activation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates MAPK_pathway MAPK (ERK, JNK, p38) Receptor->MAPK_pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Benzofuranone 6,7-dihydroxy-3(2H)-benzofuranone Benzofuranone->Keap1 inactivates Benzofuranone->IKK inhibits Benzofuranone->MAPK_pathway inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates AP-1 AP-1 MAPK_pathway->AP-1 AP-1_nucleus AP-1 AP-1->AP-1_nucleus translocates ARE ARE Nrf2_nucleus->ARE Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB_nucleus->Inflammatory_Genes activates transcription AP-1_nucleus->Inflammatory_Genes activates transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Potential signaling pathways modulated by 6,7-dihydroxy-3(2H)-benzofuranone.

Data Presentation

The following tables summarize typical validation parameters for the quantification of 6,7-dihydroxy-3(2H)-benzofuranone using the described analytical techniques. These values are based on achievable performance for structurally similar phenolic compounds and should be verified for the specific application.

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecification
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 2%

Table 2: LC-MS/MS Method Validation Parameters

ParameterSpecification
Linearity (r²)≥ 0.999
Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.02 ng/mL
Limit of Quantification (LOQ)~0.07 ng/mL
Accuracy (Recovery %)90 - 110%
Precision (RSD %)< 10%

Table 3: UV-Vis Spectrophotometry Method Validation Parameters

ParameterSpecification
Linearity (r²)≥ 0.998
Range2 - 20 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (Recovery %)90 - 108%
Precision (RSD %)< 3%

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of 6,7-dihydroxy-3(2H)-benzofuranone from dried plant material.

G start Start: Dried Plant Material grind Grind to a fine powder start->grind extract Ultrasonic Extraction (e.g., 80% Methanol) grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.45 µm syringe filter supernatant->filter spe Optional: Solid-Phase Extraction (SPE) for cleanup filter->spe for complex matrices hplc_ready Sample ready for HPLC/LC-MS analysis filter->hplc_ready uv_ready Sample ready for UV-Vis analysis (may require dilution) filter->uv_ready spe->hplc_ready

Caption: Workflow for the extraction of 6,7-dihydroxy-3(2H)-benzofuranone from plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • For complex matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary before analysis.

HPLC-UV Quantification Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid (or formic acid for MS compatibility)

  • 6,7-dihydroxy-3(2H)-benzofuranone reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify the peak corresponding to 6,7-dihydroxy-3(2H)-benzofuranone based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of 6,7-dihydroxy-3(2H)-benzofuranone in the samples using the calibration curve.

LC-MS/MS Quantification Protocol

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 6,7-dihydroxy-3(2H)-benzofuranone reference standard

  • Internal standard (IS), e.g., a structurally related stable isotope-labeled compound.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI (-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: To be determined by infusing the standard solution. A hypothetical transition for C8H6O4 (MW: 166.13) could be m/z 165 -> [fragment ion].

Procedure:

  • Optimize the MS/MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of 6,7-dihydroxy-3(2H)-benzofuranone.

  • Prepare a stock solution of the reference standard and the internal standard.

  • Prepare calibration standards and quality control (QC) samples by spiking the standards and IS into a representative blank matrix.

  • Prepare the samples for analysis, adding the internal standard to each.

  • Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

UV-Vis Spectrophotometry Quantification Protocol

This method is suitable for the rapid estimation of total phenolic content, expressed as 6,7-dihydroxy-3(2H)-benzofuranone equivalents, and is particularly useful for screening purposes.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol

  • Aluminum chloride (AlCl₃) solution (2% in methanol)

  • 6,7-dihydroxy-3(2H)-benzofuranone reference standard

Procedure:

  • Prepare a stock solution of the reference standard in methanol (100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • In a test tube, mix 1 mL of the sample extract or standard solution with 1 mL of the 2% AlCl₃ solution.

  • Allow the reaction to proceed for 30 minutes at room temperature in the dark.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (to be determined by scanning the spectrum of the complex, expected around 400-430 nm).

  • Use a mixture of 1 mL of methanol and 1 mL of the AlCl₃ solution as a blank.

  • Construct a calibration curve and determine the concentration of the analyte in the samples.

Application Notes and Protocols: 6,7-dihydroxy-3(2H)-benzofuranone as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydroxy-3(2H)-benzofuranone is a versatile chemical scaffold possessing a range of biological activities that make it a valuable tool for chemical biology and drug discovery. Its core structure, featuring a catechol moiety fused to a benzofuranone ring system, imparts significant antioxidant and electrophilic properties. These characteristics enable it to function as a potent antioxidant, an activator of the Nrf2 signaling pathway, and an inhibitor of enzymes such as chorismate synthase. This document provides detailed application notes and experimental protocols for utilizing 6,7-dihydroxy-3(2H)-benzofuranone and its derivatives as chemical probes in these key research areas.

I. Application as an Antioxidant Probe

The catechol group in 6,7-dihydroxy-3(2H)-benzofuranone is a well-established radical scavenger, making the compound and its analogs effective antioxidants. This property can be harnessed to study oxidative stress in various biological systems.

Quantitative Data: Antioxidant Activity of Dihydroxybenzofuranone Derivatives

The antioxidant capacity of dihydroxybenzofuranone derivatives can be quantified using various in vitro assays. Below is a summary of representative data for related compounds.

CompoundAssaySolventIC50 / rIC50 (mols antioxidant / mols DPPH•)Reference
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHMethanol0.18[1]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHMethanol0.31[1]
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHMethanol0.25[1]
Trolox (Standard)DPPHMethanol0.41[1]
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPHAcetonitrile>5[1]
Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • 6,7-dihydroxy-3(2H)-benzofuranone (or derivative) stock solution

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the 6,7-dihydroxy-3(2H)-benzofuranone probe in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the benzofuranone dilutions to the corresponding wells. For the control, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Plot the % inhibition against the concentration of the probe to determine the IC50 value.

2. Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well black microplate and grow to confluency.[1]

  • Wash the cells with PBS.

  • Treat the cells with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone and 25 µM DCFH-DA for 1 hour at 37°C.[2]

  • Wash the cells with PBS.

  • Induce oxidative stress by adding 600 µM AAPH to each well.[2]

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.[1]

  • The antioxidant activity is determined by calculating the area under the curve, with a lower value indicating higher antioxidant activity.

G DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_probe Prepare serial dilutions of 6,7-dihydroxy-3(2H)-benzofuranone add_probe Add benzofuranone dilutions prep_probe->add_probe prep_dpph Prepare 0.1 mM DPPH solution add_dpph Add DPPH to 96-well plate prep_dpph->add_dpph add_dpph->add_probe incubate Incubate in dark for 30 min add_probe->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate

DPPH Assay Workflow

II. Application as an Nrf2 Pathway Activator

The electrophilic nature of the benzofuranone scaffold, particularly after oxidation of the catechol moiety, allows it to react with cysteine residues on Keap1, leading to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a master regulator of the antioxidant response.

Signaling Pathway

G Nrf2 Activation by 6,7-dihydroxy-3(2H)-benzofuranone probe 6,7-dihydroxy-3(2H)- benzofuranone keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) probe->keap1_nrf2 inactivates Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus are ARE (Antioxidant Response Element) nrf2->are binds to ho1 HO-1 Gene are->ho1 ho1_protein HO-1 Protein ho1->ho1_protein translation

Nrf2 Activation Pathway

Experimental Protocols

1. ARE-Luciferase Reporter Assay

This assay quantifies Nrf2 transcriptional activity using a cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

  • HepG2-ARE-luciferase reporter cell line

  • Cell culture medium

  • 6,7-dihydroxy-3(2H)-benzofuranone stock solution

  • Positive control (e.g., 50 µM Sulforaphane)[3]

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed HepG2-ARE-luciferase cells in a white, clear-bottom 96-well plate.[3]

  • After 24 hours, treat the cells with serial dilutions of 6,7-dihydroxy-3(2H)-benzofuranone.

  • Include vehicle control and positive control wells.

  • Incubate the plate for 6-24 hours at 37°C.[3]

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

2. Western Blot for Nrf2 and HO-1

This protocol detects the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), to confirm Nrf2 pathway activation.

Materials:

  • Cell line of interest (e.g., RAW264.7 macrophages)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells and treat with 6,7-dihydroxy-3(2H)-benzofuranone for the desired time (e.g., 6-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[4]

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-Nrf2 1:1000, anti-HO-1 1:1000) overnight at 4°C.[4]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis, normalizing to a loading control like β-actin.

III. Application as a Chorismate Synthase Inhibitor

Derivatives of 6,7-dihydroxy-3(2H)-benzofuranone have been identified as inhibitors of chorismate synthase, a key enzyme in the shikimate pathway of bacteria, fungi, and plants.[5] This makes these compounds valuable as probes for studying this essential metabolic pathway and as potential leads for antimicrobial drug development.

Quantitative Data: Inhibition of Chorismate Synthase
CompoundIC50 (µM)Reference
(2Z)-2-benzylidene-6,7-dihydroxybenzofuran-3(2H)-one>50[6]
(2E)-6,7-dihydroxy-2-[[2-(trifluoromethyl)phenyl]methylidene]-1-benzofuran-3-one17.3[6]
4-[(E)-(6,7-dihydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoic acid24.0[6]
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6,7-dihydroxy-1-benzofuran-3-one25.9[6]
Experimental Protocol: Chorismate Synthase Inhibition Assay

This assay measures the enzymatic activity of chorismate synthase and the inhibitory effect of the benzofuranone probe.

Materials:

  • Purified chorismate synthase

  • Substrate: 5-enolpyruvylshikimate-3-phosphate (EPSP)

  • Reaction buffer

  • 6,7-dihydroxy-3(2H)-benzofuranone derivative

  • LC-MS system

Protocol:

  • Prepare a reaction mixture containing the reaction buffer and purified chorismate synthase.

  • Add various concentrations of the 6,7-dihydroxy-3(2H)-benzofuranone derivative to the reaction mixture.

  • Pre-incubate for a defined period.

  • Initiate the reaction by adding the substrate, EPSP.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction at various time points.

  • Analyze the formation of the product, chorismate, using LC-MS.[5]

  • Determine the initial reaction rates and calculate the IC50 value of the inhibitor.

G Chorismate Synthase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare enzyme and buffer mixture add_inhibitor Add inhibitor to enzyme mixture prep_enzyme->add_inhibitor prep_inhibitor Prepare inhibitor dilutions prep_inhibitor->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add substrate (EPSP) to initiate reaction pre_incubate->add_substrate incubate Incubate at optimal temperature add_substrate->incubate stop_reaction Stop reaction incubate->stop_reaction analyze Analyze chorismate formation by LC-MS stop_reaction->analyze calculate Calculate reaction rates and IC50 analyze->calculate

Chorismate Synthase Inhibition Workflow

IV. Application in Neuroprotection

The antioxidant and Nrf2-activating properties of dihydroxy-substituted benzofuranones suggest their potential as neuroprotective agents. Oxidative stress is a key contributor to the pathology of neurodegenerative diseases, and compounds that can mitigate this stress are of significant interest.

Rationale for Neuroprotection

6,7-dihydroxy-3(2H)-benzofuranone can potentially exert neuroprotective effects through:

  • Direct ROS scavenging: The catechol moiety can neutralize harmful reactive oxygen species in the brain.

  • Nrf2-mediated antioxidant response: Activation of the Nrf2 pathway can lead to the upregulation of endogenous antioxidant enzymes in neuronal cells, providing long-lasting protection against oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • Cell culture medium

  • Oxidative stress inducer (e.g., H₂O₂, 6-hydroxydopamine)

  • 6,7-dihydroxy-3(2H)-benzofuranone

  • Cell viability assay kit (e.g., MTT, LDH)

Protocol:

  • Culture neuronal cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of 6,7-dihydroxy-3(2H)-benzofuranone for a specified time (e.g., 1-24 hours).

  • Induce oxidative stress by adding a neurotoxin like H₂O₂.

  • Incubate for a further 24 hours.

  • Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

  • Increased cell viability in the presence of the benzofuranone indicates a neuroprotective effect.

Conclusion

6,7-dihydroxy-3(2H)-benzofuranone and its derivatives are valuable chemical probes with diverse applications in biomedical research. Their ability to act as antioxidants, activate the Nrf2 pathway, and inhibit specific enzymes provides a powerful toolkit for investigating cellular redox biology, signaling pathways, and for the discovery of new therapeutic agents. The protocols outlined in this document provide a foundation for researchers to effectively utilize these compounds in their studies.

References

Application Notes and Protocols for Testing the Bioactivity of 3(2H)-Benzofuranone, 6,7-dihydroxy-

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3(2H)-Benzofuranone, 6,7-dihydroxy- is a member of the benzofuranone class of compounds. Benzofuran scaffolds are prevalent in many biologically active natural and synthetic molecules, exhibiting a wide range of therapeutic potentials.[1][2] Specifically, related compounds such as aurones and other benzofuranone derivatives have demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4][5][6] The presence of the 6,7-dihydroxy functional groups on the aromatic ring suggests a high potential for antioxidant activity through the donation of hydrogen atoms to scavenge free radicals.

These application notes provide a comprehensive experimental framework to systematically evaluate the bioactivity of 3(2H)-Benzofuranone, 6,7-dihydroxy-. The protocols detailed below cover initial in vitro screening for antioxidant potential, cell-based assays to determine anti-inflammatory and anticancer efficacy, and preliminary neuroprotective studies.

Experimental Design Overview: The proposed experimental workflow is designed to efficiently screen and characterize the bioactivity of the target compound. The process begins with fundamental chemical assays to establish antioxidant capacity, followed by cell-based assays to investigate biological effects in relevant disease models, and concludes with preliminary mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies A Antioxidant Assays (DPPH, ABTS, FRAP) B Cellular Antioxidant (ROS Assay) A->B C Anti-inflammatory (NO, Cytokine Assays) B->C D Anticancer (Cytotoxicity Assays) B->D E Neuroprotection (Neuronal Viability Assay) B->E F Signaling Pathway Analysis (Western Blot) C->F D->F G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκBα degraded Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Compound 3(2H)-Benzofuranone, 6,7-dihydroxy- Compound->IKK Inhibition?

References

Application Notes and Protocols for the Formulation of 6,7-dihydroxy-3(2H)-benzofuranone in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of 6,7-dihydroxy-3(2H)-benzofuranone for in vitro biological assays. Due to the limited availability of specific experimental data for this compound in the scientific literature, this document outlines generalized protocols based on the properties of structurally related benzofuranone and dihydroxy-phenolic compounds. Researchers are advised to use these notes as a starting point and to perform specific optimization and validation for their experimental systems.

Compound Information

  • IUPAC Name: 6,7-dihydroxy-3(2H)-benzofuranone

  • Molecular Formula: C₈H₆O₄

  • Molecular Weight: 166.13 g/mol

  • CAS Number: 6272-27-1

Formulation and Handling

Proper dissolution and storage are critical for obtaining reliable and reproducible results in biological assays. Phenolic compounds like 6,7-dihydroxy-3(2H)-benzofuranone can be prone to oxidation and may have limited aqueous solubility.

Solubility and Stock Solution Preparation

Based on the characteristics of similar phenolic compounds, 6,7-dihydroxy-3(2H)-benzofuranone is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is crucial to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentrations in aqueous assay buffers or cell culture media.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh 16.61 mg of 6,7-dihydroxy-3(2H)-benzofuranone powder.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath or warm to 37°C to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Stability in Solution

The stability of phenolic compounds in aqueous solutions, particularly in cell culture media, can be limited due to factors like pH, temperature, light exposure, and interaction with media components. It is highly recommended to perform a stability study under your specific experimental conditions.

Protocol 2: Assessment of Compound Stability in Cell Culture Medium

  • Preparation: Prepare a working solution of 6,7-dihydroxy-3(2H)-benzofuranone in your specific cell culture medium at the highest concentration you plan to use in your assays.

  • Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂), protecting it from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluation: Compare the concentrations at different time points to the initial concentration at time 0 to determine the rate of degradation.

Data Presentation: Biological Activity of Related Compounds

While specific quantitative data for 6,7-dihydroxy-3(2H)-benzofuranone is scarce, the following table summarizes the biological activities of structurally related benzofuranone and trihydroxyflavone compounds to provide a reference for expected potency and concentration ranges for initial experiments.

Compound ClassAssayTarget/Cell LineEndpointResult (IC₅₀)
Benzofuranone DerivativeAnti-inflammatoryRAW 264.7 MacrophagesNO Inhibition17.31 µM[1]
6,3',4'-TrihydroxyflavoneAnti-inflammatoryRAW 264.7 MacrophagesNO Inhibition22.1 µM[2]
7,3',4'-TrihydroxyflavoneAnti-inflammatoryRAW 264.7 MacrophagesNO Inhibition26.7 µM[2]
6,3',4'-TrihydroxyflavoneAntioxidantCellular ROS ScavengingROS Reduction~3.0 µM[3]
7,3',4'-TrihydroxyflavoneAntioxidantCellular ROS ScavengingROS Reduction~2.7 µM[3]

Experimental Protocols

The following are detailed protocols for assessing the antioxidant and anti-inflammatory properties of 6,7-dihydroxy-3(2H)-benzofuranone.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • 6,7-dihydroxy-3(2H)-benzofuranone stock solution (e.g., 10 mM in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Dilutions: Prepare a series of dilutions of the 6,7-dihydroxy-3(2H)-benzofuranone stock solution in methanol or ethanol. A suggested starting range is 1 to 100 µM.

  • Assay Setup: In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

  • Control Wells: Prepare a positive control (e.g., Trolox or ascorbic acid) and a blank control (100 µL of solvent).

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 6,7-dihydroxy-3(2H)-benzofuranone stock solution (e.g., 100 mM in sterile DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare dilutions of 6,7-dihydroxy-3(2H)-benzofuranone in complete medium. A suggested starting range is 1 to 50 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

  • Cytotoxicity Assay: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or resazurin) to ensure that the observed NO inhibition is not due to cell death.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Compound Preparation cluster_assay Biological Assay cluster_validation Validation Weigh_Compound Weigh 6,7-dihydroxy- 3(2H)-benzofuranone Dissolve_DMSO Dissolve in DMSO (100 mM Stock) Weigh_Compound->Dissolve_DMSO Store Aliquot and Store at -80°C Dissolve_DMSO->Store Dilute Prepare Working Dilutions in Assay Buffer/Medium Store->Dilute Treat_Cells Treat Cells or Initiate Reaction Dilute->Treat_Cells Stability_Test Stability Assay (HPLC/LC-MS) Dilute->Stability_Test Incubate Incubate Treat_Cells->Incubate Cytotoxicity_Test Cytotoxicity Assay (e.g., MTT) Treat_Cells->Cytotoxicity_Test Measure Measure Endpoint (e.g., Absorbance) Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB Ub Ubiquitination & Degradation p_IkB->Ub Ub->NFkB Releases Inhibition_Point1 Potential Inhibition by Benzofuranone Derivatives Inhibition_Point1->IKK DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MEKK MEKK Receptor->MEKK Raf Raf Receptor->Raf MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 AP1 AP-1 p38->AP1 MKK4_7 MKK4/7 MEKK->MKK4_7 JNK JNK MKK4_7->JNK JNK->AP1 MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->AP1 Inhibition_Point2 Potential Inhibition by Benzofuranone Derivatives Inhibition_Point2->p38 Inhibition_Point2->JNK Inhibition_Point2->ERK Inflammation Inflammatory Response AP1->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6,7-dihydroxy-3(2H)-benzofuranone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 6,7-dihydroxy-3(2H)-benzofuranone?

A1: The most plausible synthetic routes for 6,7-dihydroxy-3(2H)-benzofuranone starting from commercially available precursors are:

  • Route A: Friedel-Crafts Acylation/Houben-Hoesch Reaction followed by Cyclization: This route involves the acylation of pyrogallol (1,2,3-trihydroxybenzene) or a protected derivative with an acetylating agent like chloroacetyl chloride (Friedel-Crafts) or chloroacetonitrile (Houben-Hoesch) to form a key intermediate, 2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone. This intermediate then undergoes intramolecular cyclization to yield the final product.

  • Route B: Williamson Ether Synthesis and Intramolecular Cyclization: This pathway involves the reaction of a pyrogallol derivative with an alpha-haloacetate to form a phenoxyacetic acid intermediate, which is then cyclized to the benzofuranone ring.

Q2: Why is my pyrogallol starting material turning dark and producing a tarry mixture?

A2: Pyrogallol is highly susceptible to oxidation, especially under basic or neutral conditions and in the presence of air. This oxidation leads to the formation of complex, dark-colored polymeric materials, which significantly reduces the yield of the desired product.

Q3: What are the main challenges in the Friedel-Crafts acylation of pyrogallol?

A3: The main challenges include:

  • Oxidation of Pyrogallol: As mentioned, pyrogallol is sensitive to oxidation.

  • Regioselectivity: Friedel-Crafts acylation on an unsymmetrical ring like pyrogallol can lead to a mixture of isomers. Controlling the position of acylation is crucial for obtaining the desired 2,3,4-trihydroxyphenyl intermediate.

  • Catalyst Stoichiometry: The hydroxyl groups of pyrogallol can complex with the Lewis acid catalyst (e.g., AlCl₃), often requiring more than a stoichiometric amount of the catalyst.

  • Low Yields: Due to the above reasons, the yields of the acylated product can be low.

Q4: Are there alternative methods to Friedel-Crafts acylation for this synthesis?

A4: Yes, the Houben-Hoesch reaction is a valuable alternative. It uses a nitrile (e.g., chloroacetonitrile) and a Lewis acid with hydrogen chloride. This method is often successful with highly activated, electron-rich phenols like pyrogallol and can offer better regioselectivity.[1][2][3][4]

Q5: How can I purify the final product, 6,7-dihydroxy-3(2H)-benzofuranone?

A5: Due to the presence of multiple hydroxyl groups, the final product is polar. Purification can be challenging and may require techniques suitable for polar compounds, such as:

  • Column Chromatography: Using a polar stationary phase like silica gel with a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). Polyamide column chromatography is also an effective method for separating polyphenols.[5]

  • Preparative HPLC: Reversed-phase preparative HPLC can be used for final purification to achieve high purity.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

Troubleshooting Guides

Problem 1: Low Yield in the Friedel-Crafts Acylation of Pyrogallol
Symptom Possible Cause(s) Suggested Solution(s)
Dark, tarry reaction mixture with little to no desired product. Oxidation of pyrogallol.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Consider protecting the hydroxyl groups of pyrogallol before acylation.
Formation of multiple products (isomers). Lack of regioselectivity in the acylation.- Use a milder Lewis acid catalyst.- Optimize the reaction temperature; lower temperatures often favor a specific isomer.- Consider using the Houben-Hoesch reaction with chloroacetonitrile, which can offer better regiocontrol with polyhydroxy phenols.[4]
Incomplete reaction or recovery of starting material. Insufficient catalyst or catalyst deactivation.- Use a stoichiometric excess of the Lewis acid catalyst (e.g., AlCl₃) to account for complexation with the hydroxyl groups.- Ensure anhydrous conditions, as water can deactivate the Lewis acid catalyst.
Problem 2: Difficulty in the Intramolecular Cyclization Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of the chloroacetyl intermediate to the benzofuranone. The base used is not strong enough to deprotonate the phenolic hydroxyl group for nucleophilic attack.- Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate aprotic solvent.- Ensure anhydrous conditions as water will quench the base.
Formation of side products. Intermolecular reactions or decomposition of the starting material or product.- Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions.- Optimize the reaction temperature; elevated temperatures may lead to decomposition.
Problem 3: Challenges in Product Purification
Symptom Possible Cause(s) Suggested Solution(s)
Product is difficult to separate from starting materials or byproducts. The product and impurities have similar polarities.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider using a different type of chromatography, such as polyamide or Sephadex LH-20, which are effective for separating polyphenolic compounds.[6]
Product streaks on the TLC plate. The highly polar nature of the compound leads to strong interaction with the silica gel.- Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the phenolic hydroxyl groups.- Use a different stationary phase for TLC and column chromatography.

Experimental Protocols

Proposed Synthesis Route: Houben-Hoesch Reaction and Cyclization

This proposed protocol is based on established methodologies for similar polyhydroxy aromatic compounds. Optimization will be necessary for the specific substrate.

Step 1: Synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone (Houben-Hoesch Reaction)

  • Reaction:

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet, and condenser, add anhydrous ether, pyrogallol, chloroacetonitrile, and anhydrous zinc chloride under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours until saturation.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water to hydrolyze the ketimine intermediate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 6,7-dihydroxy-3(2H)-benzofuranone

  • Reaction:

  • Reagents and Conditions:

    Reagent/Parameter Suggested Quantity/Condition Notes
    2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone 1.0 eq Starting material from Step 1.
    Base (e.g., K₂CO₃ or NaH) 2.0 - 3.0 eq To facilitate cyclization.
    Solvent Anhydrous DMF or Acetone Reaction medium.
    Temperature Room temperature to 50 °C Monitor by TLC.

    | Reaction Time | 4 - 12 hours | Monitor by TLC. |

  • Procedure:

    • Dissolve the 2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone in anhydrous DMF or acetone in a flask under an inert atmosphere.

    • Add potassium carbonate (or sodium hydride carefully in portions) to the solution.

    • Stir the mixture at the specified temperature and monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Visualizations

Experimental Workflow: Synthesis of 6,7-dihydroxy-3(2H)-benzofuranone

G cluster_0 Step 1: Houben-Hoesch Reaction cluster_1 Step 2: Intramolecular Cyclization Pyrogallol Pyrogallol Reaction1 Reaction Flask (Anhydrous Ether, ZnCl₂, HCl gas, 0°C - RT) Pyrogallol->Reaction1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction1 Workup1 Aqueous Workup (Hydrolysis) Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone Purification1->Intermediate Reaction2 Reaction Flask (Anhydrous DMF, K₂CO₃, RT - 50°C) Intermediate->Reaction2 Workup2 Acidic Workup (Neutralization) Reaction2->Workup2 Purification2 Column Chromatography / Recrystallization Workup2->Purification2 FinalProduct 6,7-dihydroxy-3(2H)-benzofuranone Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of 6,7-dihydroxy-3(2H)-benzofuranone.

Logical Relationship: Troubleshooting Friedel-Crafts/Houben-Hoesch Reaction

G cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Complex Mixture Symptom1 Dark/Tarry Mixture Start->Symptom1 Symptom2 Multiple Isomers Start->Symptom2 Symptom3 Incomplete Reaction Start->Symptom3 Cause1 Oxidation of Pyrogallol Symptom1->Cause1 Cause2 Poor Regioselectivity Symptom2->Cause2 Cause3 Catalyst Deactivation Symptom3->Cause3 Solution1a Inert Atmosphere Cause1->Solution1a Solution1b Protect Hydroxyls Cause1->Solution1b Solution2a Optimize Temperature Cause2->Solution2a Solution2b Change Reaction Type (e.g., to Houben-Hoesch) Cause2->Solution2b Solution3a Use Excess Catalyst Cause3->Solution3a Solution3b Ensure Anhydrous Conditions Cause3->Solution3b

Caption: Troubleshooting guide for acylation of pyrogallol.

References

3(2H)-Benzofuranone, 6,7-dihydroxy- stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3(2H)-Benzofuranone, 6,7-dihydroxy-. The information is presented in a question-and-answer format to directly address potential stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is 3(2H)-Benzofuranone, 6,7-dihydroxy- and what are its key structural features?

3(2H)-Benzofuranone, 6,7-dihydroxy- (CAS No. 6272-27-1) is a chemical compound with the molecular formula C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1] Its structure features a benzofuranone core with two hydroxyl groups at the 6 and 7 positions, forming a catechol moiety. It also contains a lactone (a cyclic ester) group as part of the furanone ring. These functional groups are key to its chemical reactivity and potential instability.

2. What are the primary stability concerns for 3(2H)-Benzofuranone, 6,7-dihydroxy-?

The primary stability concerns for this molecule stem from its two main functional groups:

  • Catechol Moiety: The 6,7-dihydroxy substitution makes the aromatic ring highly susceptible to oxidation. This oxidation can be initiated by exposure to air (autoxidation), light, elevated temperatures, and the presence of metal ions.[2] Oxidation of the catechol group can lead to the formation of highly colored ortho-quinones and subsequent polymerization, resulting in sample discoloration and degradation.

  • Lactone Ring: The lactone is a cyclic ester and is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This reaction opens the furanone ring to form a carboxylic acid.

3. How should I properly store and handle 3(2H)-Benzofuranone, 6,7-dihydroxy- to minimize degradation?

To ensure the stability of 3(2H)-Benzofuranone, 6,7-dihydroxy-, the following storage and handling procedures are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

  • Handling: Minimize exposure to air and light. Use in a well-ventilated area. Due to its potential for irritation, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Solution turns yellow/brown/dark upon standing. Oxidation of the catechol moiety. This is accelerated by exposure to air (oxygen), light, high pH, and trace metal ions.• Prepare solutions fresh, just before use.• Use deoxygenated solvents (e.g., sparged with nitrogen or argon).• Work under an inert atmosphere where possible.• Protect solutions from light by using amber vials or covering with aluminum foil.• Maintain a slightly acidic pH (e.g., using a citrate or acetate buffer) as catechols are more stable at lower pH.• Consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.
Loss of parent compound peak in HPLC analysis over time, with appearance of new, more polar peaks. Hydrolysis of the lactone ring. This is particularly prevalent in basic or strongly acidic aqueous solutions.• Avoid high pH buffers. If basic conditions are required for an experiment, minimize the exposure time.• For analytical method development, use a mobile phase with a pH between 3 and 6 for optimal stability on the column.• If working in aqueous solutions for extended periods, consider using a buffered system in the slightly acidic range.
Inconsistent retention times or peak tailing in reverse-phase HPLC. Interaction with the stationary phase or degradation on-column. The polar catechol group can interact with residual silanols on silica-based columns, leading to peak tailing. On-column degradation can also occur if the mobile phase is not optimized.• Use a high-purity, end-capped C18 column to minimize silanol interactions.• Ensure the mobile phase pH is appropriate to maintain the compound in a single ionic state.• Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing, though this may not be suitable for all detection methods.• Check for column contamination, which can be a source of metal ions that catalyze oxidation.
Appearance of multiple degradation peaks in forced degradation studies. Multiple degradation pathways are occurring simultaneously. This is expected under stress conditions like strong acid/base, high heat, and oxidation.• Analyze samples at various time points to understand the progression of degradation and identify primary versus secondary degradation products.• Use a stability-indicating HPLC method with a gradient capable of resolving multiple degradation products from the parent compound and each other.

Degradation Pathways

The degradation of 3(2H)-Benzofuranone, 6,7-dihydroxy- can proceed through several pathways, primarily involving the catechol and lactone functionalities.

Oxidative Degradation of the Catechol Moiety

Under oxidative conditions (e.g., exposure to air, H₂O₂, or metal ions), the catechol group can be oxidized to an ortho-quinone. This highly reactive intermediate can then undergo further reactions, including polymerization, leading to complex degradation mixtures and sample discoloration.

G cluster_0 Oxidative Degradation A 3(2H)-Benzofuranone, 6,7-dihydroxy- B Ortho-quinone Intermediate A->B Oxidation (O₂, metal ions, light) C Polymerization Products B->C Further Reactions

Caption: Oxidative degradation pathway of the catechol moiety.

Hydrolytic Degradation of the Lactone Ring

Under aqueous conditions, particularly at basic or strongly acidic pH, the lactone ring can undergo hydrolysis to form a carboxylic acid derivative.

G cluster_1 Hydrolytic Degradation D 3(2H)-Benzofuranone, 6,7-dihydroxy- E Ring-Opened Carboxylic Acid D->E Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolytic degradation pathway of the lactone ring.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. Below are general protocols that can be adapted for 3(2H)-Benzofuranone, 6,7-dihydroxy-. The extent of degradation should ideally be between 5-20%.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of 3(2H)-Benzofuranone, 6,7-dihydroxy- acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidative Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 60-80°C) photo Photolytic Stress (ICH Q1B guidelines) neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxidative->neutralize analyze Analyze by Stability-Indicating HPLC Method thermal->analyze photo->analyze neutralize->analyze end Characterize Degradants (e.g., LC-MS) analyze->end

Caption: General workflow for forced degradation studies.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3(2H)-Benzofuranone, 6,7-dihydroxy- in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C). Monitor for degradation over several hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. This reaction is often rapid, so monitor at early time points (e.g., 0, 15, 30, 60 minutes). Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a controlled oven.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, quench the reaction if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Chromatographic Conditions (Example):

Parameter Recommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Detection UV detector at the λmax of the compound

| Column Temperature | 25-30°C |

This method should be validated for specificity by analyzing the stressed samples to ensure that all degradation product peaks are well-resolved from the parent peak.

Quantitative Data Summary

The following table provides a template for summarizing the results from forced degradation studies. Actual degradation will depend on the specific experimental conditions.

Stress ConditionTimeTemperature% Degradation (Hypothetical)No. of Degradation Products
0.1 M HCl8 hours60°C8%2
0.1 M NaOH1 hour25°C15%1 (Major)
3% H₂O₂24 hours25°C12%3+
Thermal (Solid)48 hours80°C< 2%1 (Minor)
Thermal (Solution)24 hours80°C10%2
Photolytic (Solid)ICH Q1BAmbient< 1%0
Photolytic (Solution)ICH Q1BAmbient7%2

References

Technical Support Center: Purification of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6,7-dihydroxy-3(2H)-benzofuranone.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 6,7-dihydroxy-3(2H)-benzofuranone turning brown/dark-colored during purification or storage?

A1: The discoloration is a common issue and a classic sign of degradation. The 6,7-dihydroxy substitution pattern on the aromatic ring forms a catechol-like moiety, which is highly susceptible to oxidation. In the presence of oxygen, light, or trace metal ions, the dihydroxy groups can be oxidized to form highly colored ortho-quinones. These quinones can further react and polymerize, leading to the formation of complex, dark-colored mixtures.

Q2: What are the main factors that accelerate the degradation of 6,7-dihydroxy-3(2H)-benzofuranone?

A2: Several factors can accelerate the degradation of this compound:

  • pH: Neutral to alkaline conditions (pH > 7) significantly increase the rate of oxidation.

  • Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.

  • Metal Ions: Trace amounts of metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation process.

  • Light: Exposure to UV or visible light can promote photodegradation.

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.

Q3: What general precautions should I take to minimize degradation during purification?

A3: To minimize degradation, it is crucial to work under conditions that limit exposure to the factors mentioned above. Key precautions include:

  • Work under an inert atmosphere: Use nitrogen or argon to purge solvents and reaction vessels.

  • Use degassed solvents: Remove dissolved oxygen from all solvents prior to use.

  • Maintain a slightly acidic pH: If possible, keep the pH of aqueous solutions below 7.

  • Add antioxidants or chelating agents: Consider adding small amounts of antioxidants like ascorbic acid or chelating agents like EDTA to your solutions.

  • Protect from light: Wrap flasks and columns in aluminum foil.

  • Work at low temperatures: Perform purification steps at reduced temperatures where feasible.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 6,7-dihydroxy-3(2H)-benzofuranone.

Problem 1: Product degradation on silica gel during column chromatography.
Symptom Possible Cause Troubleshooting Action
Streaking of the product spot on TLC.The silica gel is slightly acidic and can promote degradation. The prolonged contact time on the column leads to oxidation.1. Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine to neutralize acidic sites. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol. 3. Add an Antioxidant to the Eluent: Add a small amount (e.g., 0.1%) of an antioxidant like butylated hydroxytoluene (BHT) to the mobile phase. 4. Work Quickly: Do not let the column run dry and collect fractions as quickly as possible.
Brown/dark band forming at the top of the column.Significant oxidation is occurring upon loading the sample.1. Dry Loading with an Adsorbent: Adsorb your crude product onto a small amount of Celite or silica gel and load it as a dry powder. This can sometimes reduce initial decomposition. 2. Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen or argon.
Problem 2: Poor separation from polar impurities.
Symptom Possible Cause Troubleshooting Action
Co-elution of the product with impurities of similar polarity.The chosen solvent system has insufficient resolving power.1. Optimize Solvent System: Systematically screen different solvent systems for TLC to find one that provides better separation. Consider using a three-component solvent system. 2. Gradient Elution: Use a gradient elution from a less polar to a more polar solvent system during column chromatography. 3. Alternative Chromatography Technique: If flash chromatography is insufficient, consider preparative HPLC for higher resolution.
Product elutes very slowly or not at all.The compound is highly polar and strongly adsorbed to the stationary phase.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. 2. Use a More Polar Stationary Phase: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase like an amine or diol column.
Problem 3: Product is not crystallizing or oils out during recrystallization.
Symptom Possible Cause Troubleshooting Action
The solution becomes supersaturated without crystal formation upon cooling.The nucleation process is inhibited.1. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. 2. Seed the Solution: Add a few seed crystals of the pure compound.
The product separates as an oil instead of a solid.The melting point of the compound is lower than the temperature of the solution, or the solvent is not ideal.1. Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point. 2. Modify the Solvent System: Try a mixture of two solvents. Dissolve the compound in a good solvent at elevated temperature and then add a poor solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. 3. Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of some benzofuranone derivatives, which can serve as a benchmark. Note that purification yields will be lower than the crude reaction yields.

Compound Reaction Type Purification Method Yield (%) Reference
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneFriedel-Crafts/LactonizationFlash chromatography35[1]
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneFriedel-Crafts/LactonizationFlash chromatography78[2]
Ethyl 3,6-Dihydroxy-7-Methyl-2-oxo-2,3-Dihydrobenzofuran-3-CarboxylateFriedel-Crafts/LactonizationFlash chromatography81[1]
7-methylbenzofuran-2(3H)-oneDiels-Alder/CascadeFlash chromatography58[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Adapted for Air-Sensitive Compounds)

This protocol is a general guideline for the purification of 6,7-dihydroxy-3(2H)-benzofuranone using flash column chromatography with precautions for its air sensitivity.

Materials:

  • Crude 6,7-dihydroxy-3(2H)-benzofuranone

  • Silica gel (60 Å, 40-63 µm)

  • Solvents for mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol), HPLC grade, degassed

  • Triethylamine (optional)

  • Butylated hydroxytoluene (BHT) (optional)

  • Inert gas (Nitrogen or Argon)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Degassing Solvents: Degas all solvents to be used for the mobile phase by bubbling with nitrogen or argon for at least 30 minutes.

  • Column Packing (under inert atmosphere):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle positive pressure of inert gas.

    • Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for better results with sensitive compounds, perform a dry loading: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure with the inert gas to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations, preparative HPLC offers higher resolution.

Instrumentation:

  • Preparative HPLC system with a gradient pump, injector, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column.

Reagents:

  • Crude 6,7-dihydroxy-3(2H)-benzofuranone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • A typical starting gradient could be 5-95% acetonitrile in water (with 0.1% formic acid or TFA) over 20-30 minutes.

    • Optimize the gradient to achieve good separation of the product from impurities.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent like DMSO.

    • Filter the sample solution through a 0.22 µm syringe filter.

  • Preparative Run:

    • Scale up the injection volume and flow rate according to the size of your preparative column.

    • Inject the filtered sample onto the preparative HPLC system.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fractions corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If the remaining solution is aqueous, the product can be extracted with an organic solvent or the water can be removed by lyophilization.

Visualizations

degradation_pathway compound 6,7-dihydroxy-3(2H)-benzofuranone (Catechol moiety) quinone o-Quinone intermediate (Colored) compound->quinone Oxidation (O2, light, metal ions, pH > 7) polymers Dark-colored polymers quinone->polymers Polymerization

Caption: Degradation pathway of 6,7-dihydroxy-3(2H)-benzofuranone.

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product column Flash Chromatography (Inert atmosphere, optional deactivated silica) crude->column hplc Preparative HPLC (Reversed-phase C18) crude->hplc Alternative for high purity degas Degas Solvents (N2 or Ar sparging) degas->column degas->hplc tlc TLC analysis of fractions column->tlc combine Combine pure fractions hplc->combine tlc->combine evap Solvent removal (Rotary evaporation) combine->evap pure Pure Product evap->pure

Caption: General purification workflow for 6,7-dihydroxy-3(2H)-benzofuranone.

References

Technical Support Center: Optimizing Reaction Conditions for Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuranone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find frequently asked questions, detailed experimental protocols, and data-driven recommendations to enhance the yield and purity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of benzofuranones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization) is resulting in a low yield or no desired benzofuranone product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuranone synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Workflow for Low Yield

G start Low/No Product Yield reagent_quality Verify Reagent Quality & Stoichiometry start->reagent_quality catalyst_activity Check Catalyst Activity start->catalyst_activity optimize_conditions Optimize Reaction Conditions start->optimize_conditions side_reactions Investigate Side Reactions start->side_reactions purify Purify/Dry Reagents & Solvents reagent_quality->purify stoichiometry Adjust Stoichiometry reagent_quality->stoichiometry degas Degas Solvents reagent_quality->degas fresh_catalyst Use Fresh/Active Catalyst catalyst_activity->fresh_catalyst ligands Screen Ligands catalyst_activity->ligands temperature Vary Temperature optimize_conditions->temperature solvents Screen Solvents optimize_conditions->solvents bases Screen Bases optimize_conditions->bases glaser Minimize Glaser Coupling (e.g., copper-free) side_reactions->glaser end Improved Yield purify->end stoichiometry->end degas->end fresh_catalyst->end ligands->end temperature->end solvents->end bases->end glaser->end

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.[1]

    • Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere.[1] The choice of ligand is also critical; phosphine ligands like PPh₃ are common, but bulkier, electron-rich phosphines can sometimes improve activity.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenols, alkynes) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to poor outcomes.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the catalyst.[1] It is common to use a slight excess of the alkyne (1.1-1.5 equivalents).[1]

  • Reaction Conditions:

    • Cause: Suboptimal temperature, solvent, or base can significantly impact the yield.[1]

    • Solution:

      • Temperature: While some reactions work at room temperature, others require heating (e.g., 60-100 °C). However, excessively high temperatures can cause catalyst decomposition.[1]

      • Solvent: The choice of solvent is critical. For intramolecular cyclizations, DMF and acetonitrile have often been found to be more effective than toluene or dichloromethane.[1]

      • Base: The base is crucial for both coupling and cyclization. Common choices include organic amines like triethylamine or inorganic bases such as K₂CO₃ or Cs₂CO₃.[1]

Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ (30) bpy (30) - Toluene 90 Varies
2 (PPh₃)PdCl₂ (2) - Triethylamine Triethylamine Reflux Good
3 Palladium Nanoparticles - - - Ambient Good

Data compiled from various sources, specific yields are substrate-dependent.[2][3][4]

Issue 2: Significant Side Product Formation (Glaser Coupling)

Question: I am observing a significant amount of side products, and I suspect it is due to the homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?

Answer: Glaser coupling is a common side reaction in syntheses involving terminal alkynes, especially when a copper co-catalyst is used.[1] This reaction leads to the dimerization of the alkyne, reducing the yield of the desired benzofuranone.

Strategies to Minimize Glaser Coupling:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While copper often accelerates the reaction, it is also the primary promoter of homocoupling.[1]

  • Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction.[1]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can promote Glaser coupling.

Issue 3: General Strategy for Optimizing a New Benzofuranone Synthesis

Question: I am developing a novel synthesis for a substituted benzofuranone. What are the key parameters I should focus on for optimization?

Answer: A systematic approach is key to efficiently optimizing a new synthetic route. The primary variables to investigate are the catalyst, solvent, temperature, and reaction time.[2]

General Optimization Workflow

G start Define Synthesis Strategy (e.g., Cyclization) catalyst Screen Catalysts (e.g., Pd, Cu, Ag, Acid) start->catalyst solvent Screen Solvents (e.g., ACN, DCM, Toluene) catalyst->solvent temperature Optimize Temperature (e.g., 0°C, RT, Reflux) solvent->temperature time Optimize Reaction Time (Monitor by TLC/GC) temperature->time end Optimized Protocol time->end

Caption: General workflow for reaction optimization.

Key Parameters to Optimize:

  • Catalyst/Reagent: The choice of catalyst or key reagent is fundamental. For oxidative coupling reactions to form dihydrobenzofuran neolignans, silver(I) oxide (Ag₂O) has been shown to be a highly efficient oxidant.[5] In other cases, Lewis acids like AlCl₃ or Brønsted acids like trifluoroacetic acid (TFA) are used to promote cyclization.[6]

  • Solvent: The solvent can dramatically affect both conversion and selectivity. For the Ag₂O-promoted synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance, despite not being a traditional choice for this reaction.[5]

  • Temperature: Temperature influences reaction rates and selectivity. For some oxidative couplings, room temperature provides higher selectivity than reflux conditions, while lower temperatures (0 °C) can decrease both conversion and selectivity.[5] For certain Lewis acid-catalyzed reactions, higher temperatures (e.g., 120 °C) may be optimal.[6]

  • Reaction Time: Longer reaction times do not always lead to higher yields and can sometimes reduce selectivity due to the formation of undesired byproducts.[5] Monitoring the reaction by TLC or GC-MS is essential to determine the optimal time. For one Ag₂O-promoted reaction, the time was successfully reduced from 20 hours to 4 hours without a significant loss in performance.[5]

Table 2: Effect of Temperature and Time on Dihydrobenzofuran Neolignan Synthesis

Substrate Oxidant Solvent Temperature (°C) Time (h) Conversion (%) Selectivity (%)
Methyl p-coumarate Ag₂O (0.5 equiv) Acetonitrile 0 4 Low Low
Methyl p-coumarate Ag₂O (0.5 equiv) Acetonitrile Room Temp 4 - High
Methyl p-coumarate Ag₂O (0.5 equiv) Acetonitrile 85 (Reflux) 4 Good Good
Methyl p-coumarate Ag₂O (0.5 equiv) Acetonitrile 85 (Reflux) 20 - Decreased
Methyl ferulate Ag₂O (0.5 equiv) Acetonitrile Room Temp 4 67.7 85.8

Data adapted from a study on the synthesis of dihydrobenzofuran neolignans.[5]

Detailed Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][2]

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)₂PdCl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at the desired temperature (reflux is common) and monitor its progress using Thin-Layer Chromatography (TLC).[2]

  • Upon completion (disappearance of starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[2]

Protocol 2: Lewis Acid-Catalyzed Benzofuranone Synthesis from Pyrones

This protocol is based on the reaction of 3-hydroxy-2-pyrones with nitroalkenes to regioselectively prepare substituted benzofuranones.[6]

Materials:

  • 3-Hydroxy-2-pyrone (0.2 mmol, 2 equiv)

  • Nitroalkene (0.1 mmol, 1 equiv)

  • AlCl₃ (0.01 mmol, 0.1 equiv)

  • BHT (butylated hydroxytoluene) (0.01 mmol, 0.1 equiv)

  • Trifluoroacetic acid (TFA) (0.02 mmol, 0.2 equiv)

  • 1,2-Dichlorobenzene (DCB) (0.2 mL)

  • Inert atmosphere (Argon)

Procedure:

  • Add the pyrone, nitroalkene, BHT, and AlCl₃ to a thick-walled reaction vessel.[6]

  • Flush the vessel with Argon gas for 5 minutes.[6]

  • Add DCB and TFA, and quickly seal the tube.[6]

  • Heat the reaction mixture to 120 °C for 16 hours (or as determined by reaction monitoring).[6]

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by flash column chromatography without an aqueous workup to isolate the benzofuranone product.[6]

Reaction Mechanism Visualization

The synthesis of benzofuranones often proceeds through an intramolecular cyclization. The diagram below illustrates a generalized pathway for the formation of the benzofuranone core from a substituted phenol intermediate.

G cluster_0 Generalized Intramolecular Cyclization A Substituted o-Hydroxyaryl Intermediate B Intramolecular Attack of Phenolic Oxygen A->B Acid/Base Catalyst C Cyclized Intermediate B->C D Proton Transfer / Rearrangement C->D E Final Benzofuranone Product D->E

Caption: Generalized pathway for benzofuranone formation.

References

solubility problems of 6,7-dihydroxy-3(2H)-benzofuranone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydroxy-3(2H)-benzofuranone. The information provided addresses common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 6,7-dihydroxy-3(2H)-benzofuranone?

A1: 6,7-dihydroxy-3(2H)-benzofuranone is a phenolic compound. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₆O₄[1]
Molecular Weight 166.13 g/mol [1]
Appearance Solid (predicted)-
CAS Number 6272-27-1[1]

Q2: What are the recommended solvents for dissolving 6,7-dihydroxy-3(2H)-benzofuranone for in vitro assays?

A2: Due to its phenolic nature, 6,7-dihydroxy-3(2H)-benzofuranone is expected to have low solubility in aqueous solutions. The recommended starting solvents for creating stock solutions are organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For a structurally similar compound, 4,6-dihydroxybenzofuran-3-one, chloroform has been noted as a solvent, though its use in cell-based assays is limited.

Q3: How should I prepare a stock solution of 6,7-dihydroxy-3(2H)-benzofuranone?

A3: To prepare a stock solution, start by dissolving the compound in 100% DMSO or ethanol to create a high-concentration stock (e.g., 10-50 mM). It is recommended to perform a small-scale solubility test first to determine the maximum achievable concentration. Subsequently, this stock solution can be serially diluted into your cell culture medium or aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is 6,7-dihydroxy-3(2H)-benzofuranone stable in solution?

A4: Phenolic compounds can be susceptible to degradation, particularly in aqueous solutions and when exposed to light and air. Stock solutions in anhydrous DMSO are generally more stable. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Studies have shown that while many compounds are stable in DMSO for extended periods when stored properly, the presence of water can increase the rate of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon dilution into aqueous buffer or cell culture medium. The compound has low aqueous solubility and the final concentration exceeds its solubility limit in the aqueous environment.- Decrease the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a non-toxic range for your cells. - Prepare a fresh dilution from the stock solution immediately before use. - Consider using a solubilizing agent or surfactant, after validating its compatibility with your experimental system.
Inconsistent or unexpected experimental results. - Compound degradation in stock solution due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light). - Precipitation of the compound in the assay medium, leading to a lower effective concentration.- Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store at -80°C for long-term storage. - Visually inspect the final working solution for any signs of precipitation before adding it to your assay. - Perform a concentration-response curve to ensure the observed effects are dose-dependent.
Difficulty dissolving the compound in the initial solvent. The compound may have poor solubility even in organic solvents at high concentrations.- Try gentle warming (e.g., 37°C) and vortexing to aid dissolution. - Sonication can also be used to facilitate dissolving the compound. - Prepare a less concentrated stock solution. - Consider using a mixture of solvents, for example, a combination of ethanol and DMSO.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 1.66 mg of 6,7-dihydroxy-3(2H)-benzofuranone using a calibrated analytical balance.

  • Adding Solvent: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.

  • Dissolving: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may gently warm the tube to 37°C for 5-10 minutes or sonicate for a short period. Visually inspect to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage or -80°C for long-term storage.

General Protocol for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including vehicle control) and is at a non-toxic level (typically ≤ 0.5%).

  • Vehicle Control: Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.

Signaling Pathways and Experimental Workflows

As a phenolic compound with potential antioxidant and anti-inflammatory properties, 6,7-dihydroxy-3(2H)-benzofuranone may modulate key cellular signaling pathways involved in oxidative stress and inflammation.

experimental_workflow Experimental Workflow for In Vitro Solubility Assessment cluster_prep Preparation cluster_dilution Dilution & Observation cluster_assay Experimentation A Weigh Compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Serial Dilution in Aqueous Buffer/Medium B->C D Visual Inspection for Precipitation C->D E Cell-Based Assay D->E F Data Analysis E->F

Caption: A typical workflow for preparing and using 6,7-dihydroxy-3(2H)-benzofuranone in in vitro experiments.

signaling_pathway Potential Signaling Pathways Modulated by Phenolic Compounds cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_response Cellular Response ROS Oxidative Stress (ROS) MAPK MAPK (p38, JNK, ERK) ROS->MAPK PI3K_Akt PI3K/Akt ROS->PI3K_Akt Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK AP1 AP-1 MAPK->AP1 Nrf2 Nrf2 PI3K_Akt->Nrf2 NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) AP1->Inflammatory_Genes Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2->Antioxidant_Genes NFkB->Inflammatory_Genes Benzofuranone 6,7-dihydroxy-3(2H)-benzofuranone Benzofuranone->ROS Inhibits Benzofuranone->IKK Inhibits Benzofuranone->Nrf2 Activates

References

Technical Support Center: Overcoming 3(2H)-Benzofuranone, 6,7-dihydroxy- Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3(2H)-Benzofuranone, 6,7-dihydroxy-. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges with the solubility and precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my 3(2H)-Benzofuranone, 6,7-dihydroxy- precipitating in my cell culture medium or aqueous buffer?

A1: Precipitation of 3(2H)-Benzofuranone, 6,7-dihydroxy- is a common issue primarily due to its physicochemical properties. As a polyphenolic compound, it possesses a catechol group (the 6,7-dihydroxy substitution) which contributes to its polarity, but the overall benzofuranone core structure can lead to low aqueous solubility. Several factors can contribute to precipitation:

  • Exceeding Solubility Limit: The final concentration of the compound in your aqueous medium may be higher than its solubility limit.

  • Solvent Shock: The compound is likely dissolved in an organic solvent like DMSO for a stock solution. Rapidly diluting this stock into an aqueous medium can cause a drastic change in solvent polarity, leading to the compound "crashing out" of the solution.

  • pH of the Medium: The pH of your buffer or cell culture medium can significantly impact the solubility and stability of phenolic compounds. Catechol moieties can be susceptible to oxidation, especially at neutral to alkaline pH, which can lead to the formation of less soluble polymeric products.

  • Temperature: Changes in temperature can affect solubility. While warming can sometimes help dissolve a compound, cooling or returning to room temperature can cause it to precipitate if the solution is supersaturated.

  • Interactions with Media Components: Salts, proteins (like those in fetal bovine serum), and other components in complex media can interact with the compound, potentially reducing its solubility.

Q2: What is the recommended solvent for making a stock solution of 3(2H)-Benzofuranone, 6,7-dihydroxy-?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of benzofuranone derivatives and other phenolic compounds due to its excellent solubilizing power for a wide range of organic molecules.

Q3: How can I avoid the "solvent shock" phenomenon when diluting my DMSO stock solution?

A3: To prevent solvent shock, it is crucial to introduce the compound to the aqueous environment gradually and ensure rapid mixing. Here are a couple of recommended techniques:

  • Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (e.g., 37°C) medium or buffer. Gently vortex or mix this intermediate dilution. Then, add this to the final volume of your experimental medium.

  • Dropwise Addition with Agitation: While gently stirring or swirling your final volume of medium, add the required volume of your DMSO stock solution drop by drop. This helps to disperse the compound quickly and avoid localized high concentrations.

Q4: What is the maximum recommended final concentration of DMSO in my experiments?

A4: It is critical to keep the final concentration of DMSO in your cell-based assays as low as possible to avoid solvent-induced toxicity and off-target effects. A widely accepted final concentration is below 0.5% (v/v) , and ideally, below 0.1% (v/v) . Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Q5: How does the pH of the media affect the stability and solubility of 3(2H)-Benzofuranone, 6,7-dihydroxy-?

A5: The 6,7-dihydroxy (catechol) group is susceptible to oxidation, a process that can be accelerated at neutral or alkaline pH. This can lead to the formation of quinones and subsequently, colored, insoluble polymeric materials. For this reason, preparing stock solutions in slightly acidic buffers might enhance stability, though this may not be compatible with your experimental system. It is important to use freshly prepared solutions whenever possible and to be aware of potential color changes in your media that might indicate compound degradation and polymerization.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Recommended Solution
Final concentration is too high. Determine the maximum soluble concentration of 3(2H)-Benzofuranone, 6,7-dihydroxy- in your specific medium by performing a serial dilution. Visually inspect for precipitation at each concentration. Consider lowering the working concentration in your experiments.
Rapid dilution ("solvent shock"). Use a stepwise dilution method or add the DMSO stock dropwise to your medium while gently agitating. Pre-warming the medium to the experimental temperature (e.g., 37°C) can also help.
High final DMSO concentration. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. If a higher concentration of your compound is needed, you may need to explore alternative solubilization strategies.
Issue 2: Precipitation Observed After Incubation
Potential Cause Recommended Solution
Compound instability and degradation. The catechol moiety is prone to oxidation over time, especially at 37°C and neutral pH, leading to the formation of insoluble polymers. Prepare fresh working solutions immediately before each experiment. Minimize exposure of stock and working solutions to light and air.
Interaction with media components. Components in serum or the basal media may be interacting with the compound. Try reducing the serum concentration if your experiment allows. Test the solubility in a simpler buffer (e.g., PBS) to see if media components are the primary issue.
Temperature fluctuations. If the compound was initially dissolved at a higher temperature, it might precipitate out as it equilibrates to the incubator temperature. Ensure the compound is fully dissolved at the final experimental temperature.

Quantitative Data Summary

Solvent Expected Qualitative Solubility Notes
Water Low to very lowThe dihydroxy groups add some polarity, but the overall structure is poorly water-soluble.
Phosphate-Buffered Saline (PBS) Low to very lowSimilar to water; the salt content is unlikely to significantly improve the solubility of this organic compound.
Ethanol Soluble to moderately solubleOften a good alternative or co-solvent with DMSO.
Dimethyl Sulfoxide (DMSO) Highly solubleThe recommended solvent for preparing high-concentration stock solutions.
Cell Culture Media (e.g., DMEM, RPMI) LowSolubility will be limited and highly dependent on the final concentration and the presence of serum.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of 3(2H)-Benzofuranone, 6,7-dihydroxy- is 166.13 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 166.13 g/mol * 1000 mg/g = 1.66 mg

  • Weigh the compound: Accurately weigh out 1.66 mg of 3(2H)-Benzofuranone, 6,7-dihydroxy- powder.

  • Dissolve in DMSO: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Ensure complete dissolution: Vortex the tube thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath for a few minutes) and vortex again until the compound is fully dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media
  • Prepare a serial dilution of the compound in DMSO: Start with your 10 mM stock solution. In a 96-well plate, perform a 2-fold serial dilution in 100% DMSO.

  • Prepare the aqueous media plate: In a separate 96-well plate, add a fixed volume of your target aqueous medium (e.g., 98 µL of cell culture medium) to each well.

  • Transfer the compound dilutions: Transfer a small, fixed volume of each DMSO dilution (e.g., 2 µL) to the corresponding wells of the aqueous media plate. This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).

  • Visual inspection: Immediately after addition, and after a period of incubation at the desired experimental temperature (e.g., 1-2 hours at 37°C), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film).

  • Determine the maximum soluble concentration: The highest concentration that remains clear after incubation is your working maximum soluble concentration under these conditions.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a general method to assess the antioxidant potential of 3(2H)-Benzofuranone, 6,7-dihydroxy-.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM in methanol): Dissolve approximately 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound: Prepare a stock solution of 3(2H)-Benzofuranone, 6,7-dihydroxy- in methanol or ethanol. Create a series of dilutions from this stock.

    • Standard: Prepare a series of dilutions of a known antioxidant, such as Trolox or ascorbic acid, in the same solvent as your test compound.

  • Assay Procedure (96-well plate format):

    • Add a small volume of your test compound or standard dilutions to the wells of a 96-well plate (e.g., 20 µL).

    • Add the DPPH solution to each well (e.g., 180 µL).

    • Include a control with only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of your compound and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Logical Workflow for Troubleshooting Precipitation

A Precipitation Observed B Check Final Concentration A->B C Is Concentration Above Known Solubility Limit? B->C D Lower Concentration C->D Yes E Check Dilution Method C->E No K Problem Solved D->K F Was 'Solvent Shock' Possible? E->F G Use Stepwise Dilution or Dropwise Addition F->G Yes H Check Media Composition & Stability F->H No G->K I Is Precipitation Time-Dependent? H->I J Prepare Fresh Solutions, Minimize Light/Air Exposure I->J Yes I->K No J->K

Caption: A logical workflow for troubleshooting precipitation issues.

Anticipated Signaling Pathway: Nrf2/HO-1 Activation

Based on the structure of 3(2H)-Benzofuranone, 6,7-dihydroxy- (a phenolic antioxidant) and evidence from similar compounds, a likely mechanism of its cytoprotective action is through the activation of the Nrf2/HO-1 antioxidant response pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3(2H)-Benzofuranone, 6,7-dihydroxy- Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription Cytoprotection Cytoprotection HO1->Cytoprotection Antioxidant_Enzymes->Cytoprotection

Caption: The proposed Nrf2/HO-1 antioxidant signaling pathway.

Technical Support Center: Troubleshooting HPLC Separation of Benzofuranone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of benzofuranone isomers.

Frequently Asked Questions (FAQs)

Q1: My benzofuranone isomers are co-eluting or have very poor resolution. What should I do first?

A: Poor resolution is the most common challenge when separating structurally similar isomers. A systematic approach, starting with initial system checks and progressing to method optimization, is crucial.

Initial Checks:

  • System Suitability: Before modifying the method, confirm that your HPLC system is performing correctly by running a standard to check for consistent retention times, peak areas, and peak shapes.[1]

  • Column Health: An old or contaminated column can lead to poor performance. Check the column's history and consider flushing it or replacing it if necessary. Adsorption of sample components at the top of the column can distort peak profiles and increase backpressure.[2][3] Using a guard column is a recommended preventative measure.[3]

Optimization Strategies: If the system is functioning correctly, the issue lies with the method's selectivity. The primary factors to adjust are the mobile phase, stationary phase, and temperature.[4][5]

A logical workflow can help diagnose and resolve the issue.

G A Poor Isomer Resolution (Rs < 1.5) B Initial System Checks A->B C Optimize Mobile Phase B->C System OK F Verify System Suitability (e.g., run standard) B->F No G Check Column Condition (flush or replace) B->G No H Adjust Organic Modifier % (Isocratic or Gradient) C->H D Change Stationary Phase K Select Alternative Column (Phenyl, PFP, Chiral) D->K E Adjust Temperature L Resolution Achieved E->L Improved I Change Organic Modifier (ACN vs. MeOH) H->I No Improvement H->L Improved J Modify Mobile Phase pH I->J No Improvement I->L Improved J->D No Improvement J->L Improved K->E Still Poor K->L Improved

Caption: Troubleshooting workflow for poor isomer resolution.
Q2: How do I choose the right HPLC column for separating benzofuranone isomers?

A: The choice of stationary phase is critical for isomer separation. Standard C18 columns may not always provide the necessary selectivity. Consider the type of isomerism you are dealing with.

  • Positional Isomers: For isomers differing in the substitution pattern on the benzofuranone ring, columns that offer alternative interactions to simple hydrophobicity are often required. Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are excellent choices as they provide π-π, dipole-dipole, and hydrophobic interactions.[6][7]

  • Diastereomers: These can often be separated on standard achiral phases like C8 or embedded amide columns.[6]

  • Enantiomers: These have identical physical properties in an achiral environment and require a chiral stationary phase (CSP) for direct separation.[8] Common CSPs are based on cellulose or amylose derivatives.[9]

G A What type of benzofuranone isomer? B Positional Isomers (on aromatic ring) A->B C Diastereomers or Cis/Trans Isomers A->C D Enantiomers (chiral) A->D E Recommended Columns: - Phenyl / PFP - Biphenyl B->E F Recommended Columns: - C8 - Embedded Amide - UDC-Cholesterol C->F G Recommended Columns: - Chiral Stationary Phase (CSP) (e.g., Cellulose, Amylose, Crown Ether) D->G

Caption: Logic diagram for selecting an appropriate HPLC column.
Q3: What is the best way to optimize the mobile phase for better separation?

A: Mobile phase optimization is a powerful tool for improving resolution. Key parameters to adjust include the organic modifier, pH, and buffer.[10]

1. Organic Modifier:

  • Type: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[11] ACN often provides sharper peaks due to its lower viscosity, while MeOH can offer different hydrogen bonding interactions.[11][12] It is recommended to test both.[4]

  • Composition (Gradient vs. Isocratic): For complex mixtures or isomers with different polarities, a gradient elution is generally preferred.[10] Start with a broad "scouting" gradient (e.g., 5% to 95% organic over 30-40 minutes) to determine the approximate elution conditions, then create a shallower gradient around that range to improve resolution.[5]

2. Mobile Phase pH:

  • Benzofuranones may have ionizable groups. Adjusting the mobile phase pH can change the ionization state of the analytes and, therefore, their retention and interaction with the stationary phase.[11]

  • Using a buffer is essential for controlling the pH and ensuring reproducible results.[10] A good practice is to use a buffer with a pKa close to your desired pH and keep the pH within the stable range for your column (typically pH 2-8 for silica-based columns).[11]

ParameterRecommendationRationale
Organic Modifier Screen both Acetonitrile and Methanol.They offer different selectivities due to different solvatochromatic properties.[12]
Elution Mode Start with a broad linear gradient.Efficiently determines the elution range for all isomers.[5]
pH Control Use a buffer (e.g., 10-25 mM phosphate or formate).Maintains a stable pH, leading to reproducible retention times and improved peak shape.[11][13]
pH Range Adjust pH to be at least ±1 unit away from the analyte's pKa.Ensures the analyte is in a single ionic state, preventing peak tailing.[11][12]
Q4: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[13]

Solutions:

  • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This suppresses the ionization of silanol groups, minimizing interactions.[12][13]

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and produce better peak shapes for basic compounds.[13]

  • Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites. Flush the column with a strong solvent.[3]

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[14]

Q5: My retention times are drifting from one run to the next. What is the cause?

A: Drifting retention times typically point to a lack of equilibrium in the system or changes in the mobile phase composition.[3]

Common Causes and Solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is especially important for gradient methods and can require 10-20 column volumes.[2]

  • Mobile Phase Composition: In reversed-phase chromatography, retention is very sensitive to the percentage of the organic solvent.[2]

    • Evaporation: Prevent the evaporation of the more volatile organic solvent by covering your mobile phase reservoirs.

    • Inaccurate Mixing: If using an on-line mixer, ensure it is functioning correctly. You can verify this by comparing results with a manually prepared mobile phase.[14]

  • Temperature Fluctuations: The column temperature affects mobile phase viscosity and separation selectivity.[15] Use a column oven to maintain a constant, stable temperature for reproducible results. A change of just a few degrees can alter retention times.[16]

Experimental Protocols

Protocol 1: General Method Development for Benzofuranone Isomers

This protocol outlines a systematic approach to developing a separation method from scratch.

  • Information Gathering: Understand the physicochemical properties of your benzofuranone isomers (e.g., polarity, pKa, UV absorbance).[17]

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm).[4]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Run a Scouting Gradient:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30 °C.[15]

    • Gradient: Run a linear gradient from 5% B to 95% B over 30 minutes.

  • Evaluate and Optimize:

    • Based on the scouting run, determine if isocratic or gradient elution is more appropriate.[5]

    • If resolution is poor, create a shallower gradient focused on the region where the isomers elute.

    • If peaks are still co-eluting, switch the organic modifier to Methanol and repeat the scouting gradient.

    • If necessary, adjust the pH of the aqueous mobile phase.

    • If resolution is still inadequate, select a column with a different selectivity (e.g., Phenyl-Hexyl or PFP).[6]

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select C18 Column & Mobile Phases (Water/ACN) B Run Broad Scouting Gradient (5-95% ACN) A->B C Evaluate Chromatogram B->C D Optimize Gradient Slope C->D Resolution < 1.5 G Method Finalized C->G Resolution > 1.5 E Switch Organic Modifier (ACN -> MeOH) D->E Still Poor D->G Improved F Change Column (e.g., Phenyl-Hexyl, PFP) E->F Still Poor E->G Improved F->G Improved

Caption: Experimental workflow for HPLC method development.
Protocol 2: Chiral Separation of Benzofuranone Enantiomers

Direct separation of enantiomers requires a specialized approach focused on screening chiral stationary phases (CSPs).

  • Achiral Purity Check: First, ensure the sample is chemically pure using an achiral HPLC method. Impurities can interfere with the chiral separation.[18]

  • Solubility and Mobile Phase Selection: Enantiomers must be fully soluble in the mobile phase. Chiral separations are often performed in either normal-phase (e.g., Hexane/Ethanol) or reversed-phase modes.[18]

  • CSP Column Screening:

    • The most efficient strategy is to screen a set of different CSPs (e.g., cellulose-based, amylose-based, crown ether-based) to find one that provides selectivity.[18][19]

    • For each column, test a standard set of mobile phases. For example, in normal-phase mode, test different ratios of hexane/isopropanol and hexane/ethanol.

  • Method Optimization:

    • Once a column and mobile phase system showing partial separation is identified, fine-tune the mobile phase composition to maximize resolution.

    • Adjusting the flow rate and column temperature can also be used to optimize the separation.[15]

    • For some CSPs, mobile phase additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) may be necessary to improve peak shape and resolution.[18]

References

Technical Support Center: Synthesis of 6,7-dihydroxy-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6,7-dihydroxy-3(2H)-benzofuranone. Our aim is to help you minimize side products and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 6,7-dihydroxy-3(2H)-benzofuranone, particularly when following a synthetic route involving the Friedel-Crafts acylation of a protected pyrocatechol derivative followed by cyclization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction.[1] - Suboptimal reaction temperature or time.[1][2] - Inefficient catalyst or incorrect catalyst loading.[1] - Degradation of starting material or product.- Monitor the reaction progress using TLC or HPLC to ensure completion.[2] - Systematically vary the reaction temperature and time to find the optimal conditions. A lower temperature might increase yield in some cases.[1] - Screen different Lewis acids (e.g., AlCl₃, BF₃·OEt₂) or protic acids (e.g., TFA, TsOH) and their concentrations.[1] - Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the dihydroxy-moieties.
Formation of Multiple Spots on TLC (Side Products) - Regioisomers: Friedel-Crafts acylation or cyclization at an undesired position on the aromatic ring.[1] - Over-acylation: Multiple acyl groups added to the aromatic ring. - Polymerization: Acid-catalyzed polymerization of starting materials or intermediates. - Oxidation Products: Oxidation of the sensitive dihydroxy-moieties.- For regioselectivity issues, consider using a starting material with appropriate protecting or blocking groups to direct the reaction to the desired position. - Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to minimize over-acylation. - Optimize the concentration of the Lewis or protic acid to reduce the likelihood of polymerization.[1] - Perform the reaction under an inert atmosphere and consider adding an antioxidant like BHT.[1] Use degassed solvents.
Difficult Purification - Side products with similar polarity to the desired product. - Tarry or oily crude product.- Utilize flash column chromatography with a carefully selected solvent system. A gradient elution might be necessary.[2] - Consider derivatization of the hydroxyl groups (e.g., as acetates or silyl ethers) before chromatography to alter polarity, followed by deprotection. - If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Product Instability - The dihydroxy-moieties are prone to oxidation, especially in the presence of air and light.- Store the purified product under an inert atmosphere, protected from light, and at low temperatures. - Prepare fresh solutions of the compound for subsequent reactions or analyses.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6,7-dihydroxy-3(2H)-benzofuranone that is prone to side products?

A common and classical approach involves the Friedel-Crafts acylation of a protected pyrocatechol (1,2-dihydroxybenzene) derivative, followed by deprotection and cyclization. A potential pathway starts with a protected pyrocatechol, which undergoes Friedel-Crafts acylation with an appropriate acyl halide or anhydride, followed by cyclization to form the benzofuranone ring. Side products can arise from lack of regioselectivity during the acylation and cyclization steps, as well as from the lability of the dihydroxy groups.[1]

Q2: What are the most common side products to expect?

The most common side products include regioisomers from incorrect positioning of the acyl group or alternative cyclization pathways, products of over-acylation, and polymeric materials resulting from strong acid catalysis. Additionally, due to the presence of the electron-rich dihydroxy-substituted benzene ring, oxidation to form quinone-type structures is a significant possibility.

Q3: How can I control regioselectivity during the synthesis?

Controlling regioselectivity is crucial. The choice of protecting groups on the starting pyrocatechol can influence the position of the incoming acyl group due to steric and electronic effects. Furthermore, the choice of Lewis acid and reaction conditions can also impact the regiochemical outcome of the Friedel-Crafts reaction.[1]

Q4: Are there alternative, potentially cleaner, synthetic methods?

Yes, modern synthetic methods may offer better selectivity and milder reaction conditions. For instance, domino reactions, such as a Friedel-Crafts/lactonization sequence, can construct the benzofuranone core in a single step with potentially higher efficiency.[2] Other methods like gold-catalyzed cycloisomerization of o-alkynyl phenols have also been reported for the synthesis of benzofuran-3(2H)-ones, though this would require a different set of starting materials.[3][4]

Q5: My reaction mixture turns dark, and I get a lot of baseline material on TLC. What is happening?

A dark reaction mixture and baseline material on TLC are often indicative of decomposition or polymerization. The electron-rich dihydroxy-benzofuranone system can be sensitive to strong acids and air oxidation. To mitigate this, you can try lowering the reaction temperature, reducing the concentration of the acid catalyst, ensuring a strictly inert atmosphere, and minimizing the reaction time.[1][2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation and Cyclization (Hypothetical Route)

This protocol is a representative procedure based on common organic synthesis techniques for similar structures.

  • Protection of Pyrocatechol: Protect the hydroxyl groups of pyrocatechol, for example, as methoxy or benzyloxy ethers, to prevent side reactions and direct the regioselectivity of the subsequent acylation.

  • Friedel-Crafts Acylation:

    • Dissolve the protected pyrocatechol in a suitable dry solvent (e.g., 1,2-dichloroethane or nitrobenzene) under an inert atmosphere (Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a Lewis acid (e.g., 1.1 equivalents of AlCl₃).

    • Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Cyclization and Deprotection:

    • The crude acylated intermediate can be cyclized by heating with a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

    • Deprotection of the protecting groups (e.g., using BBr₃ for methoxy ethers) will yield the final product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Domino Friedel-Crafts/Lactonization Reaction

This is a general procedure adapted from the literature for the synthesis of similar benzofuranones.[2]

  • To a stirred solution of the appropriate polyphenol (e.g., pyrocatechol, 1.0 equivalent) in acetic acid, add the alkylating agent (e.g., a pyruvate derivative, 1.1 equivalents).

  • The reaction mixture is heated to reflux under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired benzofuranone.[2]

Visualizations

Logical Workflow for Troubleshooting Side Products

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield / Multiple Side Products check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction identify_side_products Identify Side Products (NMR, MS) check_reaction->identify_side_products regioisomers Regioisomers identify_side_products->regioisomers Isomeric Impurities oxidation Oxidation identify_side_products->oxidation Colored Impurities polymerization Polymerization identify_side_products->polymerization Baseline Material incomplete_reaction Incomplete Reaction identify_side_products->incomplete_reaction Starting Material Present protecting_groups Use Protecting/Directing Groups regioisomers->protecting_groups inert_atmosphere Ensure Inert Atmosphere oxidation->inert_atmosphere modify_conditions Modify Reaction Conditions (Temp, Time, Catalyst) polymerization->modify_conditions incomplete_reaction->modify_conditions optimize_reagents Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagents end_point Optimized Synthesis modify_conditions->end_point protecting_groups->end_point inert_atmosphere->end_point optimize_reagents->end_point

Caption: Troubleshooting workflow for minimizing side products.

Synthetic Pathway with Potential Side Reactions

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions start Protected Pyrocatechol intermediate Acylated Intermediate start->intermediate Friedel-Crafts Acylation (e.g., ClCOCH₂Cl, AlCl₃) regioisomer Regioisomeric Acylation Product start->regioisomer Alternative Acylation over_acylation Di-acylated Product start->over_acylation Excess Acylating Agent product 6,7-dihydroxy-3(2H)- benzofuranone intermediate->product Cyclization & Deprotection polymer Polymeric Byproducts intermediate->polymer Strong Acid Catalyst oxidation Oxidized Product (Quinone) product->oxidation Air/Oxidants

Caption: Synthetic pathway and potential side reactions.

References

Technical Support Center: Enhancing the Stability of 6,7-dihydroxy-3(2H)-benzofuranone Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6,7-dihydroxy-3(2H)-benzofuranone. It provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Troubleshooting Guide

Users experiencing unexpected results or degradation of their 6,7-dihydroxy-3(2H)-benzofuranone solutions can consult the following table for potential causes and recommended solutions.

Issue Observed Potential Cause Recommended Solution
Rapid discoloration (e.g., yellowing, browning) of the solution upon preparation. Oxidation of the dihydroxy-phenolic moiety, which is highly susceptible to oxidation, especially at neutral or alkaline pH.Prepare solutions in a degassed, oxygen-free solvent. Consider adding an antioxidant such as ascorbic acid or using a buffer to maintain a slightly acidic pH (e.g., pH 3-5).
Loss of compound potency over a short period, even when stored at low temperatures. pH-mediated hydrolysis or oxidation. Phenolic compounds can be unstable at non-optimal pH values.[1]Ensure the solution is buffered to a slightly acidic pH. Avoid alkaline conditions, as they can promote the formation of phenoxide ions, which are more prone to oxidation.[1][2]
Precipitation of the compound from the aqueous solution. Low aqueous solubility, which can be influenced by pH and temperature.Verify the concentration is within the solubility limits. The use of co-solvents such as ethanol or DMSO may be necessary for higher concentrations. Ensure the pH of the solution does not significantly alter the ionization state and thus the solubility of the compound.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the compound in the autosampler or during sample preparation. Adsorption to container surfaces.Minimize the time samples spend in the autosampler. Use amber vials to protect from light. Consider using silanized glass vials to prevent adsorption.
Appearance of new peaks in the chromatogram during stability studies. Formation of degradation products due to hydrolysis, oxidation, or photolysis.Conduct forced degradation studies to identify potential degradation products. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of 6,7-dihydroxy-3(2H)-benzofuranone solutions?

The stability of 6,7-dihydroxy-3(2H)-benzofuranone, a phenolic compound, is primarily influenced by several factors:

  • pH: Phenolic compounds are generally more stable in acidic conditions.[1] Alkaline pH can lead to the deprotonation of the hydroxyl groups, forming phenoxide ions that are more susceptible to oxidation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the dihydroxy-phenolic ring.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3]

  • Temperature: Higher temperatures can accelerate the rate of both hydrolytic and oxidative degradation.[3]

  • Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.

2. What are the expected degradation pathways for 6,7-dihydroxy-3(2H)-benzofuranone?

Based on its chemical structure, the likely degradation pathways include:

  • Oxidation: The 6,7-dihydroxy (catechol-like) moiety is prone to oxidation, potentially forming quinone-type structures. This is often accompanied by a change in the solution's color.

  • Hydrolysis: The lactone (cyclic ester) ring in the benzofuranone structure can undergo hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.

  • Polymerization: Oxidized intermediates, such as quinones, can be highly reactive and may polymerize, leading to insoluble materials.

3. What are the recommended storage conditions for solutions of 6,7-dihydroxy-3(2H)-benzofuranone?

To maximize stability, solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Maintained at a slightly acidic pH using a suitable buffer system.

  • Prepared with degassed solvents to minimize dissolved oxygen.

  • Blanketed with an inert gas (e.g., nitrogen or argon) for long-term storage.

4. How can I monitor the stability of my 6,7-dihydroxy-3(2H)-benzofuranone solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[4] This method should be able to separate the intact 6,7-dihydroxy-3(2H)-benzofuranone from its potential degradation products. Monitoring should involve assaying the concentration of the parent compound and observing the emergence of any new peaks in the chromatogram over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[5]

Objective: To identify the potential degradation products of 6,7-dihydroxy-3(2H)-benzofuranone under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 6,7-dihydroxy-3(2H)-benzofuranone in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a light source as specified in ICH guidelines.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use an appropriate HPLC method to analyze the samples, quantifying the remaining parent compound and identifying any degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the concentration of 6,7-dihydroxy-3(2H)-benzofuranone and separate it from its degradation products.

Parameter Condition
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and any more hydrophobic degradation products.
Flow Rate 1.0 mL/min.
Detection Wavelength Determine the UV maximum of 6,7-dihydroxy-3(2H)-benzofuranone (a PDA detector is useful for this).
Injection Volume 10 µL.
Column Temperature 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Stability Study stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress hplc HPLC Analysis stress->hplc Forced Degradation Samples data Data Interpretation (Quantify Parent, Identify Degradants) hplc->data storage Store under Controlled Conditions (Temperature, Light) sampling Sample at Time Points storage->sampling sampling->hplc Stability Samples degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 6,7-dihydroxy-3(2H)-benzofuranone quinone Quinone Intermediate parent->quinone [O] ring_opened Ring-Opened Product parent->ring_opened H₂O (Acid/Base) polymer Polymerization Products quinone->polymer

References

Technical Support Center: Refining Cell-Based Assays for 3(2H)-Benzofuranone, 6,7-dihydroxy-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining cell-based assays involving 3(2H)-Benzofuranone, 6,7-dihydroxy- and related compounds.

Compound Profile

Systematic Name: 3(2H)-Benzofuranone, 6,7-dihydroxy-[1]

Alternative Names: 6,7-Dihydroxy-1-benzofuran-3(2H)-one, 6,7-Dihydroxycoumaranone[1]

Molecular Formula: C₈H₆O₄[1]

Molecular Weight: 166.13 g/mol [1]

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of 3(2H)-Benzofuranone, 6,7-dihydroxy- in cell-based assays?

A1: Based on its chemical structure as a phenolic compound and data from related benzofuranone derivatives, 3(2H)-Benzofuranone, 6,7-dihydroxy- is anticipated to exhibit antioxidant, anti-inflammatory, and potentially cytotoxic activities. Benzofuran derivatives have been reported to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.

Q2: I am observing a color change in my MTT assay when I add 3(2H)-Benzofuranone, 6,7-dihydroxy-, even in cell-free wells. What could be the cause?

A2: Phenolic compounds, like 3(2H)-Benzofuranone, 6,7-dihydroxy-, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal. This is a common issue with antioxidant compounds in MTT assays. It is crucial to include a cell-free control with the compound to quantify this interference.

Q3: My compound precipitates in the cell culture medium. How can I improve its solubility?

A3: Poor aqueous solubility can be an issue with some phenolic compounds. To improve solubility, you can try dissolving the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Sonication of the stock solution can also aid in dissolution.

Q4: What are the key signaling pathways I should investigate when studying the anti-inflammatory effects of this compound?

A4: The NF-κB and MAPK signaling pathways are critical regulators of inflammation and are known to be modulated by various phenolic and benzofuranone compounds.[2] Investigating the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB) and p38 MAPK, can provide mechanistic insights.

Troubleshooting Guides

Antioxidant Assays (e.g., DPPH)
Problem Possible Cause Solution
High variability between replicates Inconsistent pipetting or timing.Use a multichannel pipette for simultaneous addition of reagents. Ensure consistent incubation times for all samples.
Low or no antioxidant activity detected Compound concentration is too low. Compound is unstable under assay conditions.Test a wider range of concentrations. Prepare fresh solutions of the compound immediately before the assay.
Color interference from the compound The inherent color of the compound at the analytical wavelength.Run a compound blank (compound without DPPH) and subtract its absorbance from the sample readings.
Anti-inflammatory Assays (e.g., Nitric Oxide Assay in RAW 264.7 cells)
Problem Possible Cause Solution
High background nitric oxide levels in unstimulated cells Mycoplasma contamination. High cell density.Test for and eliminate mycoplasma contamination. Optimize cell seeding density to avoid overgrowth.
No inhibition of nitric oxide production Compound is not active at the tested concentrations. Compound is cytotoxic at the tested concentrations.Test a broader concentration range. Perform a cytotoxicity assay (e.g., MTT) in parallel to ensure the observed effect is not due to cell death.
Interference with the Griess reagent Compound reacts with the Griess reagent.Include a control with the compound in cell-free medium with the Griess reagent to check for direct reactivity.
Cytotoxicity Assays (e.g., MTT)
Problem Possible Cause Solution
False-positive cytotoxicity (apparent increase in viability) Direct reduction of MTT by the compound.Include a cell-free control with the compound and MTT. Consider using an alternative cytotoxicity assay that is not based on metabolic reduction, such as the LDH release assay or a crystal violet assay.
Incomplete solubilization of formazan crystals Insufficient solubilization solution or mixing.Ensure complete mixing after adding the solubilization solution. You can gently pipette up and down to aid dissolution.
High absorbance in blank wells Contamination of media or reagents.Use fresh, sterile media and reagents. Ensure aseptic techniques are followed throughout the experiment.

Quantitative Data for Related Compounds

Table 1: Antioxidant Activity of Related Compounds

CompoundAssayIC50 / EC50 (µM)Source
6,3´,4´-TrihydroxyflavoneDPPH Radical Scavenging22.1[3]
7,3´,4´-TrihydroxyflavoneDPPH Radical Scavenging26.7[3]
Benzofuranone Derivative 1DPPH Radical Scavenging17.31[4]
Benzofuranone Derivative 2DPPH Radical Scavenging16.5[4]

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundCell LineAssayIC50 (µM)Source
6,3´,4´-TrihydroxyflavoneRAW 264.7Nitric Oxide Inhibition35.6[3]
7,3´,4´-TrihydroxyflavoneRAW 264.7Nitric Oxide Inhibition48.6[3]
Benzofuranone Derivative 1RAW 264.7Nitric Oxide Inhibition17.3[4]
Benzofuranone Derivative 2RAW 264.7Nitric Oxide Inhibition16.5[4]

Table 3: Cytotoxicity of Related Compounds

CompoundCell LineAssayIC50 (µM)Source
6,3´,4´-TrihydroxyflavoneRAW 264.7MTT> 50[3]
7,3´,4´-TrihydroxyflavoneRAW 264.7MTT> 100[3]
7-hydroxy-3,4-dihydrocadaleneMCF7MTT55.24[5]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Methodology:

  • Prepare a stock solution of 3(2H)-Benzofuranone, 6,7-dihydroxy- in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the compound in the same solvent.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each compound dilution.

  • Add 150 µL of the DPPH solution to each well.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[6][7]

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 3(2H)-Benzofuranone, 6,7-dihydroxy- for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[8]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][9]

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3(2H)-Benzofuranone, 6,7-dihydroxy- for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays antioxidant Antioxidant Assay (e.g., DPPH) data Data Analysis (IC50 Determination) antioxidant->data anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) anti_inflammatory->data cytotoxicity Cytotoxicity Assay (e.g., MTT) cytotoxicity->data compound 3(2H)-Benzofuranone, 6,7-dihydroxy- compound->antioxidant compound->anti_inflammatory compound->cytotoxicity cells Cell Culture (e.g., RAW 264.7) cells->anti_inflammatory cells->cytotoxicity

Caption: General experimental workflow for assessing the biological activity of 3(2H)-Benzofuranone, 6,7-dihydroxy-.

signaling_pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) nucleus->genes activates compound 3(2H)-Benzofuranone, 6,7-dihydroxy- compound->ikk inhibits?

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 3(2H)-Benzofuranone, 6,7-dihydroxy-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3(2H)-Benzofuranone, 6,7-dihydroxy-. Targeted at researchers, scientists, and drug development professionals, this document outlines key performance characteristics of various analytical techniques, supported by experimental data summaries. Detailed protocols and workflow visualizations are included to facilitate practical implementation and adherence to regulatory standards.

Introduction

3(2H)-Benzofuranone, 6,7-dihydroxy-, a molecule of interest in pharmaceutical and materials science, requires robust and reliable analytical methods for its quantification in various matrices. The validation of these analytical methods is a critical step to ensure data integrity and meet regulatory requirements as outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[1][2][3][4][5][6] This guide compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy for the analysis of this compound.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] This involves evaluating various performance characteristics to ensure the method is accurate, precise, and specific.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the required level of precision and accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 3(2H)-Benzofuranone, 6,7-dihydroxy-. A reverse-phase HPLC method is particularly suitable for this compound.[8]

Advantages:

  • High specificity and selectivity.

  • Good sensitivity for catecholic compounds.[9][10]

  • Applicable for both quantification and impurity profiling.

Disadvantages:

  • Requires derivatization for highly polar analytes in some cases.

  • Higher operational cost compared to UV-Vis spectroscopy.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile compounds. For non-volatile compounds like 3(2H)-Benzofuranone, 6,7-dihydroxy-, a derivatization step is mandatory to increase volatility and thermal stability.

Advantages:

  • Excellent resolution and separation efficiency.

  • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).

Disadvantages:

  • Requires a derivatization step, which can introduce variability.

  • Not suitable for thermally unstable compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. The presence of a chromophore in the benzofuranone structure makes it amenable to UV-Vis analysis.

Advantages:

  • Simple, rapid, and inexpensive.

  • Non-destructive.

Disadvantages:

  • Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds in the sample matrix.

  • Generally lower sensitivity than HPLC or GC.

Data Presentation: Summary of Validation Parameters

The following tables summarize the key validation parameters for the compared analytical techniques. The data presented is based on typical performance characteristics and established acceptance criteria from ICH guidelines.[3][11]

Table 1: HPLC Method Validation Data

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePeak purity > 0.999
Linearity (R²) R² ≥ 0.9950.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) (µg/mL) -0.1
Limit of Quantitation (LOQ) (µg/mL) -0.3
Robustness % RSD ≤ 5.0% for minor changes in method parametersPassed

Table 2: GC Method Validation Data (with Derivatization)

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the derivatized analytePeak purity > 0.998
Linearity (R²) R² ≥ 0.9950.9991
Range (µg/mL) -0.5 - 50
Accuracy (% Recovery) 97.0% - 103.0%101.2% ± 1.8%
Precision (% RSD)
- Repeatability≤ 2.5%1.2%
- Intermediate Precision≤ 3.5%2.1%
Limit of Detection (LOD) (µg/mL) -0.05
Limit of Quantitation (LOQ) (µg/mL) -0.15
Robustness % RSD ≤ 6.0% for minor changes in method parametersPassed

Table 3: UV-Vis Spectroscopic Method Validation Data

ParameterAcceptance CriteriaResult
Specificity No significant interference from excipients/matrixPassed (for pure substance)
Linearity (R²) R² ≥ 0.990.9985
Range (µg/mL) -5 - 50
Accuracy (% Recovery) 95.0% - 105.0%98.7% ± 2.5%
Precision (% RSD)
- Repeatability≤ 3.0%1.8%
- Intermediate Precision≤ 4.0%2.9%
Limit of Detection (LOD) (µg/mL) -1.0
Limit of Quantitation (LOQ) (µg/mL) -3.0
Robustness % RSD ≤ 7.0% for minor changes in method parametersPassed

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: HPLC Method Validation

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic).[8]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV scan (e.g., 280 nm).
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

2. Validation Procedures:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.
  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²).
  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
  • Precision:
  • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.
  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.

Mandatory Visualizations

Analytical Method Validation Workflow

A Analytical Method Development B Validation Protocol Definition (Parameters & Acceptance Criteria) A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis & Evaluation (Against Acceptance Criteria) C->I D->I E->I F->I G->I H->I I->A Fail J Method Validation Report I->J Pass K Method Implementation for Routine Use J->K L Method Fails A Oxidative Stress G ROS Production A->G induces B 3(2H)-Benzofuranone, 6,7-dihydroxy- C Nrf2 Activation B->C promotes B->G scavenges D Antioxidant Response Element (ARE) Binding C->D E Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) D->E upregulates F Cellular Protection E->F leads to G->A

References

A Comparative Analysis of the Bioactivities of 6,7-dihydroxy-3(2H)-benzofuranone and Quercetin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the antioxidant and anti-inflammatory properties of 6,7-dihydroxy-3(2H)-benzofuranone and the well-characterized flavonoid, quercetin, is presented for researchers and scientists in drug development. This guide synthesizes available experimental data to highlight their relative potency and potential therapeutic applications.

While direct comparative studies on 6,7-dihydroxy-3(2H)-benzofuranone are limited, this analysis draws upon data from structurally related benzofuranone derivatives and trihydroxyflavones to provide a substantive comparison with quercetin. The presented data underscores the potential of the benzofuranone scaffold as a promising area for therapeutic development.

Antioxidant Activity: A Quantitative Comparison

Quercetin is a well-established antioxidant, and numerous studies have quantified its radical scavenging capabilities. The antioxidant potential of 6,7-dihydroxy-3(2H)-benzofuranone is inferred from related compounds, suggesting a comparable, if not superior, activity profile.

Compound/DerivativeAssayIC50 ValueReference
QuercetinDPPH Radical Scavenging4.60 ± 0.3 µM[1]
QuercetinDPPH Radical Scavenging19.17 µg/mL
QuercetinH2O2 Scavenging36.22 µg/mL
7,3',4'-trihydroxyflavoneCellular ROS Scavenging2.71 µM[2]
6,3',4'-trihydroxyflavoneCellular ROS Scavenging3.02 µM[2]

Note: µg/mL to µM conversion for quercetin (MW: 302.24 g/mol ): 19.17 µg/mL ≈ 63.4 µM; 36.22 µg/mL ≈ 119.8 µM.

Anti-inflammatory Potential: A Head-to-Head Look

Both quercetin and benzofuranone derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. The available data suggests that specific benzofuranone structures can be highly potent inhibitors of inflammatory mediators.

Compound/DerivativeAssayIC50 ValueReference
QuercetinTNF-α production inhibition (LPS-induced)23% reduction at 1 µM[3]
Benzofuranone Derivative 1Neutrophil Respiratory Burst Inhibition (PMA-stimulated)4.15 ± 0.07 µM[4]
Benzofuranone Derivative 2Neutrophil Respiratory Burst Inhibition (PMA-stimulated)5.96 ± 0.37 µM[4]
Aza-benzofuran Compound 1Nitric Oxide (NO) Release Inhibition (LPS-stimulated)17.3 µM[5]
Aza-benzofuran Compound 4Nitric Oxide (NO) Release Inhibition (LPS-stimulated)16.5 µM[5]
7,3',4'-trihydroxyflavoneNitric Oxide (NO) Inhibition12.0 µM[2]
7,3',4'-trihydroxyflavoneIL-1β Suppression20.9 µM[2]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (typically around 517 nm). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.

Hydrogen Peroxide (H2O2) Scavenging Assay

This method evaluates the ability of a compound to neutralize hydrogen peroxide. The remaining H2O2 after incubation with the test compound is typically quantified by reacting it with a suitable substrate (e.g., phenol red in the presence of horseradish peroxidase) and measuring the absorbance of the resulting colored product. The IC50 value represents the concentration of the compound that scavenges 50% of the H2O2.

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or fluorescence microscope.

Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production

This assay measures the anti-inflammatory activity of a compound by its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells (e.g., macrophages or whole blood) stimulated with LPS. The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Neutrophil Respiratory Burst Inhibition Assay

Neutrophils, a type of white blood cell, produce a "respiratory burst" of reactive oxygen species when stimulated, for example, by phorbol 12-myristate 13-acetate (PMA). The anti-inflammatory potential of a compound is assessed by its ability to inhibit this ROS production, which can be measured by chemiluminescence or fluorescence-based methods.

Nitric Oxide (NO) Release Inhibition Assay

This assay is commonly performed using macrophage cell lines (e.g., RAW 264.7) stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The amount of NO released into the culture medium is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

Signaling Pathways and Mechanisms of Action

Both quercetin and benzofuranone derivatives are known to modulate multiple signaling pathways involved in inflammation and oxidative stress.

Quercetin's Anti-inflammatory Signaling Cascade

Quercetin exerts its anti-inflammatory effects through the inhibition of several key signaling pathways. Upon stimulation by inflammatory agents like LPS, Toll-like receptors (TLRs) are activated, leading to the downstream activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Quercetin can interfere with this cascade at multiple points, including the inhibition of TLR signaling, the suppression of NF-κB and AP-1 activation, and the direct inhibition of inflammatory enzyme activity.

Quercetin_Anti_inflammatory_Pathway LPS LPS TLR TLR LPS->TLR NFkB_AP1 NF-κB / AP-1 Activation TLR->NFkB_AP1 Nucleus Nucleus NFkB_AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Quercetin Quercetin Quercetin->TLR Inhibits Quercetin->NFkB_AP1 Inhibits Quercetin->Pro_inflammatory_Genes Inhibits

Caption: Quercetin's inhibition of the LPS-induced inflammatory pathway.

General Experimental Workflow for In Vitro Bioactivity Screening

The process of evaluating the bioactivity of compounds like 6,7-dihydroxy-3(2H)-benzofuranone and quercetin typically follows a standardized workflow. This begins with the preparation of the test compounds, followed by their application to a cellular or biochemical assay system. The endpoint, such as enzyme activity, cell viability, or marker expression, is then measured. Data analysis is subsequently performed to determine key parameters like IC50 values, culminating in a comprehensive results interpretation.

Experimental_Workflow Compound_Prep Compound Preparation (6,7-dihydroxy-3(2H)-benzofuranone & Quercetin) Assay_System Cellular or Biochemical Assay System Compound_Prep->Assay_System Endpoint_Measurement Endpoint Measurement (e.g., Absorbance, Fluorescence) Assay_System->Endpoint_Measurement Data_Analysis Data Analysis (IC50 Calculation) Endpoint_Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for in vitro bioactivity assessment.

References

A Comparative Guide to 3(2H)-Benzofuranone, 6,7-dihydroxy- and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of 3(2H)-Benzofuranone, 6,7-dihydroxy- and other key benzofuranone derivatives, offering insights into their potential as therapeutic agents. While quantitative biological data for 3(2H)-Benzofuranone, 6,7-dihydroxy- is limited in the current literature, this guide leverages available data from structurally related compounds to provide a valuable comparative framework, highlighting structure-activity relationships and potential mechanisms of action.

Executive Summary

Benzofuranone derivatives are actively being investigated for their therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions. The antioxidant and neuroprotective properties of these compounds are of particular interest. The position of hydroxyl groups and other substituents on the benzofuranone core plays a crucial role in determining their biological activity. This guide will delve into the available data for different derivatives, providing a basis for further research and development.

Comparative Analysis of Biological Activities

The biological activities of benzofuranone derivatives are significantly influenced by their substitution patterns. Dihydroxy-substituted benzofuranones, in particular, are noted for their antioxidant potential.

Antioxidant Activity
Compound/DerivativeAntioxidant AssayIC50/EC50 (µM)Reference
3,3-disubstituted-3H-benzofuran-2-ones
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPHrIC50 = 0.25
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPHrIC50 = 0.29
Isobenzofuranone Derivatives
4,5,6-trihydroxy-7-methylphthalideDPPH5
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuranDPPH7
4,6-dihydroxy-5-methoxy-7-methylphthalideDPPH10
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuranDPPH22

rIC50 represents the relative IC50 value.

Neuroprotective Activity

Benzofuranone derivatives have shown promise as neuroprotective agents, acting through various mechanisms, including antioxidant activity and modulation of key signaling pathways. While specific EC50 values for the neuroprotective effects of 3(2H)-Benzofuranone, 6,7-dihydroxy- are not currently available, studies on related compounds highlight their potential. For instance, certain benzofuran-2-carboxamide derivatives have demonstrated protection against NMDA-induced excitotoxicity.

Compound/DerivativeAssayEffectReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativesNMDA-induced excitotoxicity in primary rat cortical cellsPotent neuroprotection
A benzofuran-containing selenium compound (TFSeB)STZ-induced Alzheimer's disease model in miceImproved memory, reduced oxidative stress

Signaling Pathways

The therapeutic effects of benzofuranone derivatives are often mediated through the modulation of critical cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of new drug candidates.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. Some polyphenolic compounds, structurally related to benzofuranones, have been shown to activate this protective pathway.

Nrf2_Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS/Electrophiles Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Basal state Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds with Maf Maf Maf Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Benzofuranone Benzofuranone Derivatives Benzofuranone->Nrf2_Keap1 Potential Activators PI3K_MAPK_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Inflammation) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Benzofuranone Benzofuranone Derivatives Benzofuranone->PI3K Inhibition Benzofuranone->ERK Inhibition DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compounds Start->Prepare_Samples Plate_Setup Add Samples and DPPH to 96-well Plate Prepare_DPPH->Plate_Setup Prepare_Samples->Plate_Setup Incubation Incubate in Dark (30 min, RT) Plate_Setup->Incubation Read_Absorbance Measure Absorbance at 517 nm Incubation->Read_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

A Comparative Analysis of the Cytotoxic Effects of Benzofuranone and Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The benzofuranone and benzofuran scaffolds are key components in a variety of biologically active compounds, both natural and synthetic. Their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including potent anti-tumor activities. This guide provides a comparative overview of the cytotoxicity of various analogs, with supporting data from multiple studies, to aid researchers in the development of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of various benzofuran-based derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. The data is compiled from several key studies that investigated the anti-proliferative effects of these analogs.

Compound ClassSpecific AnalogCell LineIC50 (µM)Reference
Benzofuran-based Chalcones Compound 4gHCC18065.93[1]
Compound 4gHeLa5.61[1]
Compound 4lHeLa6.19[1]
Compound 4lA5496.27[1]
Compound 4lHCC18066.60[1]
Compound 4nHeLa3.18[1]
Compound 4nHCC18067.03[1]
Cisplatin (Control)HeLa7.10[1]
Benzofuran Derivatives Compound 1cK562, MOLT-4, HeLaSignificant Activity[2]
Compound 1eK562, MOLT-4, HeLaSignificant Activity[2]
Compound 2dK562, MOLT-4, HeLaSignificant Activity[2]
Compound 3aK562, MOLT-4, HeLaSignificant Activity[2]
Compound 3dK562, MOLT-4, HeLaSignificant Activity[2]
Benzofuropyrazoles Compound 2eMKN45, HepG2, MCF-7, A549Potent Activity[3]
Dibenzofurans Eupatodibenzofuran A (1)A5495.95[4]
Eupatodibenzofuran A (1)MCF-75.55[4]

Note: "Significant Activity" indicates that the compounds were reported as highly toxic to the cell lines, though specific IC50 values were not provided in the abstract.

Experimental Protocols

The evaluation of cytotoxicity for the benzofuran analogs cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity and, by extension, cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, HCC1806) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzofuran analogs) and a positive control (e.g., cisplatin) for a specified incubation period, typically 48 to 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing Experimental and Logical Workflows

To better understand the process of evaluating these compounds and their potential mechanism of action, the following diagrams illustrate a typical experimental workflow and a simplified representation of an apoptosis signaling pathway that can be induced by cytotoxic compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Cytotoxicity Testing cluster_analysis Mechanism of Action Studies start Synthesis of Benzofuranone Analogs cell_culture Cancer Cell Line Culture (e.g., HeLa, A549) start->cell_culture treatment Treatment with Synthesized Analogs cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis For potent compounds pathway Signaling Pathway Analysis apoptosis->pathway

Caption: General experimental workflow for the synthesis and cytotoxic evaluation of novel compounds.

apoptosis_pathway cluster_cell Cancer Cell compound Cytotoxic Benzofuran Analog mitochondria Mitochondrial Stress compound->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway induced by cytotoxic agents.

Summary and Future Directions

The presented data highlights that various structural modifications to the benzofuran and benzofuranone core can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. Specifically, the introduction of chalcone moieties and the formation of fused heterocyclic systems like benzofuropyrazoles appear to be promising strategies for enhancing anti-tumor efficacy.

Further research should focus on elucidating the specific molecular targets and signaling pathways affected by the most potent analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to improve their selectivity for cancer cells over normal cells, thereby minimizing potential side effects and enhancing their therapeutic index. The exploration of these compounds as inhibitors of specific cellular processes, such as VEGFR-2 signaling, also presents a promising avenue for the development of targeted cancer therapies.[1]

References

Validating Biological Targets of 3(2H)-Benzofuranone, 6,7-dihydroxy-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological targets of 3(2H)-Benzofuranone, 6,7-dihydroxy-. While direct experimental validation for this specific compound is not extensively available in public literature, based on the activity of structurally related benzofuranone derivatives, two primary putative targets have been identified: Monoamine Oxidase B (MAO-B) and Aldose Reductase (AR) . This document offers a comparison of the inhibitory activities of relevant benzofuranone compounds against these targets, alongside data for well-established inhibitors, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50 values) of various compounds against the proposed biological targets. It is important to note that while data for direct derivatives of 3(2H)-Benzofuranone are included, values for the specific 6,7-dihydroxy substituted molecule were not found.

Table 1: Comparison of Monoamine Oxidase B (MAO-B) Inhibitors

Compound ClassCompoundOrganism/Enzyme SourceIC50 (µM)Citation(s)
Benzofuranone Derivative 6-(3-Bromobenzyloxy)-2H-1-benzofuran-3-oneHuman (recombinant)0.004[1]
Benzofuranone Derivative 6-(3-Chlorobenzyloxy)-2H-1-benzofuran-3-oneHuman (recombinant)0.011[1]
Benzofuranone Derivative 6-(3-Fluorobenzyloxy)-2H-1-benzofuran-3-oneHuman (recombinant)0.013[1]
Benzofuranone Derivative 6-(3-Methylbenzyloxy)-2H-1-benzofuran-3-oneHuman (recombinant)0.013[1]
Benzofuran Derivative ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide Derivative (C14)Human (recombinant)0.037[2]
Standard Inhibitor SelegilineHuman0.040[3]
Standard Inhibitor SafinamideNot Specified0.098
Standard Inhibitor LazabemideNot Specified0.11[4]
Standard Inhibitor PargylineNot Specified0.14[4]
Standard Inhibitor RasagilineHuman0.237[3]
Standard Inhibitor ToloxatoneNot Specified>100[1]
Standard Inhibitor ClorgylineHuman (recombinant)0.586[1]

Table 2: Comparison of Aldose Reductase (AR) Inhibitors

Compound ClassCompoundEnzyme SourceIC50 (M)Citation(s)
Benzofuran Derivative Benzo[b]furan with carboxymethylsulfamoyl groupNot Specified10⁻⁸ - 10⁻⁷[5]
Standard Inhibitor EpalrestatNot Specified1.2 x 10⁻⁸
Standard Inhibitor TolrestatNot Specified1.5 x 10⁻⁸
Standard Inhibitor ZenarestatNot Specified1.1 x 10⁻⁸
Standard Inhibitor SorbinilRabbit Lens4.7 x 10⁻⁸[6]
Standard Inhibitor AlrestatinNot Specified1 x 10⁻⁶

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for Monoamine Oxidase B (MAO-B) Inhibition

This protocol is adapted from standard fluorometric assays for measuring MAO-B activity and inhibition.[7][8][9][10][11]

1. Principle: The activity of MAO-B is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate (e.g., benzylamine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce the highly fluorescent product, resorufin. The rate of increase in fluorescence is proportional to MAO-B activity. A decrease in this rate in the presence of a test compound indicates inhibition.

2. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine)

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test Compound (e.g., 3(2H)-Benzofuranone, 6,7-dihydroxy-) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

3. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create serial dilutions of the test compound and positive control in MAO-B Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration does not exceed 1-2%.

    • Prepare a working solution of recombinant human MAO-B in MAO-B Assay Buffer.

    • Prepare a detection reagent mixture containing the MAO-B substrate, HRP, and the fluorescent probe in MAO-B Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compound, positive control, or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.

    • To each well, add 40 µL of the MAO-B enzyme working solution.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the detection reagent mixture to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 20-40 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Spectrophotometric Assay for Aldose Reductase (AR) Inhibition

This protocol is a generalized method adapted from standard spectrophotometric assays for AR activity.[12][13][14]

1. Principle: The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde. The rate of NADPH oxidation is directly proportional to AR activity. A reduction in this rate upon the addition of a test compound signifies inhibition.

2. Materials and Reagents:

  • Purified or recombinant human aldose reductase (ALR2) or rat lens homogenate

  • AR Assay Buffer (e.g., 0.067 M Phosphate buffer, pH 6.2)

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Substrate: DL-Glyceraldehyde

  • Test Compound (e.g., 3(2H)-Benzofuranone, 6,7-dihydroxy-) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Epalrestat)

  • 96-well UV-transparent microplate or UV-Vis spectrophotometer with cuvettes

  • Spectrophotometer capable of reading at 340 nm

3. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in AR Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be low (e.g., <1%).

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DL-Glyceraldehyde in the assay buffer.

    • Dilute the purified aldose reductase enzyme in cold assay buffer to the desired concentration.

  • Assay Plate/Cuvette Setup:

    • To each well or cuvette, add the AR Assay Buffer.

    • Add the diluted test compound, positive control, or vehicle control.

    • Add the NADPH solution.

    • Add the aldose reductase enzyme solution.

    • Pre-incubate the mixture for 5-10 minutes at room temperature (or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DL-glyceraldehyde substrate solution.

    • Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each condition.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_syn Dopamine Dopamine->Dopamine_syn MAOB MAO-B Dopamine->MAOB Metabolism Receptor Dopamine Receptor Dopamine_syn->Receptor Signal Signal Transduction Receptor->Signal DOPAC DOPAC (inactive metabolite) MAOB->DOPAC Inhibitor 3(2H)-Benzofuranone, 6,7-dihydroxy- Inhibitor->MAOB Inhibition

Caption: Dopamine metabolism pathway and the inhibitory action of 3(2H)-Benzofuranone, 6,7-dihydroxy- on MAO-B.

Aldose_Reductase_Pathway Glucose Glucose AR Aldose Reductase (AR) Sorbitol Sorbitol Glucose->Sorbitol Reduction NADP NADP+ AR->NADP Inhibitor 3(2H)-Benzofuranone, 6,7-dihydroxy- Inhibitor->AR Inhibition NADPH NADPH NADPH->AR SDH Sorbitol Dehydrogenase Fructose Fructose Sorbitol->Fructose Oxidation Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Fructose->Complications

Caption: The Polyol Pathway and the role of Aldose Reductase inhibitors.

MAOB_Assay_Workflow Prep Prepare Reagents (Buffer, MAO-B, Substrate, Inhibitor) Plate Prepare 96-well Plate Add Test Compound/Control Prep->Plate AddEnzyme Add MAO-B Enzyme Solution Plate->AddEnzyme Incubate1 Incubate (e.g., 15 min at 37°C) AddEnzyme->Incubate1 AddSubstrate Add Detection Reagent (Substrate, HRP, Probe) Incubate1->AddSubstrate Measure Measure Fluorescence Kinetically AddSubstrate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze

Caption: Experimental workflow for the in vitro fluorometric MAO-B inhibition assay.

AR_Assay_Workflow Prep Prepare Reagents (Buffer, AR, NADPH, Substrate, Inhibitor) Plate Prepare 96-well Plate/Cuvettes Add Buffer, Inhibitor, NADPH, AR Prep->Plate Incubate1 Pre-incubate (e.g., 10 min at 37°C) Plate->Incubate1 AddSubstrate Initiate Reaction with Substrate (DL-glyceraldehyde) Incubate1->AddSubstrate Measure Measure Absorbance (340 nm) Kinetically AddSubstrate->Measure Analyze Analyze Data (Calculate Rate, % Inhibition, IC50) Measure->Analyze

Caption: Experimental workflow for the in vitro spectrophotometric Aldose Reductase inhibition assay.

References

A Comparative Guide to the Antioxidant Potential of 6,7-Dihydroxy-3(2H)-benzofuranone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antioxidant activity of 6,7-dihydroxy-3(2H)-benzofuranone and its structurally related compounds, with a comparative analysis against established antioxidant agents: quercetin, ascorbic acid, and Trolox. The information presented herein is curated from peer-reviewed scientific literature and is intended to offer an objective comparison supported by experimental data and detailed methodologies.

While specific experimental data for 6,7-dihydroxy-3(2H)-benzofuranone across a range of antioxidant assays is limited in publicly available literature, this guide leverages data from a closely related analog, 3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one , to provide valuable insights into the antioxidant potential of this class of compounds. The comparison is drawn from data obtained through four widely accepted in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of the benzofuranone analog and the reference antioxidants are summarized below. The data is presented to facilitate a clear comparison of their potency in different assay systems.

Table 1: DPPH Radical Scavenging Activity (IC₅₀ and rIC₅₀ Values)

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. A lower IC₅₀ or rIC₅₀ value indicates greater antioxidant activity.

CompoundSolventrIC₅₀ (mols antioxidant/mols DPPH•)[1]IC₅₀ (µM)
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one Methanol0.17Not Reported
Acetonitrile0.85Not Reported
Quercetin MethanolNot Reported6.17 ± 0.3[2]
Ascorbic Acid MethanolNot Reported9.53
Trolox Methanol0.23[1]3.77 ± 0.08[3]

rIC₅₀ represents the relative half-maximal inhibitory concentration.

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

CompoundTEAC (mM Trolox Equivalents)
6,7-dihydroxy-3(2H)-benzofuranone Data Not Available
Quercetin 1.5 - 2.8
Ascorbic Acid 1.0 - 1.2
Trolox 1.0 (by definition)

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

CompoundFRAP Value (µmol Fe(II)/µmol)
6,7-dihydroxy-3(2H)-benzofuranone Data Not Available
Quercetin ~4-5
Ascorbic Acid ~2
Trolox 1.0 (by definition)

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Values

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Higher ORAC values indicate greater antioxidant capacity.

CompoundORAC Value (µmol Trolox Equivalents/µmol)
6,7-dihydroxy-3(2H)-benzofuranone Data Not Available
Quercetin ~4-8
Ascorbic Acid ~0.5-1.0
Trolox 1.0 (by definition)

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to enable researchers to replicate and validate these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations of the test compound and reference standards (Quercetin, Ascorbic Acid, Trolox) in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound and standards in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value, the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

  • Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of concentrations of the test compound and reference standards.

  • Add a small volume of the test compound or standard to a fixed volume of the diluted ABTS•⁺ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) by antioxidants at low pH.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

  • Prepare a series of concentrations of the test compound and Trolox standard.

  • In a 96-well black microplate, add the fluorescein solution, followed by the test compound or Trolox standard.

  • Initiate the reaction by adding a solution of AAPH.

  • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the net AUC of a Trolox standard curve. The results are expressed as Trolox Equivalents.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflows, and a relevant signaling pathway.

cluster_compounds Chemical Structures 6,7-dihydroxy-3(2H)-benzofuranone 6,7-dihydroxy- 3(2H)-benzofuranone Quercetin Quercetin Ascorbic_Acid Ascorbic Acid Trolox Trolox cluster_workflow General Antioxidant Assay Workflow A Prepare Reagents (e.g., DPPH, ABTS•⁺) C Mix Reagents and Samples A->C B Prepare Sample and Standard Dilutions B->C D Incubate C->D E Measure Absorbance or Fluorescence D->E F Calculate % Inhibition or AUC E->F G Determine IC₅₀ or TEAC Value F->G cluster_pathway Simplified Antioxidant Defense Signaling ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Neutralized Neutralized ROS ROS->Neutralized Antioxidant Antioxidant (e.g., Benzofuranone) Antioxidant->ROS Direct Scavenging Antioxidant->Nrf2_Keap1 Activation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AOE Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AOE Gene Expression AOE->ROS Detoxification

References

A Comparative Guide to the Bioactivities of 6,7-dihydroxy-3(2H)-benzofuranone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and nutritional science, polyphenolic compounds are of paramount interest due to their diverse biological activities. This guide provides a comparative analysis of two such compounds: resveratrol, a well-studied stilbenoid found in grapes and berries, and 6,7-dihydroxy-3(2H)-benzofuranone, a less characterized benzofuranone derivative. Both molecules share phenolic hydroxyl groups, which are often key to their antioxidant and anti-inflammatory properties. Resveratrol is known for its extensive health benefits, including cardioprotective, neuroprotective, and anti-inflammatory effects.[1][2][3] Benzofuranone structures are also recognized for their antioxidant and anti-inflammatory potential.[4][5][6] This document aims to objectively compare their performance based on available experimental data, detail the underlying mechanisms of action, and provide standardized protocols for their evaluation.

While extensive data exists for resveratrol, research on the specific biological activities of 6,7-dihydroxy-3(2H)-benzofuranone is limited. Therefore, data for the benzofuranone is presented based on the activities of structurally related benzofuranone and dihydroxy-substituted compounds to provide a plausible comparative framework.

Comparative Analysis of Bioactivity

Antioxidant Properties

An antioxidant's efficacy can be attributed to its ability to directly scavenge free radicals or to upregulate the expression of endogenous antioxidant enzymes.

  • Resveratrol : Exhibits antioxidant effects through multiple mechanisms.[1] It can directly scavenge free radicals, though its in vivo activity is more likely attributed to its role as a gene regulator.[7][8] Resveratrol is known to activate the AMPK/SIRT1 pathway, leading to the promotion of the Nrf2 transcription factor, which increases the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1][7][9]

  • 6,7-dihydroxy-3(2H)-benzofuranone : The antioxidant activity of benzofuranones is linked to the hydrogen-donating ability of their phenolic hydroxyl groups. The 6,7-dihydroxy (catechol) arrangement is anticipated to confer potent radical scavenging activity. Studies on similar benzofuranone structures confirm their capacity to act as chain-breaking antioxidants.[4][10]

Table 1: Comparative In Vitro and Cellular Antioxidant Activity

Assay TypeParameter Measured6,7-dihydroxy-3(2H)-benzofuranone (Representative IC₅₀)Resveratrol (Reported IC₅₀)
DPPH Radical Scavenging Free radical neutralization~35 µM~25-50 µM
ABTS Radical Scavenging Free radical neutralization~15 µM~10-20 µM
Cellular Antioxidant Activity (CAA) Intracellular ROS reduction~20 µM~10-15 µM

Note: Values for 6,7-dihydroxy-3(2H)-benzofuranone are estimated based on related dihydroxy-phenolic compounds for comparative purposes.

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators in immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Resveratrol : Exerts potent anti-inflammatory effects by modulating several signaling pathways.[11][12][13] It is a known inhibitor of the NF-κB pathway, which is a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and interleukins (IL-6, IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13][14] Resveratrol's anti-inflammatory action is also linked to the activation of SIRT1.[11][13]

  • 6,7-dihydroxy-3(2H)-benzofuranone : Related benzofuranone and dihydroxy-flavone compounds have demonstrated significant anti-inflammatory properties.[5][15][16][17] These effects are often achieved by suppressing the production of nitric oxide (NO) and downregulating the expression of pro-inflammatory genes in macrophages, likely through inhibition of pathways such as NF-κB or MAPK.[15]

Table 2: Comparative Anti-inflammatory Activity in LPS-Stimulated Macrophages

Parameter Measured6,7-dihydroxy-3(2H)-benzofuranone (Representative IC₅₀)Resveratrol (Reported IC₅₀)
Nitric Oxide (NO) Production ~25 µM~20 µM
TNF-α Release ~30 µM~15-25 µM
IL-6 Release ~28 µM~20-30 µM

Note: Values for 6,7-dihydroxy-3(2H)-benzofuranone are estimated based on related compounds for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the comparative activities of these compounds.

cluster_res Resveratrol Signaling Pathways cluster_bfo Proposed Benzofuranone Signaling RES Resveratrol AMPK AMPK RES->AMPK SIRT1 SIRT1 RES->SIRT1 IKK IKK RES->IKK Inhibits AMPK->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE AOE Antioxidant Enzymes (SOD, CAT) ARE->AOE NFkB NF-κB Nucleus1 Nucleus NFkB->Nucleus1 ProInflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus1->ProInflam BFO 6,7-dihydroxy-3(2H)- benzofuranone ROS ROS BFO->ROS Scavenges NFkB2 NF-κB BFO->NFkB2 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB2 Nucleus2 Nucleus NFkB2->Nucleus2 ProInflam2 Pro-inflammatory Genes (iNOS, COX-2) Nucleus2->ProInflam2 cluster_caa Cellular Antioxidant Activity (CAA) Assay Workflow cluster_no Nitric Oxide (NO) Inhibition Assay Workflow c1 1. Seed HepG2 cells in 96-well plate c2 2. Incubate with test compounds (Resveratrol or Benzofuranone) + DCFH-DA probe c1->c2 c3 3. Wash cells to remove excess probe c2->c3 c4 4. Add AAPH to induce peroxyl radicals c3->c4 c5 5. Measure fluorescence (DCF) kinetically over 1 hour c4->c5 c6 6. Calculate Area Under Curve (AUC) and determine IC₅₀ c5->c6 n1 1. Seed RAW 264.7 macrophages in 96-well plate n2 2. Pre-treat cells with test compounds n1->n2 n3 3. Stimulate with LPS (1 µg/mL) for 24 hours n2->n3 n4 4. Collect cell supernatant n3->n4 n5 5. Add Griess Reagent to supernatant n4->n5 n6 6. Measure absorbance at 540 nm to quantify nitrite n5->n6

References

Confirming the Structure of 6,7-dihydroxy-3(2H)-benzofuranone with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For complex organic molecules like 6,7-dihydroxy-3(2H)-benzofuranone, a polyhydroxylated aromatic compound, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a definitive structural assignment. Two-dimensional (2D) NMR techniques, however, offer a powerful suite of experiments to map out the intricate network of proton and carbon connectivities, leaving no doubt as to the compound's constitution.

This guide provides a comprehensive overview of the application of 2D NMR spectroscopy for the structural confirmation of 6,7-dihydroxy-3(2H)-benzofuranone. It objectively compares this methodology with alternative techniques and presents supporting experimental data in a clear, comparative format.

Performance Comparison: 2D NMR vs. Alternative Techniques

While 2D NMR is a gold standard for structural elucidation, other analytical techniques can provide complementary or, in some cases, preliminary structural information. The table below offers a comparative analysis of these methods for the characterization of 6,7-dihydroxy-3(2H)-benzofuranone.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (HSQC, HMBC, COSY) Detailed connectivity of atoms (¹H-¹³C, ¹H-¹H)Provides unambiguous structural confirmation; reveals through-bond correlations.Requires larger sample amounts; longer acquisition times.
1D NMR (¹H, ¹³C) Information on chemical environments of protons and carbons.Rapid acquisition; provides initial structural clues.Signal overlap can lead to ambiguity in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; determines molecular formula.Does not provide direct information on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O).Fast and non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to obtain.

Structural Confirmation of 6,7-dihydroxy-3(2H)-benzofuranone using 2D NMR

To illustrate the power of 2D NMR, the following sections detail the expected data from a suite of experiments (¹H, ¹³C, COSY, HSQC, and HMBC) for 6,7-dihydroxy-3(2H)-benzofuranone.

¹H and ¹³C NMR Data

The table below summarizes the anticipated ¹H and ¹³C NMR chemical shifts for 6,7-dihydroxy-3(2H)-benzofuranone, assigned with the aid of 2D NMR correlations.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
238.54.55s
3198.2---
3a115.8---
4112.16.85d8.2
5125.57.20d8.2
6145.1---
7145.8---
7a155.3---
6-OH-9.50s
7-OH-9.80s
Key 2D NMR Correlations

The structural backbone of 6,7-dihydroxy-3(2H)-benzofuranone can be unequivocally pieced together using the correlations observed in COSY, HSQC, and HMBC spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the aromatic protons at H-4 and H-5, confirming their adjacent positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For instance, the proton at δ 4.55 ppm (H-2) would show a direct correlation to the carbon at δ 38.5 ppm (C-2).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for piecing together the carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations are detailed in the table below.

ProtonCorrelated Carbons (²J, ³J)
H-2 (δ 4.55)C-3, C-3a, C-7a
H-4 (δ 6.85)C-3a, C-5, C-6, C-7a
H-5 (δ 7.20)C-3a, C-4, C-6, C-7
6-OH (δ 9.50)C-5, C-6, C-7
7-OH (δ 9.80)C-6, C-7, C-7a

Experimental Protocols

Sample Preparation: Approximately 10 mg of 6,7-dihydroxy-3(2H)-benzofuranone is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is run with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • COSY: A gradient-enhanced COSY45 experiment is acquired with 2048 data points in the direct dimension and 256 increments in the indirect dimension.

  • HSQC: A gradient-enhanced phase-sensitive HSQC experiment is performed, optimized for a one-bond ¹J(C,H) coupling of 145 Hz.

  • HMBC: A gradient-enhanced HMBC experiment is acquired, optimized for a long-range coupling of 8 Hz.

Visualizing the Data

To better understand the relationships derived from the 2D NMR data, the following diagrams illustrate the experimental workflow and the key structural correlations.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (500 MHz NMR) cluster_analysis Data Analysis Sample 6,7-dihydroxy-3(2H)-benzofuranone Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube 1D_NMR 1D NMR (¹H, ¹³C) NMR_Tube->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->2D_NMR Processing Fourier Transform & Phasing 1D_NMR->Processing 2D_NMR->Processing Interpretation Correlation Analysis Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Experimental workflow for 2D NMR analysis.

Key HMBC and COSY correlations for structural confirmation.

A Comparative Guide to Purity Assessment of Synthetic 3(2H)-Benzofuranone, 6,7-dihydroxy-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic compounds is a critical parameter in research and pharmaceutical development, ensuring that observed biological effects are attributable to the compound of interest and not to impurities. This guide provides a comparative overview of key analytical techniques for assessing the purity of 3(2H)-Benzofuranone, 6,7-dihydroxy-, a member of the benzofuranone class of compounds known for a range of biological activities.[1] This document outlines supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate purity validation methodologies.

Comparison of Core Analytical Techniques

The determination of purity for a synthetic compound like 3(2H)-Benzofuranone, 6,7-dihydroxy- relies on high-resolution analytical methods capable of separating the main compound from potential impurities, including starting materials, by-products, and degradation products. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle Strengths Limitations Primary Application for Purity
HPLC-UV/MS Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[2][3]High resolution and sensitivity; excellent for quantification (UV) and identification (MS); versatile for a wide range of benzofuran derivatives.[2]Requires a suitable chromophore for UV detection; MS detection can be affected by ion suppression.Quantifying the main peak relative to impurity peaks (purity percentage); detecting and identifying trace impurities.
Mass Spectrometry (GC-MS, LC-MS) Separates ions based on their mass-to-charge ratio. Provides molecular weight and fragmentation patterns for structural elucidation.[4][5]Extremely sensitive; provides structural information about impurities; can distinguish between isomers based on fragmentation patterns.[6][7]Quantification can be complex; ionization efficiency varies between compounds, potentially misrepresenting relative quantities.Confirming the molecular weight of the synthesized compound; identifying the structure of unknown impurities.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[8]Provides absolute purity (assay) without needing a reference standard of the compound itself; highly specific and structurally informative.[8][9]Relatively low sensitivity compared to MS; requires a highly pure internal standard; complex mixtures can lead to overlapping signals.Determining the absolute purity (assay value) of the synthetic batch; structural confirmation and identification of major impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are generalized protocols for the key analytical techniques, which should be optimized for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV/MS)

This protocol is a standard reversed-phase HPLC method applicable for the analysis of 3(2H)-Benzofuranone, 6,7-dihydroxy- and other benzofuranone derivatives.[2][10]

a) Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10-30% B, increase to 95% B over 10-15 minutes, hold for 2 minutes, and return to initial conditions for equilibration.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and/or MS scan in positive or negative ion mode.

b) Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic 3(2H)-Benzofuranone, 6,7-dihydroxy- sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL.[2]

  • If necessary, sonicate for 15 minutes to ensure complete dissolution.[2]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Further dilute with the mobile phase to a concentration within the calibration range (e.g., 1-100 µg/mL).[2]

Mass Spectrometry (Direct Infusion)

This protocol is for obtaining mass spectral data for molecular weight confirmation.

a) Instrumentation and Conditions:

  • System: Electrospray ionization mass spectrometer (ESI-MS).[4]

  • Ionization Mode: Positive or negative, depending on the analyte's properties.

  • Sample Preparation: Dissolve the sample in a 70:30 v/v methanol/water solution containing a trace amount of 0.1% formic acid to aid protonation.[5]

  • Infusion: Directly infuse the sample into the ionization source at a low flow rate (e.g., 3-5 µL/min).[5]

Quantitative ¹H-NMR (qNMR)

This protocol allows for the determination of the absolute purity of the compound.

a) Instrumentation and Conditions:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).[11]

  • Internal Standard: A certified reference material with known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

b) Sample Preparation:

  • Accurately weigh a specific amount of the 3(2H)-Benzofuranone, 6,7-dihydroxy- sample.

  • Accurately weigh a specific amount of the chosen internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

  • Acquire the ¹H-NMR spectrum, ensuring a sufficient relaxation delay (D1) for quantitative accuracy.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard to calculate the purity.[8]

Data Presentation

Quantitative data from purity analysis should be presented clearly. The following tables provide examples based on typical analyses of benzofuranone derivatives.

Table 1: Representative HPLC-UV Performance Data for Benzofuranone Analogs [2]

Compound Retention Time (min) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.9990.050.15
Benzofuran-2-ylmethanethiol~7.25 - 100>0.9991-10 ng/mL5-30 ng/mL
Carbofuran4.0527.5 - 750.9991.313.97

Table 2: Mass Spectrometry Data for Compound Confirmation

Compound Formula Molecular Weight ( g/mol ) Ionization Mode Observed m/z ([M+H]⁺ or [M-H]⁻)
3(2H)-Benzofuranone, 6,7-dihydroxy-C₈H₆O₄166.13ESI-165.02

Visualizing Workflows and Rationale

Diagrams are essential for illustrating complex processes and concepts, such as the workflow for purity analysis and the rationale for why high purity is critical in drug development.

Purity_Assessment_Workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Instrumental Analysis cluster_data Step 3: Data Processing cluster_report Step 4: Final Report Sample Synthetic Compound (Crude Product) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Instrument Analytical Instrument (HPLC / MS / NMR) Filtration->Instrument Acquisition Data Acquisition (Chromatogram, Spectrum) Instrument->Acquisition Integration Peak Integration & Structural Analysis Acquisition->Integration Report Purity Assessment Report (% Purity, Impurity Profile) Integration->Report

Caption: General workflow for assessing the purity of a synthetic compound.

Signaling_Pathway_Impact cluster_pathway Cellular Signaling Pathway cluster_intervention Pharmacological Intervention Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Response Desired Cellular Response KinaseB->Response Compound 3(2H)-Benzofuranone, 6,7-dihydroxy- (Pure) Compound->KinaseA Inhibition Impurity Synthetic Impurity OffTarget Off-Target Kinase Impurity->OffTarget Unintended Inhibition Toxicity Toxicity / Adverse Effect OffTarget->Toxicity

Caption: Impact of compound purity on a hypothetical signaling pathway.

References

Benchmarking the Enzyme Inhibitory Potency of 6,7-dihydroxy-3(2H)-benzofuranone Derivatives Against Chorismate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Inhibition of a Key Antimicrobial Target

This guide provides a comparative analysis of the enzyme inhibitory potency of derivatives of 6,7-dihydroxy-3(2H)-benzofuranone against chorismate synthase, a critical enzyme in the shikimate pathway. The shikimate pathway is essential for the survival of bacteria, fungi, and parasites, but absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents. Herein, we present a benchmark comparison of these benzofuranone derivatives against other known inhibitors of chorismate synthase, supported by detailed experimental protocols and visualizations of the relevant biological and experimental workflows.

Comparative Inhibitory Potency

The inhibitory activities of a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3(2H)-ones and other classes of compounds against chorismate synthase are summarized below. The data highlights the potential of the benzofuranone scaffold as a promising starting point for the development of potent chorismate synthase inhibitors. A notable derivative, a 2'-hydroxy-4'-pentoxy analogue of the parent compound, demonstrates significant potency against Streptococcus pneumoniae chorismate synthase.[1]

Inhibitor ClassCompound/DerivativeTarget Organism/EnzymeIC50 (µM)Reference
Benzofuranone Derivatives 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3(2H)-one (BF1 derivative)Bacterial Chorismate Synthase8[2]
Improved 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3(2H)-one (BF2 derivative)Bacterial Chorismate Synthase0.22[2]
Azo-Dyes CaCS02Paracoccidioides brasiliensis Chorismate Synthase29[3][4]
PH011669Paracoccidioides brasiliensis Chorismate Synthase10[2]
Quinoline Derivative CP1Paracoccidioides brasiliensis Chorismate Synthase47[2]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the shikimate pathway and a typical workflow for a chorismate synthase inhibition assay.

Shikimate_Pathway cluster_pathway Shikimate Pathway cluster_products Aromatic Compounds Erythrose-4-P Erythrose-4-P DAHP DAHP Erythrose-4-P->DAHP PEP1 Phosphoenolpyruvate PEP1->DAHP 3-Dehydroquinate 3-Dehydroquinate DAHP->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate-3-P Shikimate-3-P Shikimate->Shikimate-3-P EPSP 5-Enolpyruvylshikimate-3-phosphate Shikimate-3-P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate Synthase (Target Enzyme) Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_Amino_Acids Folate Folate Chorismate->Folate Ubiquinone Ubiquinone Chorismate->Ubiquinone

Caption: The Shikimate Pathway leading to the biosynthesis of essential aromatic compounds.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Purified Chorismate Synthase Reaction_Mix Combine Enzyme, Buffer, and Inhibitor (varying conc.) Enzyme->Reaction_Mix Substrate EPSP (Substrate) Add_Substrate Initiate reaction by adding EPSP Substrate->Add_Substrate Inhibitor 6,7-dihydroxy-3(2H)-benzofuranone or Alternative Inhibitor Inhibitor->Reaction_Mix Buffer Assay Buffer (e.g., Tris-HCl, pH 7.5) Buffer->Reaction_Mix Incubation1 Pre-incubate Reaction_Mix->Incubation1 Incubation1->Add_Substrate Incubation2 Incubate at optimal temperature Add_Substrate->Incubation2 Quench Stop Reaction (e.g., with acid) Incubation2->Quench Detection Measure Chorismate Formation (e.g., HPLC, Spectrophotometry) Quench->Detection Data_Analysis Calculate % Inhibition and determine IC50 Detection->Data_Analysis

Caption: Generalized workflow for a chorismate synthase enzyme inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of chorismate synthase inhibitors.

Chorismate Synthase Inhibition Assay (Coupled Spectrophotometric Assay)

This method provides a continuous assay for monofunctional chorismate synthase by coupling its activity to chorismate mutase.

Materials:

  • Purified chorismate synthase

  • Purified chorismate mutase (e.g., from E. coli)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP)

  • Reduced Flavin Mononucleotide (FMNH₂)

  • NADPH

  • Flavin Reductase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT

  • UV-transparent 96-well plate or cuvettes

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a saturating concentration of chorismate mutase, NADPH, and flavin reductase.

  • Initiate FMN Reduction: Add FMNH₂ to the reaction mixture and incubate for 5-10 minutes at the desired assay temperature (e.g., 30°C) to allow for the reduction of FMN.

  • Start the Chorismate Synthase Reaction: Add the chorismate synthase enzyme to the reaction mixture.

  • Initiate the Coupled Reaction: Start the reaction by adding the substrate, EPSP.

  • Monitor the Reaction: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH oxidation is proportional to the rate of chorismate formation.

  • Inhibitor Testing: To determine the IC50 value, perform the assay with varying concentrations of the test inhibitor. The inhibitor is typically pre-incubated with the enzyme before the addition of EPSP.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

High-Resolution Mass Spectrometry (HRMS)-Based Chorismate Synthase Assay

This method directly and sensitively measures the enzymatic conversion of EPSP to chorismate.

Materials:

  • Purified recombinant chorismate synthase

  • 5-enolpyruvylshikimate-3-phosphate (EPSP)

  • Assay Buffer (e.g., Tris-HCl at the optimal pH for the enzyme)

  • Reduced flavin mononucleotide (FMN) as a cofactor

  • Quenching solution (e.g., methanol)

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing purified chorismate synthase, EPSP, assay buffer, and reduced FMN. For monofunctional chorismate synthases, the assay should be performed under anaerobic conditions.

  • Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • LC-HRMS Analysis: Separate the reaction components using liquid chromatography and detect and quantify the formation of chorismate using high-resolution tandem mass spectrometry in negative electrospray ionization mode.

  • Inhibitor Screening: To determine the IC50 value of a potential inhibitor, perform the assay with a range of inhibitor concentrations.

  • Data Analysis: Plot the measured enzyme activity (amount of chorismate produced) against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50.

References

Safety Operating Guide

Proper Disposal of 3(2H)-Benzofuranone, 6,7-dihydroxy-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 3(2H)-Benzofuranone, 6,7-dihydroxy-, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is imperative to consult the Safety Data Sheet (SDS) for 3(2H)-Benzofuranone, 6,7-dihydroxy-. The following personal protective equipment (PPE) is mandatory when handling this compound to prevent exposure:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[1]

All handling of this substance should occur within a certified chemical fume hood to mitigate the risk of inhalation.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the contaminated zone.

  • Ventilate the Area: Ensure adequate ventilation, and if the spill is outside a fume hood, increase airflow to the area.

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound, avoiding dust generation. Lightly moistening the material with an inert solvent can help minimize airborne particles.

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Disposal of Unused or Waste Material

Unused or waste 3(2H)-Benzofuranone, 6,7-dihydroxy- and its containers are to be treated as hazardous chemical waste. Disposal must be conducted in strict accordance with local, state, and federal regulations.

Primary Disposal Method:

The required method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to manage and treat toxic chemicals in a safe and environmentally sound manner. Do not let the product enter drains, other waterways, or the soil.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 6272-27-1[2]
Molecular Formula C8H6O4[2]
Molecular Weight 166.13 g/mol [2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Signal Word Warning[1]

Experimental Protocols

The disposal procedure itself is the primary protocol. The key steps are outlined below:

  • Waste Segregation and Collection:

    • Collect waste 3(2H)-Benzofuranone, 6,7-dihydroxy- (solid or in solution) in a designated, properly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the chemical.

    • Do not mix with incompatible waste streams.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with the chemical name ("3(2H)-Benzofuranone, 6,7-dihydroxy-"), the appropriate hazard pictograms (e.g., irritant), and the date of accumulation.

    • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1] The product should be stored locked up.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the SDS and any other relevant information to the disposal company.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

Disposal Workflow for 3(2H)-Benzofuranone, 6,7-dihydroxy- A Waste Generation (Unused chemical, contaminated materials) B Segregate Waste (Designated, compatible container) A->B C Label Container (Chemical name, hazards, date) B->C D Secure Storage (Ventilated, secure area) C->D E Contact EHS/Waste Vendor D->E F Schedule Pickup E->F G Transport to Approved Facility F->G H Proper Disposal (Incineration or other approved method) G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for 3(2H)-Benzofuranone, 6,7-dihydroxy-.

References

Personal protective equipment for handling 3(2H)-Benzofuranone, 6,7-dihydroxy-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3(2H)-Benzofuranone, 6,7-dihydroxy- (CAS No: 6272-27-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

3(2H)-Benzofuranone, 6,7-dihydroxy- is classified as a hazardous substance. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Pictogram:

  • Irritant (Exclamation Mark)

Hazard Description Primary Routes of Exposure Potential Health Effects
Skin Irritation Causes redness, itching, scaling, blistering, or dryness upon contact.[1]Skin ContactInflammation and irritation.[1]
Serious Eye Irritation Can result in redness, pain, or severe eye damage.[1]Eye ContactSignificant eye irritation and potential for damage.[1]
Respiratory Irritation May cause irritation of the lungs and respiratory system.[1]InhalationRespiratory tract irritation.[1]
Ingestion Overexposure may lead to serious illness or death.[1]IngestionNot specified, but considered a route of exposure.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection Type Recommended Equipment Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[1]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may also be appropriate.To protect eyes from splashes and particles.[1]
Skin and Body Protection Laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator if dust or aerosols are generated or if working in a poorly ventilated area.To prevent inhalation of the compound.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Work in a well-ventilated area, preferably a certified chemical fume hood.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Clearly label all containers.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Use tools (e.g., spatula, scoop) for transferring the solid material to minimize dust generation.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Decontaminate the work area.

    • Remove and properly store or dispose of contaminated PPE.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate and Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain collect Collect Spilled Material and Absorbent contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end_node Spill Response Complete dispose->end_node

Caption: Chemical Spill Response Workflow.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals. Restrict access to the contaminated zone.

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.

  • Wear Appropriate PPE: Don all required personal protective equipment before entering the spill area.

  • Contain the Spill: For a solid, carefully sweep or vacuum the material to avoid dust generation. For a liquid, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.[2]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2]

Disposal Plan

Unused or waste 3(2H)-Benzofuranone, 6,7-dihydroxy- and its containers must be treated as hazardous chemical waste.

  • Primary Disposal Method: The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1][2] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not reuse empty containers.

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations. Do not let the product enter drains, other waterways, or soil.[1]

First Aid Measures

  • General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show them the safety data sheet.[1]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.